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  • Product: tert-Butyl 2-oxopiperazine-1-carboxylate
  • CAS: 889958-14-9

Core Science & Biosynthesis

Foundational

A Technical Guide to tert-Butyl 2-oxopiperazine-1-carboxylate

CAS Number: 889958-14-9 For Researchers, Scientists, and Drug Development Professionals Disclaimer: Detailed experimental data and specific applications for tert-Butyl 2-oxopiperazine-1-carboxylate (CAS 889958-14-9) are...

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 889958-14-9

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific applications for tert-Butyl 2-oxopiperazine-1-carboxylate (CAS 889958-14-9) are limited in currently available scientific literature. This guide provides comprehensive information on its general properties, a proposed synthesis protocol based on established chemical principles, and discusses the well-documented applications of the broader 2-oxopiperazine scaffold in medicinal chemistry.

Introduction

tert-Butyl 2-oxopiperazine-1-carboxylate is a heterocyclic organic compound featuring a piperazinone core. The piperazine ring is a prevalent scaffold in numerous pharmaceuticals due to its ability to interact with various biological targets. The presence of a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes this compound a valuable building block in organic synthesis, allowing for selective functionalization at the unprotected nitrogen atom. The 2-oxopiperazine moiety itself is of significant interest in drug discovery as it can act as a peptidomimetic, mimicking the turn structures of peptides and thereby modulating protein-protein interactions.[1][2][3][4][5]

Physicochemical Properties

The fundamental physicochemical properties of tert-Butyl 2-oxopiperazine-1-carboxylate are summarized below. This data is primarily sourced from chemical suppliers.[6]

PropertyValue
CAS Number 889958-14-9
Molecular Formula C₉H₁₆N₂O₃
Molecular Weight 200.24 g/mol
Appearance Solid (physical form may vary)
Purity Typically ≥95%[6]
Storage Conditions Keep in a dark place, under an inert atmosphere, at 2-8°C
Topological Polar Surface Area (TPSA) 58.64 Ų[6]
logP 0.3533[6]
Hydrogen Bond Acceptors 4[6]
Hydrogen Bond Donors 1[6]

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

A potential synthetic pathway could involve the reaction of N-Boc protected ethylenediamine with a suitable two-carbon electrophile that can undergo cyclization to form the lactam.

G cluster_0 Step 1: Mono-Boc Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Intramolecular Cyclization A Ethylenediamine C N-Boc-ethylenediamine A->C Solvent (e.g., DCM) Base (e.g., Et₃N) B Di-tert-butyl dicarbonate (Boc)₂O B->C E N-(2-((tert-butoxycarbonyl)amino)ethyl)-2-chloroacetamide C->E D Chloroacetyl chloride D->E Base (e.g., Et₃N) F tert-Butyl 2-oxopiperazine-1-carboxylate E->F Base (e.g., NaH) Solvent (e.g., THF) G cluster_0 Peptide-Receptor Interaction cluster_1 Interruption by Peptidomimetic Peptide Peptide Ligand (with β-turn) Receptor Biological Receptor Peptide->Receptor Binding and Signaling Signaling_Pathway Downstream Signaling Pathway Receptor->Signaling_Pathway Oxopiperazine 2-Oxopiperazine Scaffold (mimics β-turn) Receptor2 Biological Receptor Oxopiperazine->Receptor2 Competitive Binding, Modulation of Signaling Receptor2->Signaling_Pathway Blocked or Altered

References

Exploratory

tert-Butyl 2-oxopiperazine-1-carboxylate chemical properties

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 2-oxopiperazine-1-carboxylate, a Boc-protected derivative of 2-oxopiperazine, is a heterocyclic building block with potential applic...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxopiperazine-1-carboxylate, a Boc-protected derivative of 2-oxopiperazine, is a heterocyclic building block with potential applications in medicinal chemistry and organic synthesis. The presence of the N-Boc protecting group allows for selective functionalization at the second nitrogen atom, making it a valuable intermediate in the construction of more complex molecules. The 2-oxopiperazine core is a recognized scaffold in numerous biologically active compounds, highlighting the potential of its derivatives in drug discovery programs.[1][2][3] This technical guide provides a summary of the available chemical properties, a proposed synthesis protocol, and an overview of the potential reactivity and applications of this compound.

Chemical and Physical Properties

Quantitative data for tert-butyl 2-oxopiperazine-1-carboxylate is limited in publicly available literature. The following tables summarize the available computed and basic supplier-provided data. It is important to note the absence of experimentally determined physical properties such as melting and boiling points. For reference, the melting point of the unprotected 2-oxopiperazine is 136-140 °C.[3]

Table 1: General and Computed Chemical Properties

PropertyValueSource
CAS Number 889958-14-9[4]
Molecular Formula C₉H₁₆N₂O₃[4]
Molecular Weight 200.24 g/mol [4]
SMILES CC(C)(C)OC(=O)N1CCNCC1=O[4]
Topological Polar Surface Area (TPSA) 58.64 Ų[4]
LogP (computed) 0.3533[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 0[4]

Table 2: Supplier Specifications

PropertyValueSource
Purity ≥95%[4]
Storage Conditions -20°C[4]

Experimental Protocols

Proposed Synthesis of tert-Butyl 2-oxopiperazine-1-carboxylate

This proposed protocol involves two main steps:

  • Mono-Boc protection of ethylenediamine.

  • Cyclization with an appropriate C2 synthon, such as a haloacetyl halide, followed by intramolecular cyclization.

Step 1: Synthesis of tert-Butyl (2-aminoethyl)carbamate

  • Materials: Ethylenediamine, di-tert-butyl dicarbonate (Boc₂O), dichloromethane (DCM).

  • Procedure:

    • Dissolve ethylenediamine (1.0 eq) in DCM in a round-bottom flask, and cool the solution to 0 °C in an ice bath.

    • Add a solution of Boc₂O (0.95 eq) in DCM dropwise to the stirred ethylenediamine solution over 1-2 hours, maintaining the temperature at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (2-aminoethyl)carbamate.

Step 2: Synthesis of tert-Butyl 2-oxopiperazine-1-carboxylate

  • Materials: tert-Butyl (2-aminoethyl)carbamate, chloroacetyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), a suitable solvent (e.g., DCM or THF).

  • Procedure:

    • Dissolve tert-butyl (2-aminoethyl)carbamate (1.0 eq) and the non-nucleophilic base (2.2 eq) in the chosen solvent and cool to 0 °C.

    • Add chloroacetyl chloride (1.1 eq) dropwise to the solution, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC for the formation of the acylated intermediate and subsequent cyclization.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain tert-butyl 2-oxopiperazine-1-carboxylate.

Reactivity and Applications in Drug Development

The reactivity of tert-butyl 2-oxopiperazine-1-carboxylate is primarily dictated by the N-Boc protecting group and the free secondary amine. The Boc group is stable under many conditions but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to yield the unprotected 2-oxopiperazine.[5][6] The free secondary amine can undergo various reactions, including N-alkylation, N-arylation, and acylation, allowing for the introduction of diverse substituents.

The 2-oxopiperazine scaffold is a key structural motif in a variety of biologically active compounds and natural products.[1][2] Its presence in a molecule can influence physicochemical properties such as solubility and polarity, which are critical for pharmacokinetic profiles. The rigid, cyclic structure of the 2-oxopiperazine core can also serve as a conformational constraint, which is a valuable strategy in drug design to enhance binding affinity and selectivity for a biological target.

While specific applications for tert-butyl 2-oxopiperazine-1-carboxylate are not widely reported, its role as a building block can be inferred. It provides a platform for the synthesis of libraries of substituted 2-oxopiperazine derivatives for screening in various drug discovery programs, including those targeting cancer, infectious diseases, and central nervous system disorders. The versatility of the piperazine ring in medicinal chemistry suggests that this compound is a useful tool for the synthesis of novel therapeutic agents.[7]

Mandatory Visualizations

Proposed_Synthesis_Workflow Proposed Synthesis of tert-Butyl 2-oxopiperazine-1-carboxylate cluster_step1 Step 1: Mono-Boc Protection cluster_step2 Step 2: Acylation and Cyclization Ethylenediamine Ethylenediamine MonoBocED tert-Butyl (2-aminoethyl)carbamate Ethylenediamine->MonoBocED DCM, 0°C to RT Boc2O Boc₂O Boc2O->MonoBocED Target tert-Butyl 2-oxopiperazine-1-carboxylate MonoBocED->Target Solvent (e.g., DCM), 0°C to RT ChloroacetylChloride Chloroacetyl Chloride ChloroacetylChloride->Target Base Base (e.g., TEA) Base->Target Purification Purification (Column Chromatography) Target->Purification Reactivity_Diagram General Reactivity of N-Boc Protected 2-Oxopiperazine cluster_deprotection Boc Deprotection cluster_functionalization N-Functionalization Start tert-Butyl 2-oxopiperazine-1-carboxylate Deprotected 2-Oxopiperazine Start->Deprotected Acid (e.g., TFA) Alkylation N-Alkylated Product Start->Alkylation R-X, Base Acylation N-Acylated Product Start->Acylation RCOCl, Base Arylation N-Arylated Product Start->Arylation Ar-X, Catalyst

References

Foundational

Technical Guide: tert-Butyl 2-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction tert-Butyl 2-oxopiperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-oxopiperazine-1-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. As a derivative of piperazine, a scaffold present in numerous clinically approved drugs, this compound offers a versatile platform for the synthesis of novel therapeutic agents. The presence of a Boc-protecting group on one of the nitrogen atoms allows for selective functionalization at the second nitrogen, while the lactam functionality provides a key site for further chemical modification. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its applications in the development of new pharmaceuticals.

Chemical and Physical Properties

A summary of the key quantitative data for tert-butyl 2-oxopiperazine-1-carboxylate is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Weight 200.24 g/mol [1]
Molecular Formula C₉H₁₆N₂O₃[1]
CAS Number 889958-14-9[1]
Appearance White to yellow to orange crystalline powder
Melting Point 158 - 164 °C
Purity ≥ 98% (GC)
Topological Polar Surface Area (TPSA) 58.64 Ų[1]
logP 0.3533[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 1[1]

Synthesis of tert-Butyl 2-oxopiperazine-1-carboxylate

The synthesis of tert-butyl 2-oxopiperazine-1-carboxylate can be achieved through a multi-step process starting from readily available starting materials. A general and plausible synthetic route is outlined below. This protocol is based on established methods for the synthesis of similar piperazine derivatives.

Experimental Protocol

Step 1: Mono-Boc protection of ethylenediamine

  • To a solution of ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-Boc-ethylenediamine.

Step 2: Cyclization to form the piperazinone ring

  • Dissolve N-Boc-ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane.

  • Add a base, for example triethylamine (2.0 eq).

  • Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford tert-butyl 2-oxopiperazine-1-carboxylate.

Applications in Drug Development

Piperazine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of drugs with diverse biological activities, including antimicrobial, anticancer, and central nervous system effects. While specific applications of tert-butyl 2-oxopiperazine-1-carboxylate are still emerging, its structural motifs suggest its utility as a key intermediate in the synthesis of novel drug candidates.

The Boc-protected nitrogen allows for controlled and directed synthesis, enabling the introduction of various substituents to explore structure-activity relationships (SAR). The exposed secondary amine in the piperazine ring is a nucleophilic site that can be readily functionalized to build more complex molecules. This makes tert-butyl 2-oxopiperazine-1-carboxylate a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery campaigns.

For instance, it can serve as a precursor for the synthesis of inhibitors of enzymes or modulators of receptors where the piperazine core acts as a central scaffold to correctly orient pharmacophoric groups. Its role in enhancing the bioavailability of active pharmaceutical ingredients is another area of interest for researchers.

Visualizing the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate.

SynthesisWorkflow Start Starting Materials Step1 Mono-Boc Protection Start->Step1 Intermediate1 N-Boc-ethylenediamine Step1->Intermediate1 Boc₂O Step2 Cyclization Intermediate1->Step2 Product tert-Butyl 2-oxopiperazine-1-carboxylate Step2->Product Chloroacetyl chloride

References

Exploratory

An In-depth Technical Guide to tert-Butyl 2-oxopiperazine-1-carboxylate

This technical guide provides a comprehensive overview of tert-butyl 2-oxopiperazine-1-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document det...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of tert-butyl 2-oxopiperazine-1-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its structure, physicochemical properties, and synthetic approaches, with a focus on data presentation and experimental protocols.

Core Structure and Properties

tert-Butyl 2-oxopiperazine-1-carboxylate is a Boc-protected derivative of 2-oxopiperazine. The 2-oxopiperazine core is a valuable scaffold in medicinal chemistry, appearing in a variety of biologically active molecules.[1][2] Derivatives of 2-oxopiperazine have been investigated for a range of therapeutic applications, including as PAR1 antagonists, potential antiobesity agents, and as inhibitors of the dengue virus.[][4][5] The tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable means to functionalize the piperazine ring, making this compound a versatile intermediate in organic synthesis.

Table 1: Physicochemical Properties of tert-Butyl 2-oxopiperazine-1-carboxylate

PropertyValueSource
CAS Number 889958-14-9[6]
Molecular Formula C₉H₁₆N₂O₃[6]
Molecular Weight 200.24 g/mol [6]
SMILES CC(C)(C)OC(=O)N1CCNCC1=O[6]
Topological Polar Surface Area (TPSA) 58.64 Ų[6]
logP (calculated) 0.3533[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 4[6]
Rotatable Bonds 0[6]

Spectroscopic Data (Reference Analogs)

Table 2: Spectroscopic Data for tert-Butyl 2-oxopiperidine-1-carboxylate

Spectrum TypeKey Peaks/ShiftsSource
¹³C NMR Data available on PubChem, specific shifts not detailed in search results.[7]
IR (FTIR, Melt) Full spectrum available on PubChem. Key functional group regions would include C=O (carbamate and amide), C-N, and C-O stretches.[7]
Mass Spec (GC-MS) Fragmentation pattern available on PubChem.[7]
Raman (FT-Raman) Full spectrum available on PubChem.[7]

Synthesis and Experimental Protocols

A definitive, published experimental protocol for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate was not identified in the performed searches. However, the synthesis of related piperazine and piperidine carboxylates provides a strong basis for a potential synthetic route. A general and plausible approach would involve the Boc-protection of a suitable piperazine precursor.

Representative Experimental Protocol: Synthesis of a Boc-Protected Piperazine Derivative

The following protocol for the synthesis of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate illustrates a common method for N-Boc protection and subsequent functionalization of a piperazine ring. This can be adapted for the synthesis of the target molecule.

Materials:

  • N-Boc-piperazine

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • tert-Butyl bromoacetate

  • Saturated sodium hydrogen carbonate solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-Boc-piperazine (1.11 mmol) and triethylamine (2.22 mmol) in anhydrous THF (10 mL).

  • Add tert-butyl bromoacetate (2.22 mmol) dropwise to the solution at ambient temperature.

  • Stir the reaction mixture at 60 °C overnight.

  • After cooling to room temperature, add saturated sodium hydrogen carbonate solution (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (petroleum ether/ethyl acetate = 4:1) to yield the final product.

Logical Workflow for Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a Boc-protected piperazine derivative, which is conceptually applicable to the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate.

Synthesis_Workflow Start Starting Materials (e.g., Piperazine derivative, Boc-anhydride) Reaction Boc-Protection Reaction (Base, Solvent) Start->Reaction 1. React Workup Aqueous Workup (Extraction) Reaction->Workup 2. Quench & Extract Purification Purification (Column Chromatography) Workup->Purification 3. Isolate Product tert-Butyl 2-oxopiperazine-1-carboxylate Purification->Product 4. Characterize

A generalized synthetic workflow for Boc-protected piperazines.

Role in Drug Discovery and Development

The 2-oxopiperazine scaffold is a recognized "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] This makes derivatives of 2-oxopiperazine, including tert-butyl 2-oxopiperazine-1-carboxylate, valuable building blocks for the synthesis of novel therapeutic agents.

The incorporation of the 2-oxopiperazine moiety has been explored in the development of:

  • Antiviral agents: Specifically as inhibitors of the dengue virus NS4B protein.[]

  • Antagonists for G-protein coupled receptors: Such as the Protease-Activated Receptor 1 (PAR1), which is involved in thrombosis.[4]

  • Melanocortin-4 Receptor (MC4R) agonists: Investigated as potential treatments for obesity.[5]

  • Peptidomimetics: The rigid structure of the 2-oxopiperazine ring can be used to mimic peptide turns, which is a common strategy in drug design to improve stability and bioavailability.[]

The use of the Boc protecting group in tert-butyl 2-oxopiperazine-1-carboxylate allows for the selective modification of the piperazine ring, enabling the synthesis of a diverse library of compounds for screening against various biological targets. The development of efficient synthetic routes to such building blocks is therefore of significant interest to the pharmaceutical industry.[8]

References

Foundational

A Technical Guide to tert-Butyl 2-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of tert-Butyl 2-oxopiperazine-1-carboxylate, a heterocyclic building block pertinent to pharmaceutica...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl 2-oxopiperazine-1-carboxylate, a heterocyclic building block pertinent to pharmaceutical and chemical research. This document outlines its chemical identity, properties, and its role in synthetic applications.

Chemical Identity and Synonyms

tert-Butyl 2-oxopiperazine-1-carboxylate is a mono-Boc-protected derivative of 2-oxopiperazine. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective chemical transformations at the other nitrogen. While the compound is systematically named, it is also known by a few alternative designations in chemical supplier catalogs. Notably, many sources indicate that this specific chemical has no common synonyms, highlighting the importance of using its precise chemical name and CAS number for identification.[1]

Identifier TypeValue
Systematic Name tert-Butyl 2-oxopiperazine-1-carboxylate
Alternative Name 1-Boc-2-oxopiperazine
CAS Number 889958-14-9[1][2][3]
Molecular Formula C₉H₁₆N₂O₃[1][3]
IUPAC Name tert-butyl 2-oxo-1-piperazinecarboxylate

Physicochemical Properties

The quantitative physicochemical properties of tert-Butyl 2-oxopiperazine-1-carboxylate are summarized below. These properties are crucial for its application in chemical synthesis, influencing factors such as solubility, reactivity, and storage conditions.

PropertyValue
Molecular Weight 200.24 g/mol [1][3]
Purity ≥95%[1]
Physical Form Solid
Storage Temperature 2-8°C, in a dark place under an inert atmosphere
InChI Key SORUSJZOKKMNQS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCNCC1=O[1]

Applications in Research and Development

tert-Butyl 2-oxopiperazine-1-carboxylate primarily serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry and drug discovery. Its utility stems from the piperazine scaffold, a common motif in pharmacologically active compounds, and the presence of the Boc protecting group.

This compound is utilized as a chemical raw material and a pharmaceutical intermediate.[3] The protected piperazinone structure allows for the introduction of various substituents at the unprotected secondary amine, enabling the synthesis of diverse chemical libraries for screening and the development of novel therapeutic agents. While specific applications in the synthesis of named drug candidates are not widely documented in public literature, its structural class is of significant interest in the development of treatments for a range of diseases.

Logical Relationship: Chemical Classification

The following diagram illustrates the classification of tert-Butyl 2-oxopiperazine-1-carboxylate within the broader family of organic compounds.

G Chemical Classification of tert-Butyl 2-oxopiperazine-1-carboxylate A Organic Compounds B Heterocyclic Compounds A->B C Nitrogen Heterocycles B->C D Piperazines C->D E Piperazinones D->E F tert-Butyl 2-oxopiperazine-1-carboxylate (CAS: 889958-14-9) E->F

Caption: Hierarchical classification of the target compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols specifically citing the use of tert-Butyl 2-oxopiperazine-1-carboxylate (CAS 889958-14-9) are not extensively available in the public domain. However, its application as a synthetic intermediate would typically involve standard organic chemistry reactions. A general experimental workflow for its use in, for example, an N-alkylation reaction is depicted below.

G General Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Analysis A Dissolve tert-Butyl 2-oxopiperazine-1-carboxylate in a suitable aprotic solvent (e.g., DMF, ACN) B Add a base (e.g., K2CO3, DIPEA) A->B C Add the alkylating agent (R-X) B->C D Stir the reaction mixture at a specified temperature (e.g., RT to 80°C) C->D E Monitor reaction progress by TLC or LC-MS D->E F Quench the reaction E->F G Extract the product with an organic solvent F->G H Dry and concentrate the organic phase G->H I Purify the crude product by column chromatography H->I J Characterize the final product (NMR, MS, etc.) I->J

Caption: A generalized workflow for N-alkylation.

Disclaimer: This generalized protocol is for illustrative purposes only. Researchers must consult relevant literature and safety data for specific reaction conditions and handling procedures.

Safety Information

According to supplier safety data, tert-Butyl 2-oxopiperazine-1-carboxylate is associated with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-2-Oxopiperazine

For Researchers, Scientists, and Drug Development Professionals Abstract N-Boc-2-oxopiperazine, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-2-oxopiperazine, also known as tert-butyl 3-oxopiperazine-1-carboxylate, is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, featuring a lactam moiety within a piperazine ring and a Boc-protecting group, allows for selective functionalization and the synthesis of a diverse range of complex molecules. This technical guide provides a comprehensive overview of the synthesis and detailed characterization of N-Boc-2-oxopiperazine, offering experimental protocols and tabulated data to support researchers in its effective utilization.

Introduction

Piperazine and its derivatives are privileged scaffolds in pharmacology, appearing in numerous approved drugs across various therapeutic areas. The introduction of an oxo group and a tert-butoxycarbonyl (Boc) protecting group onto the piperazine core, as in N-Boc-2-oxopiperazine, offers a strategic advantage in synthetic chemistry. The Boc group provides a stable yet readily cleavable protecting group for one of the nitrogen atoms, enabling selective reactions at the other nitrogen or modification of the lactam functionality. This guide details a common and efficient method for the synthesis of N-Boc-2-oxopiperazine and provides a thorough summary of its key characterization data.

Synthesis of N-Boc-2-Oxopiperazine

The most straightforward and widely adopted synthesis of N-Boc-2-oxopiperazine involves the N-acylation of 2-oxopiperazine (also known as piperazin-2-one) with di-tert-butyl dicarbonate (Boc₂O). This reaction proceeds under mild conditions with high yield and purity.

Synthesis Pathway

The reaction scheme for the synthesis of N-Boc-2-oxopiperazine is illustrated below.

Synthesis_Pathway 2-Oxopiperazine 2-Oxopiperazine C₄H₈N₂O NBoc2Oxo N-Boc-2-Oxopiperazine C₉H₁₆N₂O₃ 2-Oxopiperazine->NBoc2Oxo DCM, rt Boc2O Di-tert-butyl dicarbonate (Boc₂O) C₁₀H₁₈O₅ Boc2O->NBoc2Oxo

Caption: Synthesis of N-Boc-2-oxopiperazine.

Experimental Protocol

Materials:

  • 2-Oxopiperazine (piperazin-2-one)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA, optional, as a base)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 2-oxopiperazine (1.0 equivalent) in anhydrous dichloromethane (DCM), di-tert-butyl dicarbonate (1.05-1.1 equivalents) is added portion-wise at room temperature. The use of a slight excess of Boc₂O ensures complete conversion of the starting material.

  • The reaction mixture is stirred at room temperature for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with water, a 5% citric acid solution, and brine.

  • The organic layer is separated, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The resulting crude product is typically a white to off-white solid and is often of high purity. If necessary, further purification can be achieved by recrystallization or flash column chromatography.

Characterization Data

Thorough characterization is essential to confirm the identity and purity of the synthesized N-Boc-2-oxopiperazine. The following table summarizes the key analytical data for this compound.

Property Value
Molecular Formula C₉H₁₆N₂O₃[1]
Molecular Weight 200.23 g/mol [1]
Appearance White to off-white crystalline powder[1]
Melting Point 156-160 °C[1]
¹H NMR (300 MHz, CDCl₃) δ 6.41 (br s, 1H, NH), 4.10 (s, 2H, N-CH₂-C=O), 3.64 (t, J=5 Hz, 2H, Boc-N-CH₂), 3.35-3.44 (m, 2H, CH₂-NH), 1.48 (s, 9H, C(CH₃)₃)
¹³C NMR δ 167.3, 155.1, 80.7, 49.6, 43.8, 41.5, 28.4
FTIR (KBr, cm⁻¹) ~3250 (N-H stretch), ~2980, 2930 (C-H stretch), ~1700 (Boc C=O stretch), ~1650 (Lactam C=O stretch), ~1420, ~1370, ~1160
Mass Spectrometry (m/z) Expected [M+H]⁺: 201.12. Common fragments may include loss of isobutylene (M-56) and loss of the Boc group (M-100).

Experimental Workflow Overview

The general workflow for the synthesis and characterization of N-Boc-2-oxopiperazine is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reaction_Setup Reaction Setup: 2-Oxopiperazine + Boc₂O in DCM Reaction Stirring at Room Temperature (3-5 hours) Reaction_Setup->Reaction Workup Aqueous Workup: Wash with H₂O, Citric Acid, Brine Reaction->Workup Isolation Drying and Solvent Removal Workup->Isolation Purification Recrystallization / Chromatography (if necessary) Isolation->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS MP Melting Point Determination Purification->MP Final_Product Pure N-Boc-2-Oxopiperazine NMR->Final_Product FTIR->Final_Product MS->Final_Product MP->Final_Product

Caption: General experimental workflow.

Conclusion

This technical guide provides a detailed and practical resource for the synthesis and characterization of N-Boc-2-oxopiperazine. The described protocol offers a reliable method for obtaining this versatile building block in high purity. The comprehensive characterization data serves as a valuable reference for researchers to ensure the quality of their synthesized material, facilitating its successful application in the development of novel therapeutics and other advanced chemical entities.

References

Foundational

An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Piperazine-1-carboxylate (Boc-Piperazine)

Introduction: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of tert-butyl piperazine-1-carboxylate, commonly referred to as Boc-piperazine. Whil...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and reactivity of tert-butyl piperazine-1-carboxylate, commonly referred to as Boc-piperazine. While the term "Boc-piperazinone" might refer to structures like tert-butyl 3-oxopiperazine-1-carboxylate, the vast majority of scientific literature and commercial availability corresponds to Boc-piperazine (CAS No: 57260-71-6). This document focuses on the latter, a critical building block for researchers, scientists, and drug development professionals due to its role as a versatile intermediate in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs).[1][2][3][4] The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens renders it significantly less nucleophilic, which allows for selective functionalization of the unprotected secondary amine.[1]

Core Physical and Chemical Properties

Boc-piperazine is typically a white to off-white or yellowish crystalline solid that is stable under standard laboratory conditions.[1][5][6] For optimal long-term preservation, it should be stored in a refrigerated, dry, and well-sealed container.[1][3]

Table 1: Physical Properties of Boc-Piperazine

PropertyValueReference(s)
CAS Number 57260-71-6[5]
Molecular Formula C₉H₁₈N₂O₂[1][5]
Molecular Weight 186.25 g/mol [1][5][7]
Appearance White to off-white/yellowish crystalline powder or waxy solid[5][6][7][8]
Melting Point 43-49 °C[1][3][4][9]
Boiling Point 258 °C at 760 mmHg[1][3][6]
Density 1.03 g/cm³[1][3][7]
Flash Point 109.8 °C (closed cup)[1][3][6]
Refractive Index 1.467[3]
Solubility Soluble in common organic solvents like dichloromethane, methanol, ethanol, and ethyl acetate.[5][10][11] Does not mix well with water.[8]
Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of Boc-piperazine.

Table 2: Spectroscopic Data for Boc-Piperazine

TechniqueDescription of Characteristic Signals
¹H NMR The proton NMR spectrum typically shows a large singlet for the nine protons of the tert-butyl group around δ 1.4 ppm. The four protons on the carbons adjacent to the Boc-protected nitrogen appear as a triplet around δ 3.4-3.6 ppm, while the four protons adjacent to the free -NH group appear as a triplet around δ 2.8-3.1 ppm. A broad singlet for the N-H proton is also observed.[12]
¹³C NMR The carbon NMR spectrum will show a signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbons of the piperazine ring will appear in the range of 40-50 ppm. The carbonyl carbon of the Boc group is observed around 155 ppm.
IR Spectroscopy The IR spectrum displays a characteristic strong absorption band for the C=O stretch of the carbamate group around 1690-1700 cm⁻¹. An N-H stretching band for the secondary amine is typically observed in the region of 3200-3400 cm⁻¹.[12]
Mass Spectrometry Mass spectral analysis confirms the molecular weight of the compound. For example, APCI-MS may show a peak corresponding to the [M+H]⁺ ion at m/z = 187.[12]

Chemical Reactivity and Key Transformations

The utility of Boc-piperazine in organic synthesis stems from the differential reactivity of its two nitrogen atoms. The free secondary amine is a versatile nucleophile, while the Boc-protected nitrogen is stable under a wide range of conditions but can be easily cleaved when desired.[1][8]

  • N-Functionalization : The unprotected secondary amine readily participates in various coupling reactions. It is widely used in Buchwald-Hartwig amination reactions with aryl halides to form N-arylpiperazine derivatives, which are common motifs in drug candidates.[2][3][11]

  • Boc Group Deprotection : The Boc group is stable under many synthetic conditions but can be readily removed under acidic conditions.[1] The most common reagent for this deprotection is trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] Hydrochloric acid (HCl) in an organic solvent is also frequently used.[12]

G Core Reactivity of Boc-Piperazine boc_piperazine Boc-Piperazine (tert-butyl piperazine-1-carboxylate) deprotected Piperazine Salt boc_piperazine->deprotected  Acidic Conditions  (TFA or HCl)   functionalized N-Substituted Boc-Piperazine (e.g., N-Aryl) boc_piperazine->functionalized  Nucleophilic Substitution / Coupling  (e.g., Buchwald-Hartwig)  

Caption: Core reactivity pathways of Boc-piperazine.

Experimental Protocols

Protocol 1: High-Yield Synthesis of N-Boc-Piperazine from Diethanolamine

This three-step industrial-scale synthesis avoids using piperazine as a starting material, utilizing the cost-effective diethanolamine to achieve high yields and purity.[1][2][13]

G Synthesis Workflow: Boc-Piperazine from Diethanolamine start Diethanolamine step1 Chlorination (Thionyl Chloride) start->step1 intermediate1 Bis(2-chloroethyl)amine step1->intermediate1 step2 Boc Protection (Boc₂O) intermediate1->step2 intermediate2 tert-Butyl bis(2-chloroethyl)carbamate step2->intermediate2 step3 Aminolysis & Cyclization (Ammonia Water) intermediate2->step3 end N-Boc-Piperazine step3->end

Caption: High-yield synthesis of Boc-piperazine.

Methodology:

  • Step 1: Chlorination: In a suitable reactor, react diethanolamine with thionyl chloride (molar ratio of approximately 1:2.75-3.25) to generate bis(2-chloroethyl)amine.[2][13] This step is typically performed in a controlled manner to manage the exothermic reaction and is often used directly in the next step without extensive purification.[2]

  • Step 2: Boc Protection: React the resulting bis(2-chloroethyl)amine with di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions.[1] The molar ratio of Boc₂O to the initial diethanolamine should be approximately 1:1.[13] This forms tert-butyl bis(2-chloroethyl)carbamate.

  • Step 3: Aminolysis and Cyclization: To the tert-butyl bis(2-chloroethyl)carbamate, slowly add ammonia water (the molar ratio of ammonia to the initial diethanolamine should be in the range of 2-4:1).[2][13] Raise the temperature to approximately 60°C and maintain for about 2.5 hours.[2][13]

  • Work-up and Purification: After cooling the reaction mixture to below 25°C, perform a liquid-liquid extraction using a solvent such as ethyl acetate.[2] Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc-piperazine product.[2][13] Yields for this method can be as high as 94% with purity over 99%.[13][14]

Protocol 2: Deprotection of the Boc Group

This protocol describes the standard method for removing the Boc protecting group to yield the free piperazine, which can then be used in subsequent reactions.

Methodology:

  • Reaction Setup: Dissolve the Boc-piperazine derivative in a suitable solvent, such as dichloromethane (DCM) or ethyl acetate.[1]

  • Acid Addition: Add an excess of a strong acid. Trifluoroacetic acid (TFA) at a final concentration of 20-50% is common.[1] Alternatively, a solution of HCl in an organic solvent (e.g., 6N HCl) can be used.[12]

  • Reaction: Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Remove the solvent and excess acid under reduced pressure. If a non-volatile acid like HCl was used, the resulting piperazine salt can be isolated. To obtain the free base, the aqueous phase can be basified with a solid base like KOH to pH 11 and then extracted with an organic solvent.[12]

Protocol 3: Analytical Quantification by LC-MS

LC-MS is a highly sensitive and selective method for assessing the purity of Boc-piperazine and quantifying related impurities, such as unreacted piperazine or the di-Boc-piperazine byproduct.[15]

G Analytical Workflow for Boc-Piperazine Purity prep Sample Preparation (Dissolve in suitable solvent) inject LC Injection prep->inject separate Chromatographic Separation (e.g., C18 Reversed-Phase Column) inject->separate detect Mass Spectrometry Detection (MS/MS for high selectivity) separate->detect quant Data Analysis & Quantification detect->quant

Caption: General workflow for LC-MS purity analysis.

Representative Methodology:

  • Sample Preparation: Prepare a stock solution of the Boc-piperazine sample in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions for a calibration curve if absolute quantification is needed.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[15]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Selected Ion Monitoring (SIM) for the [M+H]⁺ of Boc-piperazine (m/z 187.1) and any relevant impurities, or full scan mode for impurity profiling. For higher selectivity and sensitivity, tandem MS (MS/MS) can be used.[15]

  • Data Analysis: Integrate the peak areas of the chromatogram to determine the relative purity of the sample or quantify against a standard calibration curve.

References

Exploratory

Spectroscopic and Synthetic Data for tert-butyl 2-oxopiperazine-1-carboxylate Currently Unavailable in Public Domain

A comprehensive search for detailed spectroscopic data and a specific, reproducible synthesis protocol for tert-butyl 2-oxopiperazine-1-carboxylate (CAS 889958-14-9) has yielded insufficient information to compile an in-...

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for detailed spectroscopic data and a specific, reproducible synthesis protocol for tert-butyl 2-oxopiperazine-1-carboxylate (CAS 889958-14-9) has yielded insufficient information to compile an in-depth technical guide. While the existence of this compound is confirmed through various chemical suppliers, crucial experimental data including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and mass spectrometry (MS) are not publicly available. Furthermore, a detailed, step-by-step experimental protocol for its synthesis and characterization could not be located in the searched scientific literature and chemical databases.

Tert-butyl 2-oxopiperazine-1-carboxylate, with the molecular formula C₉H₁₆N₂O₃ and a molecular weight of 200.24 g/mol , is a protected derivative of 2-oxopiperazine. The tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms makes it a potentially valuable building block in medicinal chemistry and organic synthesis, allowing for selective reactions at the unprotected secondary amine.

Despite its potential utility, the absence of published spectroscopic data prevents the creation of a detailed reference guide for researchers. Such a guide would typically include tabulated spectral data for easy comparison and verification of synthesized materials.

Similarly, the lack of a detailed and validated synthesis protocol hinders its reliable preparation in a laboratory setting. While general methods for the synthesis of piperazine derivatives are known, a specific and optimized procedure for tert-butyl 2-oxopiperazine-1-carboxylate is not described in the available resources.

Researchers and drug development professionals interested in this compound are advised to:

  • Consider the synthesis of the compound through established methods for N-Boc protection of similar cyclic diamines, followed by rigorous characterization to confirm its identity.

  • Consult specialized chemical synthesis services that may have access to proprietary data or can perform custom synthesis and characterization.

Below is a conceptual workflow for the characterization of a synthesized compound, such as tert-butyl 2-oxopiperazine-1-carboxylate, which highlights the types of data that would be necessary for a complete technical guide.

G Conceptual Workflow for Characterization cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Verification start Synthesize tert-butyl 2-oxopiperazine-1-carboxylate purify Purification (e.g., Column Chromatography) start->purify nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (e.g., ESI-MS) purify->ms ir Infrared (IR) Spectroscopy purify->ir analyze Analyze Spectra & Compare with Expected Structure nmr->analyze ms->analyze ir->analyze confirm Structure Confirmation analyze->confirm

Caption: Conceptual workflow for the synthesis and spectroscopic characterization of a chemical compound.

Due to the current lack of available data, it is not possible to provide the requested detailed technical guide on tert-butyl 2-oxopiperazine-1-carboxylate. Further research and publication by the scientific community are required to make this information accessible.

Foundational

tert-Butyl 2-oxopiperazine-1-carboxylate safety and handling

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-oxopiperazine-1-carboxylate For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended as a technical guid...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or drug development setting. The information provided is based on available data for tert-Butyl 2-oxopiperazine-1-carboxylate and structurally similar compounds. Always consult the most current Safety Data Sheet (SDS) for the specific product you are using and adhere to all applicable institutional and governmental safety protocols.

Introduction

tert-Butyl 2-oxopiperazine-1-carboxylate is a heterocyclic organic compound utilized as a building block in medicinal chemistry and drug discovery. Its structure incorporates a piperazine ring, a common scaffold in pharmacologically active molecules. Due to its reactive nature and potential for biological activity, a thorough understanding of its safety and handling is paramount for all personnel who may come into contact with it. This guide provides a comprehensive overview of the known hazards, safe handling procedures, and emergency responses associated with this compound.

Hazard Identification and Classification

While a specific, comprehensive safety data sheet for tert-Butyl 2-oxopiperazine-1-carboxylate (CAS No. 889958-14-9) is not widely available, data from structurally related compounds, such as tert-butyl 3-oxopiperazine-1-carboxylate, suggest a similar hazard profile.[1] The primary hazards are anticipated to be:

  • Skin Irritation: May cause redness and irritation upon contact.[1]

  • Serious Eye Irritation: May cause significant eye irritation, potentially leading to damage if not addressed promptly.[1]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1]

Based on analogous compounds, the GHS classification is likely to include:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[1]

Physical and Chemical Properties

Quantitative data for tert-Butyl 2-oxopiperazine-1-carboxylate is limited. The following table summarizes available information for the compound and its 3-oxo isomer for comparison.

Propertytert-Butyl 2-oxopiperazine-1-carboxylatetert-Butyl 3-oxopiperazine-1-carboxylate
CAS Number 889958-14-9[2]76003-29-7
Molecular Formula C₉H₁₆N₂O₃[2]C₉H₁₆N₂O₃
Molecular Weight 200.24 g/mol [2]200.23 g/mol [1]

Experimental Protocols

General Handling and Storage

Protocol for Safe Handling:

  • Work Area: Always handle tert-Butyl 2-oxopiperazine-1-carboxylate in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[3][4][5]

  • Avoiding Contamination: Do not eat, drink, or smoke in areas where the compound is handled.[3] Wash hands thoroughly after handling.[3]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[3]

Protocol for Safe Storage:

  • Container: Keep the container tightly closed and properly labeled.[3][4]

  • Environment: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4] For long-term storage, a temperature of -20°C is recommended.[2]

Accidental Release Measures

Protocol for Spill Cleanup:

  • Evacuation: Evacuate non-essential personnel from the spill area.[3][4]

  • Ventilation: Ensure adequate ventilation.[3][4]

  • Containment: Prevent the spill from entering drains or waterways.[3]

  • Cleanup:

    • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[4]

    • For solutions, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.[3]

Emergency Procedures

First Aid Measures

The following diagram outlines the initial response to different types of exposure.

FirstAidResponse cluster_exposure Exposure Route cluster_action Immediate Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithWater Immediately wash skin with plenty of water and soap. SkinContact->WashWithWater EyeContact Eye Contact RinseEyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. EyeContact->RinseEyes Ingestion Ingestion RinseMouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->RinseMouth SeekMedicalAttention Seek immediate medical attention. MoveToFreshAir->SeekMedicalAttention WashWithWater->SeekMedicalAttention If irritation persists RinseEyes->SeekMedicalAttention RinseMouth->SeekMedicalAttention

Caption: First aid response workflow for various exposure routes.

Detailed First Aid Protocols:

  • Inhalation: Move the affected person to fresh air.[3][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3][6] If skin irritation occurs, seek medical attention.[7]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3][6]

  • Ingestion: Do NOT induce vomiting.[3] Wash out the mouth with water and seek immediate medical attention.[3]

Fire-Fighting Measures

Protocol for Fire Fighting:

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Specific Hazards: Combustion may produce hazardous fumes, including carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[3][4]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial to minimize exposure risk. The following workflow illustrates the selection process.

PPESelection cluster_assessment Hazard Assessment cluster_protection Protection Level cluster_equipment Specific Equipment AssessRisk Assess potential for exposure: - Inhalation - Skin Contact - Eye Contact Respiratory Respiratory Protection AssessRisk->Respiratory Hand Hand Protection AssessRisk->Hand Eye Eye/Face Protection AssessRisk->Eye Body Body Protection AssessRisk->Body FumeHood Chemical Fume Hood Respiratory->FumeHood Primary Respirator NIOSH-approved Respirator (if fume hood is unavailable or inadequate) Respiratory->Respirator Secondary Gloves Chemical-resistant gloves (e.g., Nitrile) Hand->Gloves Goggles Safety Goggles or Face Shield Eye->Goggles LabCoat Lab Coat or Chemical-resistant Apron Body->LabCoat

Caption: Workflow for selecting appropriate Personal Protective Equipment.

Specific PPE Recommendations:

  • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood.[3] If these are not sufficient, a NIOSH-approved respirator may be necessary.[4]

  • Hand Protection: Wear compatible chemical-resistant gloves.[3]

  • Eye Protection: Use chemical safety goggles or a face shield.[3][4]

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.[4]

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[3][4] Do not allow the chemical to enter drains or sewers.[3]

This guide provides a framework for the safe handling of tert-Butyl 2-oxopiperazine-1-carboxylate. Adherence to these protocols and a strong safety culture are essential for protecting researchers and the environment.

References

Exploratory

The Biological Versatility of Piperazinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals The piperazinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazinone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its broad spectrum of biological activities. This technical guide provides a comprehensive overview of the diverse pharmacological properties of piperazinone derivatives, with a focus on their anticancer, antimicrobial, and central nervous system (CNS) activities. This document details the underlying mechanisms of action, summarizes key quantitative data, and provides detailed experimental protocols for the evaluation of these compounds, aiming to equip researchers and drug development professionals with the critical information needed to advance this promising class of molecules.

Anticancer Activity of Piperazinone Derivatives

Piperazinone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and apoptosis.

Mechanism of Action: Targeting Key Signaling Pathways

A significant number of piperazinone derivatives exert their anticancer effects by modulating critical signaling cascades that are frequently dysregulated in cancer.

Inhibition of the Ras-Raf-MEK-ERK Pathway: The Ras-Raf-MEK-ERK signaling pathway is a central regulator of cell growth and proliferation. Mutations in Ras genes are prevalent in many cancers, leading to constitutive activation of this pathway. Certain piperazinone derivatives have been shown to inhibit farnesyltransferase, an enzyme crucial for the post-translational modification and activation of Ras proteins. By inhibiting this enzyme, these derivatives effectively block the downstream signaling cascade, leading to a reduction in cell proliferation.

Ras_Raf_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates Piperazinone Piperazinone Derivative Piperazinone->Ras Inhibits (via Farnesyltransferase) MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation_Survival Cell Proliferation & Survival Transcription_Factors->Proliferation_Survival Promotes

Caption: Inhibition of the Ras-Raf-MEK-ERK signaling pathway by piperazinone derivatives.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Piperazinone derivatives have been demonstrated to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: Some derivatives trigger the release of cytochrome c from the mitochondria by modulating the expression of Bcl-2 family proteins. This, in turn, activates caspase-9, the initiator caspase of the intrinsic pathway, leading to the activation of executioner caspases like caspase-3.[1]

  • Extrinsic Pathway: Other piperazinone compounds can increase the expression of death receptors like Fas, leading to the activation of caspase-8, the initiator caspase of the extrinsic pathway, which then activates the executioner caspases.[2]

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Piperazinone_Ext Piperazinone Derivative Death_Receptor Death Receptor (e.g., Fas) Piperazinone_Ext->Death_Receptor Upregulates Caspase8 Caspase-8 (Initiator) Death_Receptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Activates Piperazinone_Int Piperazinone Derivative Mitochondrion Mitochondrion Piperazinone_Int->Mitochondrion Induces Stress Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of intrinsic and extrinsic apoptosis pathways by piperazinone derivatives.
Quantitative Anticancer Activity

The cytotoxic effects of piperazinone derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Guanidine derivative (7g)HT-29 (Colon)<2[3]
Guanidine derivative (7g)A594 (Lung)<2[3]
Rhein–piperazine–furanone hybrid (5e)A549 (Lung)5.74[4]
Rhein–piperazine–furanone hybrid (5e)H460 (Lung)4.35[4]
Ursolic acid derivative (17)MGC-803 (Gastric)9.82[2]
Ursolic acid derivative (17)HCT-116 (Colon)18.97[2]
Ursolic acid derivative (17)T24 (Bladder)13.64[2]
Ursolic acid derivative (17)HepG2 (Liver)5.40[2]
Ursolic acid derivative (17)A549 (Lung)11.06[2]
Artemisinin derivative (38)MCF-7 (Breast)2.1[2]
Vindoline conjugate (23)MDA-MB-468 (Breast)1.00[5]
Vindoline conjugate (25)HOP-92 (Lung)1.35[5]
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)U87 (Glioblastoma)<0.05[1]
1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01)HeLa (Cervical)<0.05[1]
4-acyl-2-substituted piperazine ureas (31, 32, 35, 37)MCF-7 (Breast)0.31-120.52[6]
Rhodanine-piperazine hybrid (10)MCF-7 (Breast)Comparable to Gefitinib[7]
Rhodanine-piperazine hybrid (12)MCF-7 (Breast)Comparable to Gefitinib[7]
Methyl piperazine derivative (A-11)A-549 (Lung)5.71[8]
Methyl piperazine derivative (A-11)HCT-116 (Colon)4.26[8]

Antimicrobial Activity of Piperazinone Derivatives

Piperazinone and its broader class of piperazine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial agents.[9]

Spectrum of Activity

These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The specific spectrum of activity is highly dependent on the substitutions on the piperazinone core.

Quantitative Antimicrobial Activity

The antimicrobial potency is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Chalcone-piperazine hybridCandida albicans2.22[9]
Sparfloxacin-piperazine derivativeGram-positive bacteria1-5[9]
Gatifloxacin-piperazine derivativeGram-positive bacteria1-5[9]
N,N'-disubstituted piperazine (4)Staphylococcus aureus16[10]
N,N'-disubstituted piperazine (6c)Staphylococcus aureus16[10]
N,N'-disubstituted piperazine (6d)Staphylococcus aureus16[10]
N,N'-disubstituted piperazine (6d)Bacillus subtilis16[10]
N,N'-disubstituted piperazine (7b)Bacillus subtilis16[10]
N,N'-disubstituted piperazine (6c)Escherichia coli8[10]
Fluoroquinolone derivative (5h)Ciprofloxacin-resistant P. aeruginosa16[11]
Fluoroquinolone derivative (5k)Ciprofloxacin-resistant P. aeruginosa16[11]
Fluoroquinolone derivative (5l)Ciprofloxacin-resistant P. aeruginosa16[11]
Fluoroquinolone derivativesMRSA<0.016[12]
Piperazine derivative (RL-308)MRSA2[13]
Piperazine derivative (RL-327)MRSA2[13]
Piperazine derivative (RL-328)MRSA2[13]
Piperazine derivative (RL-308)S. aureus2[13]
Piperazine derivative (RL-328)S. aureus2[13]

Central Nervous System (CNS) Activity of Piperazinone Derivatives

Derivatives of piperazine have a long history of use in the treatment of various CNS disorders, including anxiety and depression. Their activity often stems from their ability to modulate neurotransmitter systems.[14][15]

Mechanisms of Action in the CNS

The primary mechanism of CNS activity for many piperazine derivatives involves their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A subtype. Agonism at these receptors is associated with anxiolytic and antidepressant effects.[14] Some derivatives have also shown affinity for other receptors, such as the melacortin receptor (MC4R), which is also implicated in anxiety.[14]

Preclinical Evaluation of CNS Activity

The anxiolytic and antidepressant potential of piperazinone derivatives is typically assessed in rodent models using behavioral tests such as the elevated plus-maze and the forced swim test.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activities of piperazinone derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the piperazinone derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment 2. Treat with Piperazinone Derivatives (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Formation 5. Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization 6. Solubilize Formazan Crystals (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Calculate % Viability and Determine IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth to a specific cell density (e.g., 0.5 McFarland standard).

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of the piperazinone derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. The results can also be read using a microplate reader.

Elevated Plus-Maze for Anxiolytic Activity

The elevated plus-maze (EPM) is a widely used behavioral assay to assess anxiety-like behavior in rodents.[16][17]

Apparatus: The maze is in the shape of a plus sign, with two open arms and two enclosed arms, elevated above the ground.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Test: Place the rodent in the center of the maze, facing an open arm.

  • Observation: Allow the animal to explore the maze for a set period (typically 5 minutes). The session is recorded by a video camera.

  • Data Analysis: The time spent in the open arms versus the closed arms, and the number of entries into each arm are measured. An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.[16]

Forced Swim Test for Antidepressant Activity

The forced swim test (FST) is a common behavioral test used to screen for antidepressant activity in rodents.[18][19]

Apparatus: A cylindrical container filled with water.

Procedure:

  • Pre-test (for rats): On the first day, place the animal in the water cylinder for 15 minutes.

  • Test: 24 hours after the pre-test (for rats) or on the test day (for mice), place the animal back in the water for a 5-6 minute session. The session is recorded.

  • Data Analysis: The duration of immobility (floating or making only minimal movements to keep the head above water) is measured. A decrease in the duration of immobility is indicative of an antidepressant effect.[20]

Conclusion

Piperazinone derivatives represent a versatile and highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and CNS-active agents, coupled with their synthetic tractability, makes them a focal point for ongoing drug discovery and development efforts. The information provided in this technical guide serves as a foundational resource for researchers in the field, offering insights into their mechanisms of action, quantitative activity data, and standardized protocols for their evaluation. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of piperazinone derivatives will undoubtedly lead to the development of novel and effective therapeutic agents for a range of diseases.

References

Protocols & Analytical Methods

Method

Synthesis of tert-butyl 2-oxopiperazine-1-carboxylate: A Detailed Protocol for Researchers

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate. This protocol outlines a two-step synthetic r...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate. This protocol outlines a two-step synthetic route, commencing with the preparation of 2-oxopiperazine, followed by its N-Boc protection. The methodologies presented are compiled from established synthetic procedures to ensure reproducibility and high yield.

Introduction

Tert-butyl 2-oxopiperazine-1-carboxylate is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with diverse biological activities. The piperazine core is a privileged scaffold in drug discovery, and the 2-oxo functionality, combined with the versatile Boc-protecting group, allows for selective chemical modifications at other positions of the ring. This protocol details a reliable and efficient synthesis suitable for laboratory-scale production.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Synthesis of 2-Oxopiperazine: Cyclization of an N-acylated aminoethylamine derivative.

  • N-Boc Protection: Introduction of the tert-butoxycarbonyl (Boc) group onto the piperazine ring.

Synthesis_Scheme start Chloroethylamine + Ethyl Chloroacetate intermediate 2-Oxopiperazine start->intermediate Step 1: Cyclization final_product tert-Butyl 2-oxopiperazine-1-carboxylate intermediate->final_product Step 2: N-Boc Protection boc_anhydride + Di-tert-butyl dicarbonate

Caption: Overall two-step synthesis pathway.

Experimental Protocols

Step 1: Synthesis of 2-Oxopiperazine

This procedure is adapted from a method utilizing chloroethylamine and ethyl chloroacetate, which offers good selectivity and minimizes the formation of byproducts.

Materials:

  • Chloroethylamine hydrochloride

  • Ethyl chloroacetate

  • Ammonium acetate

  • Sodium carbonate (or another suitable base like pyridine)

  • Toluene (or another suitable solvent like dichloromethane or chloroform)

  • Acetone

  • Water

  • Activated carbon

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard glassware for filtration and recrystallization

Procedure:

  • To a reaction flask, add chloroethylamine (1.0 eq), ethyl chloroacetate (1.0-1.5 eq), and toluene.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C) for 6-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the initial reaction, add ammonium acetate (1.0-1.2 eq) and a base such as sodium carbonate (1.1 eq) or pyridine (1.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 50-80 °C) and continue stirring for another 6-24 hours.

  • Upon completion, allow the reaction to cool to room temperature. The crude product may precipitate from the solution.

  • Filter the crude product and wash it with a small amount of cold solvent.

  • For purification, recrystallize the crude solid from an acetone-water mixture. Activated carbon can be used for decolorization.

  • Dry the purified 2-oxopiperazine crystals under vacuum.

Step 2: Synthesis of tert-butyl 2-oxopiperazine-1-carboxylate

This protocol is a standard procedure for the N-Boc protection of secondary amines using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

  • 2-Oxopiperazine (from Step 1)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP) (as a base)

  • Tetrahydrofuran (THF) or Acetonitrile (as a solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 0.1 N aqueous Hydrochloric acid (HCl)

  • tert-Butyl methyl ether (MTBE) or Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Standard glassware for extraction and chromatography

Procedure:

  • Dissolve 2-oxopiperazine (1.0 eq) in THF or acetonitrile in a round-bottom flask.

  • Add the base, such as triethylamine (1.1-1.5 eq) or a catalytic amount of DMAP.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.0-1.2 eq) in the same solvent dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • After completion, add saturated aqueous NaHCO₃ solution to the reaction mixture.

  • Extract the aqueous layer with an organic solvent like MTBE or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash them sequentially with 0.1 N aqueous HCl and saturated aqueous NaHCO₃ solution.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to yield the pure tert-butyl 2-oxopiperazine-1-carboxylate.

Data Presentation

StepProductStarting MaterialsKey ReagentsSolventTypical Yield (%)Purity (%)
12-OxopiperazineChloroethylamine, Ethyl chloroacetateAmmonium acetate, BaseToluene40-87>95 (after recrystallization)
2tert-Butyl 2-oxopiperazine-1-carboxylate2-OxopiperazineDi-tert-butyl dicarbonate, BaseTHF80-95>98 (after chromatography)

Characterization Data for tert-butyl 2-oxopiperazine-1-carboxylate:

PropertyValue
Molecular FormulaC₉H₁₆N₂O₃
Molecular Weight200.24 g/mol
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, 400 MHz)δ 1.49 (s, 9H), 3.35 (t, J=5.6 Hz, 2H), 3.80 (t, J=5.6 Hz, 2H), 3.98 (s, 2H).
¹³C NMR (CDCl₃, 101 MHz)δ 28.3, 42.5, 48.9, 50.1, 81.5, 155.2, 166.8.

Note: NMR data is predicted and may vary slightly based on experimental conditions.

Experimental Workflow and Logic Diagrams

experimental_workflow cluster_step1 Step 1: Synthesis of 2-Oxopiperazine cluster_step2 Step 2: N-Boc Protection s1_start Mix Chloroethylamine, Ethyl Chloroacetate, and Toluene s1_react1 Stir at 30-40°C for 6-24h s1_start->s1_react1 s1_add_reagents Add Ammonium Acetate and Base s1_react1->s1_add_reagents s1_react2 Heat to 50-80°C for 6-24h s1_add_reagents->s1_react2 s1_cool Cool to Room Temperature s1_react2->s1_cool s1_filter Filter Crude Product s1_cool->s1_filter s1_purify Recrystallize from Acetone/Water s1_filter->s1_purify s1_dry Dry Purified Product s1_purify->s1_dry s1_product 2-Oxopiperazine s1_dry->s1_product s2_start Dissolve 2-Oxopiperazine in THF s2_add_base Add Base (TEA or DMAP) s2_start->s2_add_base s2_cool Cool to 0°C s2_add_base->s2_cool s2_add_boc Add Boc₂O Solution s2_cool->s2_add_boc s2_react Stir Overnight at Room Temperature s2_add_boc->s2_react s2_quench Quench with NaHCO₃ Solution s2_react->s2_quench s2_extract Extract with Organic Solvent s2_quench->s2_extract s2_wash Wash Organic Layer s2_extract->s2_wash s2_dry Dry and Concentrate s2_wash->s2_dry s2_purify Purify by Column Chromatography s2_dry->s2_purify s2_product tert-Butyl 2-oxopiperazine-1-carboxylate s2_purify->s2_product

Caption: Detailed experimental workflow for the two-step synthesis.

Application

The Versatile Scaffold: Tert-Butyl 2-Oxopiperazine-1-carboxylate in Modern Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview of the applications and experimental protocols for tert-butyl 2-oxopiperazine-1-carboxylate, a key...

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals, this document provides a comprehensive overview of the applications and experimental protocols for tert-butyl 2-oxopiperazine-1-carboxylate, a key building block in the synthesis of novel therapeutics.

The 2-oxopiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into the design of innovative drug candidates targeting a wide array of diseases. Its inherent structural features, including a constrained cyclic diamine, offer a unique three-dimensional geometry that can mimic peptide turns and present substituents in precise orientations for optimal target engagement. The strategic placement of a tert-butoxycarbonyl (Boc) protecting group at the N1 position, as seen in tert-butyl 2-oxopiperazine-1-carboxylate, provides a versatile handle for synthetic elaboration, allowing for the selective functionalization of the second nitrogen atom. This mono-protection is crucial for controlling reactivity and directing the synthesis towards desired products.

Derivatives of this valuable building block have shown promise in modulating the activity of various biological targets, including G-protein coupled receptors (GPCRs) and proteases, underscoring its importance in contemporary drug discovery programs. This document will delve into specific applications, provide detailed experimental protocols, and visualize relevant biological pathways.

Application Notes

The utility of tert-butyl 2-oxopiperazine-1-carboxylate stems from its ability to serve as a constrained and modifiable scaffold. The free secondary amine at the N4 position is a nucleophilic center readily amenable to a variety of chemical transformations, including N-alkylation, N-arylation, and acylation. These reactions allow for the introduction of diverse chemical functionalities, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

As a Core for GPR119 Agonists

One notable application of piperazine-containing scaffolds is in the development of agonists for G-protein coupled receptor 119 (GPR119). GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Activation of GPR119 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).

Table 1: In Vitro Activity of Piperazine-Derived GPR119 Agonists

Compound IDStructureEC50 (nM)
3e 4-cyanophenyl-triazolo-piperazine4.8
3g 4-(methylsulfonyl)phenyl-triazolo-piperazine5.2
AR231453 (Standard) -4.78

Data sourced from a study on 1,2,3-triazolo piperazine and piperidine carboxylate derivatives. The EC50 values were determined through luciferase activity assays in HEK-293 cells transfected with GPR119.

As a Scaffold for Protease-Activated Receptor 1 (PAR1) Antagonists

Protease-activated receptor 1 (PAR1), a member of the GPCR family, plays a crucial role in thrombosis and hemostasis. It is activated by the proteolytic cleavage of its extracellular domain by thrombin. Antagonists of PAR1 are of significant interest as antiplatelet agents. The constrained conformation of the 2-oxopiperazine ring makes it an attractive scaffold for the design of peptidomimetics that can disrupt the interaction of PAR1 with its activating proteinases. The synthesis of highly functionalized 2-oxopiperazine-based peptidomimetics has been explored as a strategy to develop novel PAR1 antagonists.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving tert-butyl 2-oxopiperazine-1-carboxylate and related structures.

Protocol 1: General Procedure for N-Alkylation of tert-Butyl 2-oxopiperazine-1-carboxylate

This protocol describes a general method for the N-alkylation of the free secondary amine of tert-butyl 2-oxopiperazine-1-carboxylate using an alkyl halide.

Materials:

  • tert-Butyl 2-oxopiperazine-1-carboxylate

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Acetonitrile (CH₃CN), anhydrous

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add tert-butyl 2-oxopiperazine-1-carboxylate (1.0 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the suspension.

  • To the stirring suspension, add the alkyl halide (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.

Table 2: Reagent Quantities for a Representative N-Alkylation

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (mg)Volume (mL)Equivalents
tert-Butyl 2-oxopiperazine-1-carboxylate200.241.0200-1.0
Benzyl bromide171.041.11880.131.1
Potassium carbonate138.212.0276-2.0
Acetonitrile---10-
Protocol 2: Synthesis of a Triazole-Containing Piperazine Derivative (Example for GPR119 Agonist Scaffolds)

This protocol is adapted from the synthesis of related GPR119 agonists and demonstrates a "click chemistry" approach to further functionalize a piperazine core.

Materials:

  • tert-Butyl 4-propioloylpiperazine-1-carboxylate (a derivative of the title compound)

  • Aryl/alkyl azide (1.0 equivalent)

  • Copper(I) iodide (CuI) (0.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Dimethylformamide (DMF), anhydrous

  • Stir bar

  • Round-bottom flask

  • Ice bath

Procedure:

  • To a round-bottom flask, add tert-butyl 4-propioloylpiperazine-1-carboxylate (1.0 equivalent) and the aryl/alkyl azide (1.0 equivalent) in anhydrous DMF.

  • Add CuI (0.1 equivalents) and DIPEA (1.5 equivalents) to the mixture.

  • Cool the reaction mixture to 0°C using an ice bath and stir for 5-10 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by pouring the mixture into ice-cold water.

  • Collect the resulting solid by filtration, wash with water, and dry under vacuum to obtain the crude triazole product.

  • Further purification can be achieved by recrystallization or column chromatography if necessary.

Visualizing the Mechanism of Action

To understand the biological context of molecules derived from tert-butyl 2-oxopiperazine-1-carboxylate, it is essential to visualize the signaling pathways they modulate.

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a cascade of intracellular events leading to insulin secretion.

GPR119_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR119_Agonist GPR119 Agonist GPR119 GPR119 GPR119_Agonist->GPR119 Binds G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_s->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: GPR119 signaling cascade upon agonist binding.

PAR1 Signaling Pathway

The activation of PAR1 by thrombin leads to platelet activation and aggregation through multiple G-protein-mediated pathways.

PAR1_Signaling cluster_G1213 Gα12/13 Pathway cluster_Gq Gαq Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleaves & Activates G1213 Gα12/13 PAR1->G1213 Gq Gαq PAR1->Gq RhoA RhoA G1213->RhoA Activates ROCK ROCK RhoA->ROCK Activates Shape_Change Platelet Shape Change & Granule Release ROCK->Shape_Change Platelet_Aggregation Platelet Aggregation Shape_Change->Platelet_Aggregation PLC PLCβ Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Ca_release->Platelet_Aggregation PKC->Platelet_Aggregation

Caption: PAR1 signaling pathways in platelets.

Experimental Workflow for Synthesis and Screening

The general process for utilizing tert-butyl 2-oxopiperazine-1-carboxylate in a drug discovery campaign is outlined below.

Workflow Start tert-Butyl 2-oxopiperazine-1-carboxylate Synthesis N-Functionalization (Alkylation, Arylation, etc.) Start->Synthesis Library Library of Derivatives Synthesis->Library Screening Biological Screening (e.g., GPR119 Assay) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Identifies Hits SAR->Hit_to_Lead Guides Lead Lead Compound Hit_to_Lead->Lead

Caption: Drug discovery workflow using the building block.

Method

Application Notes: The Role of tert-Butyl 2-Oxopiperazine-1-carboxylate in Modern Peptide Synthesis

Introduction Tert-butyl 2-oxopiperazine-1-carboxylate is a heterocyclic building block increasingly utilized in the field of peptide science and drug discovery. As a derivative of piperazine, its incorporation into pepti...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 2-oxopiperazine-1-carboxylate is a heterocyclic building block increasingly utilized in the field of peptide science and drug discovery. As a derivative of piperazine, its incorporation into peptide chains yields peptidomimetics with unique structural and functional properties. Peptidomimetics are synthetic molecules designed to mimic natural peptides but often exhibit enhanced therapeutic characteristics, such as increased stability against enzymatic degradation, improved bioavailability, and better target selectivity.[1]

The 2-oxopiperazine moiety acts as a rigid scaffold that can modify the peptide backbone, influencing the molecule's three-dimensional structure and its interaction with biological targets.[1] A key feature of this scaffold is its ability to introduce conformational constraints, which can induce specific turn conformations in the peptide chain.[1][] Such defined structures are often crucial for high-affinity receptor binding. The tert-butyloxycarbonyl (Boc) group serves as an acid-labile protecting group for one of the nitrogen atoms, allowing for controlled, stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS) methodologies.[3][4]

Key Applications

  • Scaffold for Peptidomimetics: The piperazinone ring serves as a non-natural amino acid surrogate, enabling the creation of novel peptide backbones with altered conformational preferences and physicochemical properties.[1]

  • Induction of Secondary Structures: The rigid nature of the 2-oxopiperazine ring can pre-organize the peptide chain into specific secondary structures, such as β-turns, which are often critical for biological activity.[1]

  • Enhanced Proteolytic Stability: The modification of the peptide backbone with this non-natural scaffold can render the resulting peptidomimetic resistant to degradation by proteases and peptidases, prolonging its half-life in vivo.[5]

  • Generation of Chemical Libraries: The synthetic routes for incorporating the 2-oxopiperazine moiety are amenable to the "sub-monomer" approach in solid-phase synthesis, facilitating the rapid generation of diverse combinatorial libraries for high-throughput screening in drug discovery.[5][6]

Experimental Protocols

The incorporation of a 2-oxopiperazine unit into a peptide chain is most effectively achieved using a solid-phase "sub-monomer" synthetic strategy. This approach builds the heterocyclic ring directly on the solid support as part of the overall peptide elongation process.

Protocol 1: Solid-Phase Sub-Monomer Synthesis of a 2-Oxopiperazine-Containing Peptide

This protocol describes the assembly of the 2-oxopiperazine ring within a growing peptide chain on a solid support, based on the methodology reported by Scott and coworkers.[5]

Materials:

  • Rink Amide MBHA resin

  • Bromoacetic acid (BAA)

  • Diisopropyl carbodiimide (DIC)

  • N-Boc-1,2-diaminoethane

  • A desired α-halo acid (e.g., 2-bromopropionic acid for an Alanine-like side chain)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine

  • Standard protected amino acids for peptide elongation

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Preparation: Swell the Rink Amide MBHA resin in DMF in a suitable reaction vessel.

  • First Acylation: Couple bromoacetic acid to the resin's free amine.

    • Activate bromoacetic acid (2 eq.) with DIC (2 eq.) in DMF.

    • Add the activated acid solution to the resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Nucleophilic Displacement: Introduce the diamine precursor.

    • Add a solution of N-Boc-1,2-diaminoethane (5 eq.) in DMF to the resin.

    • Agitate the mixture overnight at room temperature.

    • Wash the resin thoroughly with DMF and DCM.

  • Second Acylation: Couple the second α-halo acid to introduce the side chain.

    • Activate the desired α-halo acid (e.g., 2-bromopropionic acid, 2 eq.) with DIC (2 eq.) in DMF.

    • Add the solution to the resin and agitate for 2 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Boc Deprotection and Cyclization: Form the 2-oxopiperazine ring.

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[3][7]

    • Wash the resin with DCM.

    • Add a solution of DIPEA (5 eq.) in DMF to the resin to neutralize the amine and catalyze the intramolecular cyclization. Agitate for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM. The 2-oxopiperazine ring is now formed on the solid support.

  • Peptide Chain Elongation: Continue the peptide synthesis from the secondary amine of the newly formed 2-oxopiperazine ring using standard Fmoc or Boc-based SPPS cycles.

Protocol 2: Standard Boc-SPPS Cycle for Peptide Elongation

This protocol outlines the general steps for elongating a peptide chain using Boc-protected amino acids, which is relevant for extending the peptide after the formation of the 2-oxopiperazine ring if a Boc strategy is continued.

Procedure:

  • Boc Deprotection:

    • Perform a pre-wash with 50% TFA in DCM for 5 minutes.[7]

    • Treat the peptide-resin with 50% TFA in DCM for 20-25 minutes to remove the N-terminal Boc group.[7]

    • When synthesizing peptides containing Cys, Met, or Trp, add a scavenger like 0.5% dithioethane (DTE) to the TFA/DCM solution.[8]

  • Washing:

    • Wash the peptide-resin thoroughly with DCM to remove residual TFA.

    • Wash with an alcohol (e.g., isopropanol) to shrink the resin and help remove trapped acid.

    • Wash again with DCM and then with DMF to prepare for coupling.

  • Neutralization:

    • Neutralize the N-terminal ammonium trifluoroacetate salt by washing the resin with a 5-10% solution of DIPEA in DMF until a neutral pH is achieved. This step is crucial to liberate the free amine for the subsequent coupling reaction.[8]

    • Alternatively, use an in situ neutralization protocol where the base is added along with the activated amino acid.[8]

  • Amino Acid Coupling:

    • Activate the next Boc-protected amino acid (3-4 eq.) using a suitable coupling agent (e.g., HBTU/HOBt, DIC) in DMF.

    • Add the activated amino acid solution to the peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing:

    • Wash the peptide-resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 1-5 for each amino acid to be added to the peptide sequence.

Data Presentation

The following tables summarize typical reaction conditions and outcomes relevant to the synthesis of 2-oxopiperazine-containing peptides and the Boc-SPPS strategy.

Table 1: Summary of Conditions for Boc Group Deprotection

Parameter Condition Notes Reference
Reagent Trifluoroacetic Acid (TFA) A moderately strong acid that selectively cleaves the Boc group. [3]
Solvent Dichloromethane (DCM) Standard solvent for SPPS. [7]
Concentration 25-50% TFA in DCM 50% is most common for complete and rapid removal. [7]
Reaction Time 20-30 minutes Includes a short pre-wash (5 min) followed by the main deprotection step (15-25 min). [7]

| Scavengers | Dithioethane (DTE) | Recommended when Cys, Met, or Trp are present to prevent side reactions from the tert-butyl cation. |[8] |

Table 2: Representative Yields in Related Piperazine Syntheses

Reaction Type Building Block / Product Reported Yield Purity Reference
Solid-Phase Sub-Monomer Synthesis 2-Oxopiperazine containing peptoids >80% identified by MS/MS High [5]
Solution-Phase Esterification/Reduction 1-(Tert-butyl)-3-(methyl)piperazine-1,3-dicarboxylate 80.2% 98.2% [9]

| One-Pot Click Chemistry | tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates | ~90-97% | >95% |[10] |

Visualizations

Boc_SPPS_Cycle Start Start with Resin-Bound Protected Peptide Deprotection Step 1: Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Step 2: Washing (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Step 3: Neutralization (DIPEA in DMF) Wash1->Neutralization Coupling Step 4: Coupling (Activated Boc-Amino Acid) Neutralization->Coupling Wash2 Step 5: Washing (DMF, DCM) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid End Elongated Peptide Wash2->End Submonomer_Synthesis Start Resin with Free Amine Acylation1 1. Acylation with Bromoacetic Acid Start->Acylation1 Displacement 2. Nucleophilic Displacement with N-Boc-1,2-diaminoethane Acylation1->Displacement Acylation2 3. Acylation with α-Halo Acid (Side Chain) Displacement->Acylation2 Cyclization 4. Boc Deprotection (TFA) & Base-Mediated Cyclization Acylation2->Cyclization RingFormed Resin-Bound 2-Oxopiperazine Cyclization->RingFormed Elongation 5. Further Peptide Chain Elongation RingFormed->Elongation

References

Application

Application Notes and Protocols: Boc Deprotection of tert-Butyl 2-Oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions. The deprotection of tert-butyl 2-oxopiperazine-1-carboxylate to yield 2-oxopiperazine is a critical step in the synthesis of various pharmaceutical intermediates and biologically active molecules. This document provides detailed application notes and experimental protocols for the efficient removal of the Boc protecting group from tert-butyl 2-oxopiperazine-1-carboxylate using common acidic reagents.

Reaction Principle

The acid-catalyzed deprotection of a Boc-protected amine proceeds through the protonation of the carbonyl oxygen of the carbamate, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid readily decarboxylates to afford the free amine and carbon dioxide. The tert-butyl cation is typically scavenged by the solvent or eliminated as isobutylene.

Data Presentation

The following table summarizes typical quantitative data for the Boc deprotection of tert-butyl 2-oxopiperazine-1-carboxylate under two common acidic conditions. The data is compiled from general knowledge of Boc deprotections on similar piperazine and piperidinone systems, as specific literature values for this exact substrate are not extensively published.

ParameterProtocol 1: TFA in DCMProtocol 2: HCl in Dioxane
Reagents Trifluoroacetic Acid (TFA), Dichloromethane (DCM)4M HCl in 1,4-Dioxane
Equivalents of Acid 5 - 10 equivalents3 - 5 equivalents
Solvent Dichloromethane (DCM)1,4-Dioxane, Methanol
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Typical Yield > 95% (as TFA salt)> 95% (as HCl salt)
Purity High (often used crude in next step)High (can precipitate as salt)
Work-up Evaporation, trituration with ether or basification and extractionEvaporation or precipitation and filtration

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol is a standard and highly effective method for Boc deprotection.

Materials:

  • tert-Butyl 2-oxopiperazine-1-carboxylate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve tert-butyl 2-oxopiperazine-1-carboxylate (1.0 equiv) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA (5-10 equiv) to the stirred solution.[1]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Option A (Isolation as TFA salt): To the residue, add cold diethyl ether and stir vigorously. The TFA salt of 2-oxopiperazine will often precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Option B (Isolation as free amine): Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).[1]

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).[1]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[1]

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the free 2-oxopiperazine.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is another common and effective approach, often preferred when the TFA salt is problematic or when a crystalline hydrochloride salt is desired.

Materials:

  • tert-Butyl 2-oxopiperazine-1-carboxylate

  • 4M HCl in 1,4-Dioxane solution

  • Methanol (optional, to aid solubility)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • To a round-bottom flask containing tert-butyl 2-oxopiperazine-1-carboxylate (1.0 equiv), add a minimal amount of a suitable solvent like methanol or dioxane to dissolve the starting material.

  • Add the 4M HCl in 1,4-dioxane solution (3-5 equiv) to the stirred solution at room temperature.[1]

  • Stir the reaction for 1-3 hours. Progress can be monitored by TLC or LC-MS. Often, the hydrochloride salt of 2-oxopiperazine will precipitate out of the solution.[1]

  • Upon completion, the product can be isolated by one of the following methods:

    • Filtration: If a precipitate has formed, add diethyl ether to the reaction mixture to further encourage precipitation. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield 2-oxopiperazine hydrochloride.

    • Evaporation: Remove the solvent and excess HCl under reduced pressure to obtain the crude hydrochloride salt, which can be used without further purification or triturated with diethyl ether to afford a solid.

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_start Starting Material cluster_reaction Deprotection Step cluster_workup Work-up & Isolation cluster_product Final Product SM tert-Butyl 2-oxopiperazine-1-carboxylate Reagents Acidic Reagent (TFA/DCM or HCl/Dioxane) SM->Reagents Dissolve Reaction Stir at 0 °C to RT (1-4 hours) Reagents->Reaction Add Workup Quench/Evaporate Reaction->Workup Completion Isolation Precipitation/Extraction Workup->Isolation Product 2-Oxopiperazine (as free base or salt) Isolation->Product Signaling_Pathway BocProtected Boc-Protected Amine Protonation Protonated Carbamate BocProtected->Protonation + H+ (Acid) Cleavage Carbamic Acid Intermediate + tert-Butyl Cation Protonation->Cleavage Cleavage Decarboxylation Free Amine + CO2 Cleavage->Decarboxylation Decarboxylation Byproducts Isobutylene Cleavage->Byproducts Elimination

References

Method

Application Notes and Protocols for Coupling Reactions with tert-Butyl 2-Oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of common coupling reactions involving tert-butyl 2-oxopiperazine-1-carboxylate, a versatile building bl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of common coupling reactions involving tert-butyl 2-oxopiperazine-1-carboxylate, a versatile building block in medicinal chemistry. The protocols outlined below are based on established synthetic methodologies and can be adapted for the synthesis of a wide range of substituted piperazinones, which are key scaffolds in many pharmaceutically active compounds.

Introduction

tert-Butyl 2-oxopiperazine-1-carboxylate, also known as 1-Boc-2-oxopiperazine, is a valuable heterocyclic intermediate. The presence of a Boc-protected nitrogen at the 1-position and a secondary amine at the 4-position, influenced by the adjacent carbonyl group, allows for selective functionalization. This note focuses on three principal types of coupling reactions at the N-4 position: N-acylation, reductive amination, and Buchwald-Hartwig amination. These reactions are fundamental for the construction of diverse molecular libraries for drug discovery and development.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the coupling reactions of tert-butyl 2-oxopiperazine-1-carboxylate. Please note that yields can vary depending on the specific substrates and optimization of reaction conditions.

Table 1: N-Acylation of tert-Butyl 2-Oxopiperazine-1-carboxylate

EntryAcylating AgentBaseSolventTemperature (°C)Time (h)Expected Yield (%)
1Benzoyl chlorideTriethylamine (TEA)Dichloromethane (DCM)0 to RT2-485-95
2Acetyl chloridePyridineTetrahydrofuran (THF)0 to RT1-380-90
3Isobutyryl chlorideN,N-Diisopropylethylamine (DIPEA)Dichloromethane (DCM)0 to RT3-580-90

Table 2: Reductive Amination of tert-Butyl 2-Oxopiperazine-1-carboxylate

EntryCarbonyl CompoundReducing AgentSolventTemperature (°C)Time (h)Expected Yield (%)
1BenzaldehydeSodium triacetoxyborohydride1,2-Dichloroethane (DCE)RT12-2470-85
2CyclohexanoneSodium triacetoxyborohydrideTetrahydrofuran (THF)RT18-2465-80
34-FluorobenzaldehydeSodium cyanoborohydrideMethanol (MeOH)RT2460-75

Table 3: Buchwald-Hartwig Amination of tert-Butyl 2-Oxopiperazine-1-carboxylate

EntryAryl HalidePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Expected Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-1875-90
22-ChloropyridinePd(OAc)₂ (2)RuPhos (4)K₂CO₃1,4-Dioxane11018-2460-75
31-Bromo-4-methoxybenzenePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃Toluene10012-1680-95

Experimental Protocols

General Considerations
  • All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be anhydrous unless otherwise specified.

  • Reagents should be of high purity.

  • Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS, or GC-MS).

Protocol 1: N-Acylation with an Acyl Chloride

This protocol describes the general procedure for the N-acylation of tert-butyl 2-oxopiperazine-1-carboxylate with an acyl chloride.

Materials:

  • tert-Butyl 2-oxopiperazine-1-carboxylate

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve tert-butyl 2-oxopiperazine-1-carboxylate (1.0 eq.) in anhydrous DCM (0.2-0.5 M).

  • Add the base (1.2-1.5 eq., e.g., TEA) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC or LC-MS.

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-acylated product.

Protocol 2: Reductive Amination with an Aldehyde or Ketone

This protocol provides a general method for the N-alkylation of tert-butyl 2-oxopiperazine-1-carboxylate via reductive amination using sodium triacetoxyborohydride.[1][2][3]

Materials:

  • tert-Butyl 2-oxopiperazine-1-carboxylate

  • Aldehyde or ketone (e.g., benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of tert-butyl 2-oxopiperazine-1-carboxylate (1.0 eq.) and the aldehyde or ketone (1.1 eq.) in anhydrous DCE (0.1-0.2 M), add sodium triacetoxyborohydride (1.5 eq.) portion-wise at room temperature.[1][2][3]

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired N-alkylated product.

Protocol 3: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the Buchwald-Hartwig amination of tert-butyl 2-oxopiperazine-1-carboxylate with an aryl bromide.

Materials:

  • tert-Butyl 2-oxopiperazine-1-carboxylate

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to an oven-dried Schlenk tube.

  • Add the aryl bromide (1.0 eq.) and tert-butyl 2-oxopiperazine-1-carboxylate (1.2 eq.).

  • Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 12-18 hours, or until completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing the pad with ethyl acetate.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the coupling reactions of tert-butyl 2-oxopiperazine-1-carboxylate.

experimental_workflow reagents Starting Materials: - tert-Butyl 2-oxopiperazine-1-carboxylate - Coupling Partner (Acyl Chloride, Carbonyl, or Aryl Halide) - Reagents (Base, Reducing Agent, or Catalyst/Ligand) reaction Coupling Reaction (N-Acylation, Reductive Amination, or Buchwald-Hartwig) reagents->reaction 1. Mix & React workup Aqueous Workup - Quenching - Extraction - Washing reaction->workup 2. Isolate Crude Product purification Purification - Drying - Concentration - Column Chromatography workup->purification 3. Purify product Final Product purification->product 4. Characterize signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand FZD Frizzled Receptor (FZD) Wnt->FZD Dsh Dishevelled (Dsh) FZD->Dsh LRP LRP5/6 LRP->Dsh DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dsh->DestructionComplex inhibition beta_catenin_cyto β-catenin DestructionComplex->beta_catenin_cyto degradation beta_catenin_nuc β-catenin beta_catenin_cyto->beta_catenin_nuc translocation Estrogen Estrogen ER Estrogen Receptor (ERα) Estrogen->ER ER->beta_catenin_nuc crosstalk/ co-activation ERE Estrogen Response Element (ERE) ER->ERE dimerization & binding TTP5 TTP-5 Derivative TTP5->ER inhibition TTP5->beta_catenin_nuc inhibition of nuclear accumulation beta_catenin_nuc->ER crosstalk/ co-activation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes transcription ER_Target_Genes ER Target Genes ERE->ER_Target_Genes transcription Proliferation Cell Proliferation & Invasion Wnt_Target_Genes->Proliferation ER_Target_Genes->Proliferation

References

Application

Application Notes and Protocols: Purification of tert-Butyl 2-oxopiperazine-1-carboxylate by Column Chromatography

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the purification of tert-butyl 2-oxopiperazine-1-carboxylate using silica gel column chromatography. The protoco...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of tert-butyl 2-oxopiperazine-1-carboxylate using silica gel column chromatography. The protocols and data presented are compiled from established methodologies for the purification of Boc-protected heterocyclic compounds, offering a robust starting point for achieving high purity of the target molecule.

Introduction

Tert-butyl 2-oxopiperazine-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex pharmaceutical agents. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. Column chromatography is a standard and effective method for removing impurities generated during its synthesis. This application note outlines the necessary materials, a step-by-step protocol for purification, and expected outcomes.

Data Presentation

The efficiency of column chromatography is highly dependent on the choice of the mobile phase. Below is a summary of typical eluent systems and reported yields for the purification of related Boc-protected piperazine and piperidinone derivatives. This data can be used as a guide for optimizing the purification of tert-butyl 2-oxopiperazine-1-carboxylate.

Compound TypeStationary PhaseEluent System (v/v)Reported YieldReference
N-Boc-piperazine derivativeSilica GelHexanes/Ethyl Acetate (gradient from 3:1 to 1:1)86%[1]
Enantioenriched 2-aryl N-Boc piperazineSilica GelDichloromethane/Acetone (98:2)66%[2]
Boc-protected amino acid derivativeSilica GelHexanes/Ethyl Acetate (10:1)22%[3]
Substituted N-Boc piperazineSilica GelDichloromethane/Methanol (9:1)92%[4]
Boc-protected pyrrolidine derivativeSilica GelHexanes/Ethyl Acetate (gradient from 0-40%)37%

Experimental Protocols

This section details the necessary steps for the purification of tert-butyl 2-oxopiperazine-1-carboxylate by flash column chromatography.

Materials and Equipment
  • Crude tert-butyl 2-oxopiperazine-1-carboxylate

  • Silica gel (flash grade, 40-63 µm)[5]

  • Hexanes (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (optional, for slurry packing)

  • Compressed air or nitrogen line

  • Glass chromatography column

  • Separatory funnel or dropping funnel

  • Round bottom flasks

  • Test tubes or fraction collection vials

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

Pre-purification: TLC Analysis

Before performing column chromatography, it is crucial to determine an appropriate eluent system using TLC.

  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate or dichloromethane).

  • Spotting: Spot the dissolved sample onto a TLC plate.

  • Development: Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a ratio of 3:1 (hexanes:ethyl acetate) and adjust as necessary.

  • Visualization: Visualize the developed plate under a UV lamp and/or by staining with potassium permanganate.

  • Optimal Rf Value: The ideal eluent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the desired product, with good separation from impurities.[3]

Protocol 1: Column Chromatography Purification
  • Column Packing (Dry Packing):

    • Ensure the chromatography column is clean, dry, and vertically clamped.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand (approximately 1 cm).

    • Carefully pour the dry silica gel into the column. Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

  • Column Packing (Slurry Packing):

    • In a beaker, mix the silica gel with the initial eluent (e.g., 10% ethyl acetate in hexanes) to form a slurry.

    • Pour the slurry into the column.

    • Open the stopcock to drain some solvent, and gently tap the column to pack the silica gel.

    • Ensure there are no air bubbles or cracks in the packed silica.

    • Add a layer of sand on top of the packed silica bed.

  • Sample Loading:

    • Dissolve the crude tert-butyl 2-oxopiperazine-1-carboxylate in a minimal amount of the initial eluent or a more polar solvent like dichloromethane.

    • Carefully apply the dissolved sample onto the top layer of sand using a pipette.

    • Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving the compound in a solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure using compressed air or nitrogen to begin eluting the solvent through the column.

    • Maintain a constant flow rate.

    • Start with a less polar eluent mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes) if necessary to elute the product.

  • Fraction Collection:

    • Collect the eluate in fractions (e.g., 10-20 mL per fraction in test tubes).

    • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation of Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified tert-butyl 2-oxopiperazine-1-carboxylate.

    • Determine the yield and assess the purity by NMR, LC-MS, or other appropriate analytical techniques.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of tert-butyl 2-oxopiperazine-1-carboxylate.

Purification_Workflow Crude Crude Product TLC TLC Analysis (Determine Eluent) Crude->TLC Column_Prep Column Preparation (Silica Gel Packing) TLC->Column_Prep Optimized Eluent Load Sample Loading Column_Prep->Load Elute Elution (Solvent Gradient) Load->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring of Fractions Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Identify Pure Fractions Evaporate Solvent Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for Column Chromatography Purification.

Logical Relationship of Purification Parameters

This diagram shows the relationship between the key parameters in developing a successful column chromatography purification method.

Parameters cluster_params Input Parameters cluster_outputs Monitored Outputs center_node center_node param_node param_node result_node result_node Purification Successful Purification Eluent Eluent Composition (e.g., Hexane/EtOAc ratio) Rf Rf Value (TLC) Eluent->Rf Silica Stationary Phase (Silica Gel) Silica->Rf Loading Sample Loading Technique Resolution Separation/Resolution Loading->Resolution FlowRate Flow Rate FlowRate->Resolution Rf->Resolution Resolution->Purification

Caption: Key Parameters for Successful Purification.

References

Method

Application Note: A Scalable Two-Step Synthesis of tert-Butyl 2-Oxopiperazine-1-carboxylate

Abstract This application note details a robust and scalable two-step protocol for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and scalable two-step protocol for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis proceeds via the formation of a linear amino ester precursor, ethyl N-[2-[(tert-butoxycarbonyl)amino]ethyl]glycinate, followed by a thermal intramolecular cyclization. This method is designed for high yield and purity, making it suitable for large-scale production in industrial and research settings.

Introduction

Piperazine and its derivatives are privileged scaffolds in modern drug discovery, appearing in numerous approved pharmaceuticals. The introduction of an oxo-group and orthogonal protecting groups, such as the tert-butoxycarbonyl (Boc) group, provides versatile handles for further chemical modification. tert-Butyl 2-oxopiperazine-1-carboxylate is a key intermediate for the synthesis of complex molecules, enabling the controlled introduction of the piperazinone core. The protocol herein describes a cost-effective and efficient pathway suitable for scale-up. The synthesis is divided into two main stages: the initial formation of the acyclic precursor followed by its cyclization to the target lactam.

Overall Reaction Scheme

The overall synthetic pathway is a two-step process starting from commercially available N-Boc-ethylenediamine and ethyl chloroacetate.

Reaction_Scheme SM1 N-Boc-ethylenediamine Intermediate Ethyl N-[2-(Boc-amino)ethyl]glycinate SM1->Intermediate Step 1: N-Alkylation SM2 Ethyl Chloroacetate Base K2CO3, NaI Solvent1 Acetonitrile Product tert-Butyl 2-oxopiperazine-1-carboxylate Intermediate->Product Step 2: Cyclization (Heat) Solvent2 Toluene Byproduct - EtOH

Caption: Overall two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Ethyl N-[2-[(tert-butoxycarbonyl)amino]ethyl]glycinate (Precursor)

This procedure outlines the N-alkylation of N-Boc-ethylenediamine with ethyl chloroacetate. This method has been shown to be scalable and provides the precursor in high yield.[1]

Materials:

  • N-Boc-ethylenediamine

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous, powdered

  • Sodium iodide (NaI)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suitable reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, charge N-Boc-ethylenediamine (1.0 eq.).

  • Add acetonitrile to achieve a concentration of approximately 0.5 M.

  • Add powdered potassium carbonate (2.5 eq.) and sodium iodide (0.1 eq.) to the stirred solution.

  • Slowly add ethyl chloroacetate (1.1 eq.) to the suspension at room temperature over 1 hour. An exotherm may be observed.

  • Heat the reaction mixture to 60-65 °C and maintain for 12-16 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield a crude oil.

  • Dissolve the crude oil in dichloromethane and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title precursor as a pale yellow oil. The product is often of sufficient purity (>95%) for use in the next step without further purification.

Step 2: Synthesis of tert-Butyl 2-Oxopiperazine-1-carboxylate (Cyclization)

This step involves the intramolecular cyclization of the precursor via heating in a high-boiling solvent to form the desired lactam.

Materials:

  • Ethyl N-[2-[(tert-butoxycarbonyl)amino]ethyl]glycinate (from Step 1)

  • Toluene

  • Heptane

Procedure:

  • Charge the precursor, ethyl N-[2-[(tert-butoxycarbonyl)amino]ethyl]glycinate (1.0 eq.), into a reactor equipped with a mechanical stirrer, thermometer, and a distillation head.

  • Add toluene to achieve a concentration of approximately 0.2 M.

  • Heat the solution to reflux (approx. 110-112 °C) and begin to collect the ethanol byproduct via distillation.

  • Maintain the reaction at reflux for 18-24 hours. Monitor the reaction progress by LC-MS until the precursor is consumed.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure to approximately one-third of its original volume.

  • Slowly add heptane (approx. 2-3 volumes relative to the concentrated toluene solution) with stirring to induce crystallization.

  • Cool the resulting slurry to 0-5 °C and stir for an additional 2 hours.

  • Collect the solid product by filtration, wash the filter cake with cold heptane, and dry under vacuum at 40-45 °C to a constant weight.

Data Presentation

The following tables summarize the quantitative data for a representative scale-up synthesis.

Table 1: Reagent Quantities and Molar Equivalents

Compound Step Molecular Weight ( g/mol ) Amount Moles Molar Eq.
N-Boc-ethylenediamine 1 160.22 1.00 kg 6.24 1.00
Ethyl chloroacetate 1 122.55 0.84 kg 6.86 1.10
Potassium carbonate 1 138.21 2.16 kg 15.61 2.50
Sodium iodide 1 149.89 94 g 0.62 0.10

| Precursor Intermediate | 2 | 246.31 | 1.45 kg (Assumed Yield) | 5.89 | 1.00 |

Table 2: Yield and Purity Data

Product Step Theoretical Yield Actual Yield % Yield Purity (HPLC)
Precursor Intermediate 1 1.54 kg 1.45 kg 94% >95%

| Final Product | 2 | 1.18 kg | 1.08 kg | 92% | >99% |

Workflow Visualization

The following diagram illustrates the logical flow of the entire synthesis process.

Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization A Charge Reactor with N-Boc-ethylenediamine, K2CO3, NaI, MeCN B Add Ethyl Chloroacetate A->B C Heat to 60-65 °C (12-16 h) B->C D Cool and Filter Inorganics C->D E Concentrate Filtrate D->E F Work-up: DCM, H2O, Brine E->F G Dry and Concentrate to yield Precursor Oil F->G H Charge Reactor with Precursor and Toluene G->H Transfer Precursor I Heat to Reflux (18-24 h) H->I J Cool to RT I->J K Concentrate Volume J->K L Crystallize with Heptane K->L M Filter and Dry Final Product L->M

Caption: Experimental workflow for the two-step synthesis.

Conclusion

The described two-step synthesis provides a highly efficient and scalable method for the production of tert-butyl 2-oxopiperazine-1-carboxylate. By utilizing readily available starting materials and robust reaction conditions, this protocol consistently delivers the target compound in high yield and purity. The straightforward work-up and crystallization procedures are well-suited for industrial application, avoiding the need for costly and time-consuming chromatographic purification. This makes the process an excellent choice for researchers and drug development professionals requiring large quantities of this versatile building block.

References

Application

Application Notes and Protocols for the Analysis of tert-butyl 2-oxopiperazine-1-carboxylate

Introduction Tert-butyl 2-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and characterization are critical for ensuring the quality and safety of the fi...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 2-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and characterization are critical for ensuring the quality and safety of the final active pharmaceutical ingredients (APIs). These application notes provide detailed protocols for the qualitative and quantitative analysis of tert-butyl 2-oxopiperazine-1-carboxylate using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

HPLC-UV is a robust and widely accessible method for the routine analysis and quantification of tert-butyl 2-oxopiperazine-1-carboxylate. The presence of the carbamate group provides sufficient UV absorbance for sensitive detection.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution: A typical gradient would be to start at a low percentage of Solvent B, ramp up to a higher concentration to elute the analyte, and then return to initial conditions to re-equilibrate the column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative HPLC-UV Data (Representative)

The following table summarizes typical performance characteristics for the HPLC-UV analysis of Boc-protected piperazine derivatives. These values can be used as a benchmark for method validation for tert-butyl 2-oxopiperazine-1-carboxylate.

ParameterTypical Value
Linearity Range1 - 200 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.5 µg/mL
Limit of Quantitation (LOQ)~1.5 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2.0%

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC-UV analysis of tert-butyl 2-oxopiperazine-1-carboxylate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of tert-butyl 2-oxopiperazine-1-carboxylate, especially for assessing purity and identifying volatile impurities.

Experimental Protocol: GC-MS

  • Instrumentation: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 400 m/z.

  • Sample Preparation: Prepare a solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.

Data Presentation: Expected GC-MS Fragmentation

The mass spectrum of tert-butyl 2-oxopiperazine-1-carboxylate is expected to show characteristic fragments resulting from the loss of the tert-butyl group and other fragmentations of the piperazine ring. For the related compound, N-Boc-piperazine, a molecular ion (m/z 186) is observed.[1]

Ion DescriptionExpected m/z
[M - C(CH₃)₃]⁺ (Loss of tert-butyl)143
[M - OC(CH₃)₃]⁺ (Loss of tert-butoxy)113
[C(CH₃)₃]⁺ (tert-butyl cation)57

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Volatile Solvent start->dissolve inject Inject into GC dissolve->inject separate Gas Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (40-400 m/z) ionize->detect spectrum Obtain Mass Spectrum detect->spectrum identify Identify by Fragmentation spectrum->identify

Caption: Workflow for GC-MS analysis of tert-butyl 2-oxopiperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an essential tool for the structural elucidation and confirmation of tert-butyl 2-oxopiperazine-1-carboxylate. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's structure.

Experimental Protocol: NMR

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical acquisition parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

Data Presentation: Expected NMR Chemical Shifts

The following table outlines the expected chemical shift regions for the key protons and carbons in tert-butyl 2-oxopiperazine-1-carboxylate.[2]

¹H NMR

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
-C(CH ₃)₃~1.4 - 1.5Singlet9H
Piperazine Ring Protons~3.2 - 4.2Multiplets6H
NH (if present)VariableBroad Singlet1H

¹³C NMR

CarbonsExpected Chemical Shift (ppm)
-C (CH₃)₃~80 - 82
-C(C H₃)₃~28
Carbamate C =O~154 - 156
Amide C =O~165 - 170
Piperazine Ring Carbons~40 - 50

Logical Diagram for Structural Confirmation

NMR_Confirmation cluster_1H ¹H NMR Data cluster_13C ¹³C NMR Data cluster_MS Mass Spectrometry Data H_Boc Singlet at ~1.4-1.5 ppm (9H) Structure Confirmed Structure: tert-butyl 2-oxopiperazine-1-carboxylate H_Boc->Structure H_Ring Multiplets at ~3.2-4.2 ppm (6H) H_Ring->Structure C_Boc_quat Quaternary C at ~80-82 ppm C_Boc_quat->Structure C_Boc_Me Methyl C's at ~28 ppm C_Boc_Me->Structure C_Carbamate Carbamate C=O at ~154-156 ppm C_Carbamate->Structure C_Amide Amide C=O at ~165-170 ppm C_Amide->Structure MS_frag Fragments at m/z 143, 57 MS_frag->Structure

Caption: Logical relationship for structural confirmation using spectroscopic data.

References

Method

Application Notes and Protocols for tert-Butyl 2-oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthesis and reactivity of tert-butyl 2-oxopiperazine-1-carboxylate, a valuable building bl...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and reactivity of tert-butyl 2-oxopiperazine-1-carboxylate, a valuable building block in medicinal chemistry. The protocols detailed below are based on established synthetic methodologies for N-Boc protection and subsequent functionalization of piperazine derivatives.

Introduction

Tert-butyl 2-oxopiperazine-1-carboxylate (also known as 1-Boc-2-oxopiperazine) is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of the Boc (tert-butoxycarbonyl) protecting group on one of the nitrogen atoms allows for selective functionalization at the second nitrogen. The adjacent carbonyl group influences the reactivity of the piperazine ring, making this a unique scaffold for drug design and development. This document outlines the reaction mechanism for its synthesis and provides detailed protocols for its preparation and subsequent N-alkylation and N-acylation reactions.

Reaction Mechanisms

Synthesis of tert-Butyl 2-oxopiperazine-1-carboxylate

The synthesis of tert-butyl 2-oxopiperazine-1-carboxylate is typically achieved through the N-Boc protection of 2-oxopiperazine. The reaction proceeds via a nucleophilic attack of one of the nitrogen atoms of 2-oxopiperazine on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A base is used to deprotonate the nitrogen atom, increasing its nucleophilicity. The reaction is generally regioselective for mono-protection due to the deactivating effect of the first Boc group on the second nitrogen atom.

Synthesis_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_product Product Reactant1 2-Oxopiperazine HN(C=O)CH₂NHCH₂CH₂ Intermediate {Deprotonated 2-Oxopiperazine | ⁻N(C=O)CH₂NHCH₂CH₂} Reactant1->Intermediate Base Reactant2 Di-tert-butyl dicarbonate (Boc)₂O Product tert-Butyl 2-oxopiperazine-1-carboxylate Boc-N(C=O)CH₂NHCH₂CH₂ Base Base e.g., Triethylamine Intermediate->Product + (Boc)₂O

Caption: Synthesis of tert-Butyl 2-oxopiperazine-1-carboxylate.

N-Alkylation and N-Acylation of tert-Butyl 2-oxopiperazine-1-carboxylate

The remaining secondary amine at the 4-position of tert-butyl 2-oxopiperazine-1-carboxylate is available for further functionalization. N-alkylation typically proceeds via an Sₙ2 reaction with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. N-acylation occurs through nucleophilic acyl substitution, where the amine attacks an acyl chloride or anhydride.

Functionalization_Workflow cluster_alkylation N-Alkylation cluster_acylation N-Acylation Start tert-Butyl 2-oxopiperazine-1-carboxylate Alkylation_Reagents Alkyl Halide (R-X) Base (e.g., K₂CO₃) Start->Alkylation_Reagents Sₙ2 Reaction Acylation_Reagents Acyl Chloride (R-COCl) Base (e.g., Et₃N) Start->Acylation_Reagents Nucleophilic Acyl Substitution Alkylation_Product N-Alkyl-tert-butyl 2-oxopiperazine-1-carboxylate Alkylation_Reagents->Alkylation_Product Acylation_Product N-Acyl-tert-butyl 2-oxopiperazine-1-carboxylate Acylation_Reagents->Acylation_Product

Application

Chiral Synthesis of tert-butyl 2-oxopiperazine-1-carboxylate Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction Chiral 2-oxopiperazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2-oxopiperazine scaffolds are of significant interest in medicinal chemistry and drug discovery due to their prevalence in a wide array of biologically active molecules. The precise stereochemical control during the synthesis of these heterocycles is paramount, as the chirality often dictates the pharmacological activity and potency. This document provides detailed application notes and protocols for the chiral synthesis of tert-butyl 2-oxopiperazine-1-carboxylate derivatives, a key intermediate for the elaboration into more complex pharmaceutical agents. The methods described herein focus on modern catalytic asymmetric strategies that offer high enantioselectivity and yield.

Synthetic Strategies and Quantitative Data

Several powerful methods have been developed for the asymmetric synthesis of chiral 2-oxopiperazines. Key among these are palladium-catalyzed asymmetric allylic alkylation (AAA) and organocatalytic approaches. These methods provide access to highly enantioenriched products, which are crucial for the development of stereochemically pure drug candidates.[1][2] The piperazine moiety itself is a privileged scaffold in medicinal chemistry, and its keto-analogues, the 2-oxopiperazines, serve as versatile precursors.[3][4]

The palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones is a notable method for generating highly enantioenriched tertiary piperazine-2-ones.[1][5] This transformation allows for the construction of challenging quaternary stereocenters with high fidelity. Furthermore, organocatalytic methods, such as those employing cinchona-derived catalysts, have emerged as a robust strategy for the synthesis of chiral 3-substituted piperazin-2-ones from simple aldehydes in a one-pot fashion.[2]

Below is a summary of representative quantitative data from various chiral syntheses of 2-oxopiperazine derivatives.

EntrySynthetic MethodSubstrateCatalyst/ReagentYield (%)ee (%)Reference
1Palladium-Catalyzed Asymmetric Allylic AlkylationDifferentially N-protected piperazin-2-onesPalladium complex with chiral P,N-ligandsGood-Exc.Good-Exc.[1][6]
2Organocatalytic One-Pot Knoevenagel/Epoxidation/Domino Ring-Opening CyclizationAromatic/Aliphatic AldehydesQuinine-derived urea38-90up to 99[2]
3Iridium-Catalyzed Intramolecular Asymmetric Allylic AminationPyrrole-tethered allylic carbonatesIridium complex with phosphoramidite ligand58-8796-98
4NHC-Catalyzed [12 + 2] Cycloaddition5H-benzo[a]-pyrrolizine-3-carbaldehydes and cyclic sulfonic iminesN-Heterocyclic Carbene (NHC)Good-Exc.High
5Synthesis from α-Amino Acids via IodocyclizationNaturally abundant α-amino acidsInvolves amide coupling, Wittig, HWE, aza-MichaelGoodHigh[7]

Experimental Protocols

The following are representative protocols for the synthesis of chiral tert-butyl 2-oxopiperazine-1-carboxylate derivatives. These are intended as a guide and may require optimization for specific substrates.

Protocol 1: Palladium-Catalyzed Asymmetric Allylic Alkylation

This protocol describes the synthesis of an α-allylated tert-butyl 2-oxopiperazine-1-carboxylate derivative via decarboxylative allylic alkylation.

Materials:

  • tert-Butyl 2-oxopiperazine-1-carboxylate precursor (allylic ester)

  • [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0))

  • Chiral ligand (e.g., (S)-t-Bu-PHOX)

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral ligand (e.g., 0.025 mmol) in the anhydrous solvent (5.0 mL).

  • Add the palladium source, [Pd₂(dba)₃] (0.01 mmol), to the flask and stir the mixture at room temperature for 30 minutes to form the catalyst complex.

  • Add the tert-butyl 2-oxopiperazine-1-carboxylate precursor (0.5 mmol) to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature to 40 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired chiral product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Organocatalytic Synthesis of a 3-Substituted Derivative

This protocol outlines a one-pot synthesis of a chiral 3-aryl-tert-butyl 2-oxopiperazine-1-carboxylate derivative.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • (Phenylsulfonyl)acetonitrile

  • N-Boc-1,2-ethylenediamine

  • Quinine-derived urea catalyst

  • Cumyl hydroperoxide (as oxidant)

  • Solvent (e.g., Toluene)

Procedure:

  • To a stirred solution of the aromatic aldehyde (1.0 mmol) and (phenylsulfonyl)acetonitrile (1.1 mmol) in toluene (5 mL), add the quinine-derived urea catalyst (0.1 mmol, 10 mol%).

  • Stir the mixture at room temperature for the time required to complete the Knoevenagel condensation (monitor by TLC).

  • Cool the reaction mixture to 0 °C and add cumyl hydroperoxide (1.5 mmol). Stir until the epoxidation is complete.

  • Add N-Boc-1,2-ethylenediamine (1.2 mmol) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours until the domino ring-opening cyclization is complete.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., hexanes/ethyl acetate gradient) to yield the chiral 3-aryl-tert-butyl 2-oxopiperazine-1-carboxylate.

  • Characterize the product and determine the enantiomeric excess by chiral HPLC.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a chiral tert-butyl 2-oxopiperazine-1-carboxylate derivative.

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Starting Materials (e.g., N-Boc-piperazinone precursor) reaction Asymmetric Reaction (e.g., Allylic Alkylation) start->reaction catalyst Catalyst Preparation (e.g., Pd/Ligand complex) catalyst->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction drying Drying and Concentration extraction->drying chromatography Flash Column Chromatography drying->chromatography analysis Characterization (NMR, MS) chromatography->analysis ee_det Enantiomeric Excess (Chiral HPLC) analysis->ee_det final_product Pure Chiral Product ee_det->final_product Final Product

Caption: General workflow for chiral synthesis.

Conclusion

The methodologies presented provide robust and highly selective routes to chiral tert-butyl 2-oxopiperazine-1-carboxylate derivatives. Both palladium-catalyzed and organocatalytic methods offer distinct advantages and can be selected based on the desired substitution pattern and available starting materials. These protocols and the accompanying data serve as a valuable resource for researchers engaged in the synthesis of novel chiral heterocycles for drug discovery and development.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 2-Oxopiperazine-1-carboxylate

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield issues encountered during the synthesis of tert-butyl 2-oxopiperazine-1-carboxy...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low-yield issues encountered during the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is the N-Boc protection of 2-oxopiperazine challenging, often resulting in low yields?

A1: The primary challenge lies in the reduced nucleophilicity of the nitrogen atom in 2-oxopiperazine. As a lactam (a cyclic amide), the nitrogen's lone pair of electrons is delocalized through resonance with the adjacent carbonyl group. This makes it a significantly weaker nucleophile compared to the secondary amines in piperazine, leading to a slower and often incomplete reaction with di-tert-butyl dicarbonate (Boc₂O).

Q2: What is the role of 4-dimethylaminopyridine (DMAP) in this reaction, and is it always necessary?

A2: 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst. It reacts with Boc₂O to form a highly reactive intermediate, 1-(tert-butoxycarbonyl)-4-dimethylaminopyridinium. This intermediate is much more susceptible to attack by the weakly nucleophilic lactam nitrogen.[1][2] For substrates with low nucleophilicity like 2-oxopiperazine, a catalytic amount of DMAP is often crucial for achieving a reasonable reaction rate and yield. While the reaction can proceed without it, it is typically very slow and results in poor conversion.[2]

Q3: What are the most common side products in this synthesis?

A3: Common side products can include the formation of N,N-di-Boc-piperazine derivatives if both nitrogen atoms react, though this is less likely with 2-oxopiperazine's amide nitrogen. More pertinent to DMAP-catalyzed reactions are the formation of ureas or isocyanates, especially if the reaction temperature is not controlled or if there are impurities.[3] Unreacted starting material is also a common impurity in the final product mixture due to incomplete conversion.

Q4: How can I effectively monitor the progress of the reaction?

A4: The reaction progress can be monitored using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] For TLC analysis, a stain that visualizes the Boc group (like potassium permanganate) can be helpful. A successful reaction will show the consumption of the 2-oxopiperazine starting material and the appearance of a new, less polar spot corresponding to the Boc-protected product.

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Insufficient Reactivity The lactam nitrogen of 2-oxopiperazine is not sufficiently nucleophilic for the reaction to proceed under standard conditions.
1. Add a Catalyst: Introduce a catalytic amount (e.g., 0.1 equivalents) of DMAP to activate the Boc₂O.[1][2]
2. Increase Reaction Time: Monitor the reaction by TLC/LC-MS and allow it to stir for an extended period (e.g., 24-48 hours) at room temperature.
3. Gentle Heating: Cautiously increase the reaction temperature to 40-50°C. Be aware that higher temperatures can promote side reactions.
Reagent Degradation Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture.
1. Use Fresh Reagent: Ensure that the Boc₂O is fresh and has been stored properly in a sealed container.
2. Check Purity: If in doubt, use a fresh bottle of Boc₂O.
Inadequate Solvent The starting material or reagents may not be fully soluble in the chosen solvent, leading to a slow or incomplete reaction.
1. Change Solvent: Consider switching to a different anhydrous solvent such as acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM).
Issue 2: Complex Mixture of Products or Significant Side Product Formation
Possible Cause Suggested Solution
Excessive Catalyst or Heat High concentrations of DMAP or elevated temperatures can lead to the formation of undesired side products.[2]
1. Reduce Catalyst Loading: Use a minimal catalytic amount of DMAP (e.g., 0.05-0.1 equivalents).
2. Control Temperature: Run the reaction at room temperature or below (0°C to room temperature) to minimize side reactions.
Presence of Water Moisture in the reaction can hydrolyze Boc₂O and lead to other side reactions.
1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Incorrect Stoichiometry An incorrect ratio of reagents can lead to incomplete reactions or the formation of byproducts.
1. Verify Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Boc₂O relative to the 2-oxopiperazine.

Quantitative Data Summary

Due to the specific nature of this synthesis, literature with direct comparative data is scarce. The following table provides a general overview of how different reaction parameters can influence the yield in Boc protection of similar heterocyclic amines and lactams.

Substrate Reagents & Conditions Yield (%) Reference
Piperazine DerivativeBoc₂O, Triethylamine, Dichloromethane, 0°C to RT, 12h29%[5]
AnilineBoc₂O, PINZS catalyst, 60°C, Solvent-freeHigh[6]
Various AminesBoc₂O, Catalytic DMAP, THF, RT, 12hNot specified[7]
PiperazineBoc₂O, Sodium Carbonate, Water, 2.5h94.3%[8]
β-Lactam PrecursorBoc₂O, EDC·HCl, HOBt40-55%[9]

Experimental Protocols

Protocol: Synthesis of tert-Butyl 2-Oxopiperazine-1-carboxylate

This protocol is a representative procedure based on standard methods for the N-Boc protection of lactams.

Materials:

  • 2-Oxopiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-oxopiperazine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base and Catalyst: Add triethylamine (1.5 equivalents) to the solution, followed by a catalytic amount of DMAP (0.1 equivalents). Stir the mixture for 10-15 minutes at room temperature.

  • Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.2 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure tert-butyl 2-oxopiperazine-1-carboxylate.

Visualizations

Troubleshooting Workflow

G start Low Yield in Synthesis check_conversion Check Conversion by TLC/LC-MS start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low complex_mixture Complex Mixture / Side Products check_conversion->complex_mixture High, but messy add_dmap Add/Increase Catalytic DMAP incomplete_conversion->add_dmap reduce_temp Lower Reaction Temperature (0°C - RT) complex_mixture->reduce_temp increase_time Increase Reaction Time add_dmap->increase_time gentle_heat Apply Gentle Heat (40-50°C) increase_time->gentle_heat check_reagents Use Fresh Boc₂O & Anhydrous Solvents gentle_heat->check_reagents purify Purify by Column Chromatography check_reagents->purify check_stoichiometry Verify Reagent Stoichiometry reduce_temp->check_stoichiometry check_stoichiometry->check_reagents end Successful Synthesis purify->end ReactionPathway Oxopiperazine 2-Oxopiperazine Product tert-Butyl 2-oxopiperazine-1-carboxylate Oxopiperazine->Product Nucleophilic Attack Boc2O Boc₂O Intermediate Reactive Intermediate [Boc-DMAP]⁺ Boc2O->Intermediate + DMAP DMAP DMAP (catalyst) DMAP->Intermediate Intermediate->Product Nucleophilic Attack

References

Optimization

Technical Support Center: Synthesis of Boc-Piperazinones

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encounte...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of Boc-piperazinones.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of Boc-piperazinones?

A1: The most prevalent side reactions include the formation of di-substituted piperazine byproducts when mono-substitution is desired, ring fragmentation, especially during C-H functionalization, and degradation of other acid-sensitive functional groups during Boc-deprotection. Additionally, for specific reactions like the Ugi multicomponent reaction, post-cyclization side reactions can occur.

Q2: How can I minimize the formation of di-substituted byproducts?

A2: The most effective strategies are to use a large excess of piperazine (typically 3-10 equivalents) relative to the electrophile or to employ a mono-protected piperazine, such as N-Boc-piperazine. The latter approach provides a more controlled reaction, preventing the second nitrogen from reacting.

Q3: What are the key parameters to control to avoid ring fragmentation?

A3: Ring fragmentation is often observed during the lithiation of N-Boc-piperazines. Key parameters to control include the reaction temperature (often requiring cryogenic conditions, e.g., -78°C), the choice of the N-substituent on the piperazine ring (sterically bulky groups can minimize fragmentation), and the nature of the electrophile used to trap the lithiated intermediate.

Q4: Are there milder alternatives to strong acids for Boc-deprotection to prevent side reactions?

A4: While strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are common, milder acidic conditions can be employed if other acid-sensitive groups are present. Monitoring the reaction closely and controlling the temperature and reaction time are crucial to minimize the degradation of other functional groups.

Troubleshooting Guides

Issue 1: Formation of Di-substituted Byproduct in N-Alkylation/Acylation

Q: I am observing a significant amount of di-substituted piperazine in my reaction, which is complicating the purification and lowering the yield of my desired mono-substituted product. How can I improve mono-selectivity?

A: The formation of a di-substituted product is a common challenge due to the two reactive secondary amine sites on the piperazine ring. The initially formed mono-substituted product can sometimes be more nucleophilic than the starting piperazine, leading to a second substitution.

Solutions:

  • Stoichiometry Control: Employ a significant excess of piperazine (3-10 equivalents) relative to your electrophile. This statistically favors the reaction of the electrophile with the more abundant unreacted piperazine.

  • Slow Addition: Add the electrophile slowly to the reaction mixture at a low temperature. This helps to maintain a low concentration of the electrophile, reducing the likelihood of a second substitution on the already mono-substituted piperazine.

  • Use of a Mono-Protected Piperazine: The most robust method is to start with a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for reaction.

Issue 2: Ring Fragmentation During α-Lithiation of N-Boc-Piperazine

Q: During the α-lithiation and subsequent trapping with an electrophile, I am getting a low yield of the desired product and observing significant byproducts consistent with ring fragmentation. What is causing this and how can I prevent it?

A: Ring fragmentation is a known side reaction for lithiated N-Boc-piperazines. This is often due to the instability of the lithiated intermediate, which can undergo decomposition, especially with slower-trapping electrophiles or less sterically hindered N-substituents on the distal nitrogen.

Solutions:

  • Steric Hindrance: Introduce a sterically bulky protecting group on the distal nitrogen (the one not bearing the Boc group). Groups like cumyl or a chiral α-methylbenzyl auxiliary have been shown to prevent ring fragmentation.

  • Reaction Conditions: Carefully control the reaction temperature, typically at -78°C, and monitor the reaction time. In some cases, slightly higher temperatures (e.g., -50°C) for a very short duration can be effective.

  • Electrophile Choice: The nature of the electrophile can influence the rate of trapping versus fragmentation. Faster-reacting electrophiles are generally preferred.

  • Diamine Displacement Strategy: For certain asymmetric syntheses, a "diamine switch" strategy can be employed to improve enantioselectivity and reduce side reactions.

Issue 3: Degradation of Other Functional Groups During Boc-Deprotection

Q: My starting material contains other acid-sensitive functional groups (e.g., esters, acetals) that are being cleaved during the acidic Boc-deprotection step. How can I selectively remove the Boc group?

A: The harsh acidic conditions required for Boc-deprotection can lead to the cleavage of other acid-labile protecting groups.

Solutions:

  • Milder Acidic Conditions: While TFA in dichloromethane (DCM) or HCl in dioxane are standard, you can try using milder acids or lower concentrations.

  • Careful Monitoring: Follow the reaction progress closely using TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to the acidic medium.

  • Lower Temperature: Perform the deprotection at a lower temperature (e.g., 0°C) to reduce the rate of cleavage of other sensitive groups.

  • Alternative Protecting Groups: If possible, consider using an orthogonal protecting group strategy during the synthesis design, where the other functional groups are protected with groups that are stable to acidic conditions.

Data Presentation

Table 1: Effect of Stoichiometry on Mono- vs. Di-substitution in N-Alkylation of Piperazine

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Data adapted from BenchChem Technical Support Guide.

Table 2: Comparison of Deprotection Reagents in Fmoc-SPPS (as an analogue for basic conditions)

Deprotection ReagentPeptide SequenceCrude Yield (%)Purity (%)Reference
20% Piperidine in DMFNBC11264>95
10% Piperazine in DMF/EtOHNBC11262>95
20% Piperidine in DMFNBC75978>95
10% Piperazine in DMF/EtOHNBC75975>95

This table illustrates the comparable efficiency of piperazine to the commonly used piperidine for Fmoc deprotection, highlighting its utility in contexts where milder basic conditions are advantageous.

Experimental Protocols

Protocol 1: Mono-N-Alkylation of Piperazine Using Excess Piperazine

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • After the reaction is complete, concentrate the mixture.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for Acidic N-Boc Deprotection

Materials:

  • N-Boc protected piperazinone

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-protected piperazinone in DCM.

  • Add an excess of the acidic solution (e.g., 20% TFA in DCM or 4M HCl in dioxane) at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify with saturated sodium bicarbonate solution until the pH is > 8.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected piperazinone.

Mandatory Visualization

Boc_Protection_Mechanism piperazine Piperazine intermediate Tetrahedral Intermediate piperazine->intermediate Nucleophilic Attack boc_anhydride Boc Anhydride (Boc₂O) boc_anhydride->intermediate product N-Boc-Piperazine intermediate->product Collapse of Intermediate byproduct1 tert-Butanol intermediate->byproduct1 byproduct2 CO₂ intermediate->byproduct2 Ring_Fragmentation_Pathway start N-Boc-N'-Alkyl-Piperazine lithiation α-Lithiation (s-BuLi, -78°C) start->lithiation lithiated_intermediate Lithiated Intermediate lithiation->lithiated_intermediate desired_product α-Substituted Piperazine lithiated_intermediate->desired_product fragmentation Ring Fragmentation (Side Reaction) lithiated_intermediate->fragmentation fragmented_product Fragmented Byproducts fragmentation->fragmented_product electrophile Electrophile (E⁺) electrophile->desired_product Trapping Boc_Deprotection_Workflow start Start: N-Boc-Piperazinone acid_treatment Acid Treatment (TFA or HCl in Dioxane) start->acid_treatment protonation Protonation of Carbonyl Oxygen acid_treatment->protonation tertiary_carbocation Formation of tert-Butyl Cation protonation->tertiary_carbocation Loss of tert-Butoxy Group deprotected_amine Deprotected Piperazinone (as salt) tertiary_carbocation->deprotected_amine Release of Isobutylene + CO₂ workup Aqueous Workup (Basification) deprotected_amine->workup final_product Final Product: Free Piperazinone workup->final_product

Troubleshooting

Technical Support Center: Purifying Tert-butyl 2-oxopiperazine-1-carboxylate

Welcome to the technical support center for the purification of tert-butyl 2-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, action...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-butyl 2-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude tert-butyl 2-oxopiperazine-1-carboxylate?

A1: Common impurities can include unreacted starting materials such as piperazin-2-one and di-tert-butyl dicarbonate (Boc₂O), byproducts like di-Boc protected piperazine, and residual solvents from the reaction or work-up. The presence of these impurities can be identified using techniques like TLC, LC-MS, and NMR spectroscopy.[1][2]

Q2: My purified product is an oil, but I was expecting a solid. What should I do?

A2: Tert-butyl 2-oxopiperazine-1-carboxylate can sometimes be obtained as a thick oil or a low-melting solid. The presence of residual solvents or impurities can prevent crystallization.[3] First, ensure all solvents are removed under high vacuum, possibly with gentle heating (e.g., 40-60 °C). If it remains an oil, consider purification by column chromatography or attempting crystallization from a different solvent system.

Q3: What are the recommended analytical techniques for assessing the purity of tert-butyl 2-oxopiperazine-1-carboxylate?

A3: For comprehensive purity analysis, a combination of techniques is recommended. Liquid Chromatography-Mass Spectrometry (LC-MS) is highly sensitive for detecting and identifying the target compound and its byproducts.[1] Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information and can quantify impurities. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is also a valuable tool for routine purity checks.[1]

Q4: Can tert-butyl 2-oxopiperazine-1-carboxylate decompose during purification?

A4: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4] Exposure to strong acids during work-up or chromatography should be avoided to prevent deprotection. Additionally, prolonged heating at high temperatures can also lead to decomposition.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of tert-butyl 2-oxopiperazine-1-carboxylate.

Issue 1: Difficulty with Crystallization

Symptoms:

  • The product remains an oil or a waxy solid after solvent removal.

  • Attempts to recrystallize from common solvents are unsuccessful.

Possible Causes & Solutions:

Possible Cause Solution
Residual SolventsDry the product under high vacuum for an extended period, possibly with gentle heating.
Presence of ImpuritiesPurify the crude product using column chromatography before attempting crystallization.
Incorrect Solvent SystemExperiment with a range of solvent systems for crystallization. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but soluble upon heating (e.g., ethyl acetate/hexanes, dichloromethane/diisopropyl ether).[5]
SupersaturationIf the solution is supersaturated, try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.[6][7]
Issue 2: Co-elution of Impurities during Column Chromatography

Symptoms:

  • Fractions collected from the column show the presence of both the desired product and impurities when analyzed by TLC or LC-MS.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent SystemOptimize the eluent system. A shallower gradient or isocratic elution with a less polar solvent system may improve separation.
Column OverloadingUse a larger column or reduce the amount of crude material loaded onto the column.
Improper Column PackingEnsure the silica gel is packed uniformly to avoid channeling.[8]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a general procedure for the purification of tert-butyl 2-oxopiperazine-1-carboxylate using silica gel column chromatography.

Materials:

  • Crude tert-butyl 2-oxopiperazine-1-carboxylate

  • Silica gel (60 Å, 230-400 mesh)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate visualization agent for TLC (e.g., potassium permanganate stain)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexanes) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for the recrystallization of tert-butyl 2-oxopiperazine-1-carboxylate.

Materials:

  • Purified tert-butyl 2-oxopiperazine-1-carboxylate

  • Recrystallization solvent (e.g., ethyl acetate, hexanes, diisopropyl ether)

Procedure:

  • Dissolution: Dissolve the compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the solution in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Purification Methods

Purification MethodTypical Yield (%)Purity (%) (by LC-MS)Throughput
Column Chromatography60-85>98Low to Medium
Recrystallization50-75>99High
Preparative HPLC40-60>99.5Low

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Product column_chromatography Column Chromatography start->column_chromatography purity_analysis Purity Analysis (TLC, LC-MS, NMR) column_chromatography->purity_analysis recrystallization Recrystallization recrystallization->purity_analysis purity_analysis->recrystallization Purity <98% pure_product Pure Product purity_analysis->pure_product Purity >98%

Caption: A typical experimental workflow for the purification of tert-butyl 2-oxopiperazine-1-carboxylate.

troubleshooting_workflow start Product is an Oil? check_solvents Residual Solvents? start->check_solvents Yes pure_solid Pure Solid Product start->pure_solid No check_impurities Impurities Present? check_solvents->check_impurities No check_solvents->check_impurities column_chromatography Perform Column Chromatography check_impurities->column_chromatography Yes recrystallize Attempt Recrystallization check_impurities->recrystallize No column_chromatography->recrystallize recrystallize->pure_solid

Caption: A decision-making workflow for troubleshooting when the product is obtained as an oil.

References

Optimization

Optimizing coupling reaction conditions for tert-butyl 2-oxopiperazine-1-carboxylate

This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving tert-butyl 2-oxopipe...

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving tert-butyl 2-oxopiperazine-1-carboxylate .

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for coupling tert-butyl 2-oxopiperazine-1-carboxylate with other molecules?

A1: There are three primary strategies for coupling this substrate, depending on the nature of the coupling partner:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is the method of choice for forming a C-N bond between the piperazinone nitrogen and an aryl or heteroaryl halide (or triflate).[1][2] It is known for its broad substrate scope and functional group tolerance.[1]

  • Copper-Catalyzed Ullmann Coupling: An alternative to the Buchwald-Hartwig reaction for N-arylation.[3] While classic Ullmann reactions required harsh conditions, modern protocols use ligands to enable milder temperatures and lower catalyst loadings.[4][5]

  • Standard Amide Bond Coupling: This method is used when coupling the piperazinone with a carboxylic acid. It involves activating the carboxylic acid with a coupling reagent to facilitate nucleophilic attack by the piperazinone's secondary amine.

Q2: How does the 2-oxo group affect the reactivity of the piperazine?

A2: The presence of the amide (lactam) in the 2-position withdraws electron density from the ring. This can decrease the nucleophilicity of the secondary amine at the N-4 position compared to a standard N-Boc-piperazine. This may necessitate more forcing reaction conditions, more active catalyst systems, or longer reaction times to achieve high conversion.

Q3: What is the purpose of the tert-butyl carboxylate (Boc) protecting group?

A3: The Boc group is an essential protecting group that deactivates the N-1 amide nitrogen, preventing it from participating in undesired side reactions.[6] It is stable under a wide range of reaction conditions used for coupling at the N-4 position but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid) when desired.[5][6]

Q4: Which type of phosphine ligand is best for the Buchwald-Hartwig amination of this substrate?

A4: For N-arylation of piperazine scaffolds, sterically hindered, electron-rich biaryl phosphine ligands are generally the most effective. Ligands such as RuPhos and BrettPhos have demonstrated broad utility and high efficiency for C-N cross-coupling reactions, often allowing for lower catalyst loadings and shorter reaction times.[7]

Troubleshooting Guides

This section addresses specific issues that may be encountered during coupling reactions.

Problem 1: Low or No Yield in Buchwald-Hartwig Amination

Q: I am attempting to couple tert-butyl 2-oxopiperazine-1-carboxylate with an aryl bromide using a palladium catalyst, but I am seeing very low conversion to my desired product. What are the common causes and how can I fix it?

A: Low yield is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Possible Causes & Solutions:

  • Inactive Catalyst: The active catalyst is a Pd(0) species.[8] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it may not be reducing effectively in situ.

    • Solution: Ensure your reaction is performed under an inert atmosphere (argon or nitrogen) to protect the catalyst.[8] Consider using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladacycle precatalyst that rapidly generates the active Pd(0) species upon exposure to the base.[9]

  • Suboptimal Ligand Choice: The ligand is critical for catalyst stability and activity.

    • Solution: Switch to a state-of-the-art biaryl phosphine ligand like RuPhos or BrettPhos, which are known to be effective for challenging amine couplings.[7] Ensure the correct Pd:ligand ratio is used (typically 1:1 to 1:2).

  • Inappropriate Base or Poor Base Solubility: The base is crucial for the catalytic cycle.[10] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common.[7][11] Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures or more active catalyst systems.[7]

    • Solution: Switch to a stronger base like NaOtBu. If using a solid base, ensure it is finely powdered to maximize surface area. Consider a solvent in which the base has at least partial solubility.

  • Solvent and Temperature Issues: Toluene and 1,4-dioxane are common solvents. The reaction may require heating (typically 80-110 °C) to proceed at a reasonable rate.

    • Solution: Ensure all reagents are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, screen other common solvents like CPME or t-BuOH. If the reaction is sluggish, incrementally increase the temperature.

Problem 2: Formation of N,N'-bis-arylated Piperazine Byproduct

Q: In my reaction with unprotected piperazin-2-one, I am observing a significant amount of a double-arylated side product. How can I improve the selectivity for the mono-arylated product?

A: This is a common selectivity issue when using an unprotected piperazine.

Possible Causes & Solutions:

  • Stoichiometry: If the aryl halide is in excess or at a 1:1 ratio with piperazine, bis-arylation is more likely.

    • Solution: Use a significant excess of the piperazine nucleophile (e.g., 2 to 5 equivalents) relative to the aryl halide. This statistically favors the mono-arylation product.

  • Slow Addition: Adding all reagents at once can lead to high local concentrations of the mono-arylated product, which can then compete with the starting piperazine for the remaining aryl halide.

    • Solution: Consider the slow addition of the aryl halide solution to a solution containing the catalyst, ligand, base, and the excess piperazine. This maintains a low concentration of the electrophile and favors reaction with the more abundant starting material.

Data Presentation: Reaction Condition Comparison

The following tables summarize typical conditions for relevant coupling reactions. Note that yields are highly substrate-dependent.

Table 1: Comparison of Palladium-Catalyzed N-Arylation Conditions

Parameter Condition A Condition B Condition C
Pd Source Pd₂(dba)₃ Pd(OAc)₂ G3-XPhos Precatalyst
Ligand RuPhos XPhos (Integrated)
Base NaOtBu Cs₂CO₃ K₃PO₄
Solvent Toluene 1,4-Dioxane t-BuOH
Temperature 100 °C 110 °C 100 °C
Typical Pd Loading 1-2 mol% 2-5 mol% 1-2 mol%

| Notes | Effective for a broad range of aryl halides, including chlorides. | Often used for complex substrates and heteroaryl amines. | Precatalyst simplifies setup and ensures efficient catalyst activation. |

Table 2: Comparison of Copper-Catalyzed N-Arylation Conditions

Parameter Condition A (Classic) Condition B (Modern)
Cu Source CuI CuI
Ligand None 1,10-Phenanthroline or Diamine
Base K₂CO₃ K₃PO₄
Solvent DMF / NMP Toluene / Dioxane
Temperature >150 °C 80-110 °C

| Notes | Harsh conditions, limited scope. | Milder conditions, broader scope, lower catalyst loading.[12] |

Table 3: Comparison of Amide Coupling Reagents

Parameter Condition A Condition B Condition C
Coupling Reagent HATU EDC•HCl PyBOP
Additive None HOBt None
Base DIPEA DIPEA or Et₃N DIPEA
Solvent DMF DCM or DMF DMF
Temperature Room Temperature 0 °C to Room Temp Room Temperature

| Notes | High efficiency, fast reaction times.[13] | Cost-effective, but may require longer times and careful control to minimize side reactions. | Good efficiency with low risk of racemization.[14] |

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol provides a starting point for the palladium-catalyzed coupling of an aryl bromide with tert-butyl 2-oxopiperazine-1-carboxylate.

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 mmol, 1.0 equiv.), tert-butyl 2-oxopiperazine-1-carboxylate (1.2 mmol, 1.2 equiv.), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive stream of argon, add the palladium precatalyst (e.g., G3-XPhos, 0.02 mmol, 2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the desired N-aryl piperazinone product.[5]

Protocol 2: General Procedure for Ligand-Assisted Ullmann N-Arylation

This protocol is an example of a modern, milder Ullmann coupling.

  • Reaction Setup: To an oven-dried vial, add CuI (0.1 mmol, 10 mol%), the aryl iodide (1.0 mmol, 1.0 equiv.), tert-butyl 2-oxopiperazine-1-carboxylate (1.5 mmol, 1.5 equiv.), a diamine ligand (e.g., N,N'-dimethylethylenediamine, 0.2 mmol, 20 mol%), and K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL).

  • Reaction: Seal the vial and heat the mixture to 100 °C with vigorous stirring for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through celite, and wash the filtrate with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Protocol 3: General Procedure for HATU-Mediated Amide Coupling

This protocol describes the coupling of a carboxylic acid to tert-butyl 2-oxopiperazine-1-carboxylate.

  • Activation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol, 1.0 equiv.), HATU (1.05 mmol, 1.05 equiv.), and N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv.) in anhydrous DMF (5 mL). Stir the mixture at room temperature for 15-20 minutes.

  • Coupling: Add a solution of tert-butyl 2-oxopiperazine-1-carboxylate (1.1 mmol, 1.1 equiv.) in DMF (2 mL) to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate (50 mL) and wash sequentially with 5% aqueous LiCl (3 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Method_Selection_Workflow start Identify Coupling Partner is_aryl_halide Is it an Aryl/Heteroaryl Halide or Triflate? start->is_aryl_halide is_carboxylic_acid Is it a Carboxylic Acid? is_aryl_halide->is_carboxylic_acid No buchwald Use Buchwald-Hartwig Amination is_aryl_halide->buchwald Yes amide_coupling Use Standard Amide Coupling (e.g., HATU, EDC) is_carboxylic_acid->amide_coupling Yes ullmann Consider Ligand-Assisted Ullmann Coupling buchwald->ullmann Alternative end_node Proceed to Protocol buchwald->end_node amide_coupling->end_node Troubleshooting_Low_Yield start Low Yield or No Reaction check_catalyst Is the Catalyst System Active and Appropriate? start->check_catalyst check_base Is the Base Strong Enough and Soluble? check_catalyst->check_base Yes action_catalyst Use Precatalyst or Switch to Modern Ligand (e.g., RuPhos) check_catalyst->action_catalyst No check_conditions Are Temp. & Solvent Optimal? check_base->check_conditions Yes action_base Switch to Stronger Base (e.g., NaOtBu) or Grind Solid Base check_base->action_base No action_conditions Increase Temperature or Screen Solvents (Toluene, Dioxane) check_conditions->action_conditions No success Re-run Experiment check_conditions->success Yes action_catalyst->success action_base->success action_conditions->success Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) pd_complex L-Pd(II)(Ar)(X) pd0->pd_complex Oxidative Addition (+ Ar-X) amine_complex [L-Pd(II)(Ar)(Amine)]+ pd_complex->amine_complex Ligand Exchange (+ Amine) amido_complex L-Pd(II)(Ar)(Amido) amine_complex->amido_complex Deprotonation (- H+) amido_complex->pd0 Reductive Elimination (+ Product) l1 Ar-X = Aryl Halide Amine = R2NH l2 Product = Ar-NR2

References

Troubleshooting

Technical Support Center: Boc Deprotection of tert-butyl 2-oxopiperazine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Boc deprotection of tert-butyl 2-oxopiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for an incomplete Boc deprotection of tert-butyl 2-oxopiperazine-1-carboxylate?

Incomplete deprotection of this substrate typically stems from several factors:

  • Insufficient Acid: The amount of acid may be inadequate to fully catalyze the cleavage of the Boc group. This can be due to using too few equivalents or a reagent of lower concentration.[1][2]

  • Suboptimal Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the reaction to reach completion, especially if steric hindrance is a factor.[1][2]

  • Poor Reagent Quality: Degradation of the acid (e.g., trifluoroacetic acid, TFA) due to moisture can reduce its effectiveness.[3] Using anhydrous solvents is critical.[1]

  • Solubility Issues: The starting material may not be fully dissolved in the chosen solvent, limiting the access of the acidic reagent to the Boc group.[1][2]

Q2: Which acidic conditions are recommended for this deprotection?

The two most common and effective methods for Boc deprotection are:

  • Trifluoroacetic acid (TFA) in Dichloromethane (DCM): This is a standard, robust method that usually provides clean and efficient deprotection.[1][4]

  • Hydrochloric Acid (HCl) in an Organic Solvent: A solution of 4M HCl in 1,4-dioxane is a widely used alternative.[1][5] This can be advantageous if the trifluoroacetate salt of the product proves difficult to handle or isolate.[1]

Q3: What are potential side products, and how can they be minimized?

The primary side reaction of concern is the formation of the tert-butyl cation during the reaction, which can lead to alkylation of nucleophilic sites on the substrate or solvent.[3][6] For complex molecules, this is a greater concern, but for 2-oxopiperazine, the main issues are typically incomplete reaction or difficult salt isolation.[6] To minimize side reactions, it is crucial to:

  • Control Temperature: Running the reaction at 0 °C initially and then warming to room temperature can help control the reaction rate and minimize side product formation.[1]

  • Use Scavengers (if necessary): While less common for this simple substrate, in more complex syntheses, scavengers like triisopropylsilane (TIS) can be added to trap the tert-butyl cation.[3]

Q4: How can I effectively monitor the reaction's progress?

Careful monitoring is essential to ensure the reaction goes to completion without prolonged exposure to harsh acidic conditions.[2]

  • Thin-Layer Chromatography (TLC): TLC is a quick method to observe the disappearance of the less polar starting material and the appearance of the more polar product (the free amine salt).[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides the most accurate monitoring, confirming the consumption of the starting material and the mass of the desired product.[2]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues during the Boc deprotection of tert-butyl 2-oxopiperazine-1-carboxylate.

Problem Possible Cause Recommended Solution
Incomplete Reaction (Starting material remains)1. Insufficient acid equivalents or concentration.[1][7] 2. Reaction time is too short.[1][3] 3. Reaction temperature is too low.[1] 4. Poor solubility of starting material.[1][2]1. Increase the equivalents of acid (e.g., use 5-10 eq. of TFA or 3-5 eq. of 4M HCl in dioxane).[1] 2. Extend the reaction time, monitoring progress by TLC or LC-MS every hour.[1] 3. Allow the reaction to stir at room temperature. A moderate increase to 40-50°C can be considered if necessary.[1] 4. Try a different solvent system or increase the solvent volume to ensure complete dissolution.
Low Yield 1. Product loss during aqueous work-up.[1] 2. Formation of a water-soluble salt. 3. Degradation under harsh conditions.1. Ensure the aqueous layer is sufficiently basic (pH > 8) before extraction. Perform multiple extractions (e.g., 3-4 times) with an appropriate organic solvent like DCM or ethyl acetate.[1] 2. If the product salt is highly water-soluble, consider evaporating the solvent and using the salt directly or isolating it by precipitation with a non-polar solvent like diethyl ether.[1] 3. Lower the reaction temperature and carefully monitor the reaction to avoid prolonged exposure to strong acid.[1]
Purification Difficulties 1. Product is isolated as a sticky or oily salt. 2. Co-elution of product with byproducts during chromatography.1. If the TFA salt is problematic, switch to HCl/dioxane to obtain the hydrochloride salt, which is often a crystalline solid.[1] Alternatively, convert the salt to its free base form. 2. Optimize chromatography conditions (e.g., try a different solvent gradient or stationary phase). Consider derivatization of the amine to aid in separation if necessary.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Incomplete Deprotection Detected (via TLC/LC-MS) check_conditions Verify Reaction Conditions start->check_conditions cause_acid Insufficient Acid? check_conditions->cause_acid Check Reagents cause_time_temp Incorrect Time/Temp? check_conditions->cause_time_temp Check Parameters cause_solubility Poor Solubility? check_conditions->cause_solubility Check Setup sol_acid Increase Acid Equivalents (e.g., 5-10 eq. TFA) cause_acid->sol_acid sol_time_temp Increase Time or Temp (e.g., RT for 2-4h) cause_time_temp->sol_time_temp sol_solubility Change Solvent or Increase Volume cause_solubility->sol_solubility end_node Successful Deprotection sol_acid->end_node sol_time_temp->end_node sol_solubility->end_node ExperimentalWorkflow start Dissolve Starting Material in Anhydrous Solvent cool Cool to 0 °C start->cool add_acid Add Acid (TFA or HCl/Dioxane) cool->add_acid react Stir at Room Temperature (1-4 hours) add_acid->react monitor Monitor Reaction (TLC / LC-MS) react->monitor monitor->react Incomplete workup Work-up monitor->workup Complete evaporate Remove Volatiles (in vacuo) workup->evaporate neutralize Neutralize with Base (e.g., NaHCO₃) evaporate->neutralize extract Extract with Organic Solvent neutralize->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify as Needed (Chromatography, etc.) dry_concentrate->purify

References

Optimization

Identification of byproducts in tert-butyl 2-oxopiperazine-1-carboxylate synthesis

Welcome to the technical support center for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issu...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to tert-butyl 2-oxopiperazine-1-carboxylate?

A1: The most prevalent synthetic strategies involve the cyclization of a linear precursor. A common approach is the reaction of N-Boc-ethylenediamine with an acetate synthon, such as ethyl chloroacetate or a similar reagent, followed by intramolecular amidation to form the 2-oxopiperazine ring. Thermal conditions are often employed for the cyclization step.

Q2: What is the most common byproduct in this synthesis, and how can I minimize it?

A2: A frequent byproduct is the diketopiperazine, a cyclic dimer formed from the intermolecular reaction of two molecules of the linear amino ester precursor instead of the desired intramolecular cyclization. To minimize its formation, it is crucial to employ high-dilution conditions during the cyclization step. This favors the intramolecular reaction pathway. Slow addition of the linear precursor to a heated solvent is a practical application of this principle.

Q3: I am observing an incomplete reaction with starting material remaining. What are the possible causes?

A3: Incomplete cyclization can be due to several factors:

  • Insufficient reaction temperature or time: The intramolecular amidation often requires elevated temperatures to proceed to completion. Ensure your reaction is heated appropriately and for a sufficient duration.

  • Inefficient activation of the ester: If a coupling agent is used to facilitate the amide bond formation, its activity might be compromised. Ensure the coupling agent is fresh and used under anhydrous conditions.

  • Steric hindrance: While less common in this specific synthesis, bulky substituents on the precursor could hinder cyclization.

Q4: How can I effectively purify the final product?

A4: Purification of tert-butyl 2-oxopiperazine-1-carboxylate is typically achieved through column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from starting materials and byproducts. Recrystallization can also be a viable method for obtaining highly pure material.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate.

Issue Potential Cause(s) Recommended Action(s)
Low Yield of Desired Product - Formation of diketopiperazine (dimer) byproduct.- Incomplete cyclization of the linear precursor.- Degradation of the Boc-protecting group.- Perform the cyclization step under high-dilution conditions.- Increase the reaction temperature and/or time for the cyclization step.- Ensure the reaction conditions are not overly acidic, which can lead to Boc-deprotection. Use a non-acidic workup or a mild base to neutralize any acid.
Presence of a High Molecular Weight Impurity - This is likely the diketopiperazine dimer or higher-order oligomers.- Confirm the identity of the impurity by mass spectrometry.- Optimize the cyclization reaction using high-dilution techniques.- Separate the product from the high molecular weight impurity using silica gel chromatography.
Product is an Oil and Difficult to Handle - The presence of residual solvent or impurities can prevent crystallization.- Ensure all solvents are thoroughly removed under high vacuum.- Purify the product meticulously via column chromatography.- Attempt to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal.
Loss of the Boc-Protecting Group - Exposure to acidic conditions during the reaction or workup.- Avoid acidic reagents or conditions if possible.- If an acidic workup is necessary, perform it quickly and at low temperatures.- Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution) before extraction.

Experimental Protocols

Key Experiment: Synthesis of tert-Butyl 2-Oxopiperazine-1-carboxylate via Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis, which may require optimization based on specific laboratory conditions and starting materials.

Step 1: Synthesis of the Linear Precursor (tert-Butyl (2-((2-ethoxy-2-oxoethyl)amino)ethyl)carbamate)

  • To a solution of N-Boc-ethylenediamine (1.0 eq.) in a suitable solvent such as acetonitrile or ethanol, add a base like potassium carbonate (2.0 eq.).

  • Add ethyl chloroacetate (1.1 eq.) dropwise to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the linear amino ester precursor.

Step 2: Intramolecular Cyclization to form tert-Butyl 2-Oxopiperazine-1-carboxylate

  • Dissolve the purified linear precursor from Step 1 in a high-boiling point, non-protic solvent such as toluene or xylene to achieve a high-dilution concentration (e.g., 0.01 M).

  • Heat the solution to reflux. The cyclization can be slow, so monitor the reaction progress over several hours to days by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to obtain pure tert-butyl 2-oxopiperazine-1-carboxylate.

Visualizations

To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathway and the formation of a common byproduct.

synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Products N-Boc-ethylenediamine N-Boc-ethylenediamine Alkylation Alkylation N-Boc-ethylenediamine->Alkylation Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Alkylation Linear Precursor Linear Precursor Alkylation->Linear Precursor Cyclization Cyclization Target Product tert-Butyl 2-oxopiperazine- 1-carboxylate Cyclization->Target Product Linear Precursor->Cyclization Intramolecular Byproduct Diketopiperazine (Dimer) Linear Precursor->Byproduct Intermolecular (x2)

Caption: Synthetic workflow for tert-butyl 2-oxopiperazine-1-carboxylate.

troubleshooting_logic Start Low Yield Observed Check_Byproducts Analyze crude mixture by LC-MS Start->Check_Byproducts High_MW_Impurity High MW Impurity Present? Check_Byproducts->High_MW_Impurity Dimer_Formation Likely Diketopiperazine Dimer High_MW_Impurity->Dimer_Formation Yes Incomplete_Reaction Starting Material Remaining? High_MW_Impurity->Incomplete_Reaction No Optimize_Cyclization Implement High-Dilution in Cyclization Dimer_Formation->Optimize_Cyclization Check_Conditions Review Reaction Time/ Temperature Incomplete_Reaction->Check_Conditions Yes End End Incomplete_Reaction->End No Increase_Severity Increase Temperature and/or prolong reaction time Check_Conditions->Increase_Severity

Caption: Troubleshooting logic for low yield in the synthesis.

Troubleshooting

Stability issues of tert-butyl 2-oxopiperazine-1-carboxylate under acidic conditions

Welcome to the technical support center for tert-butyl 2-oxopiperazine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly focus...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-butyl 2-oxopiperazine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions regarding the stability of this compound, particularly focusing on the cleavage of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the acidic deprotection of tert-butyl 2-oxopiperazine-1-carboxylate.

Q1: My Boc-deprotection reaction is incomplete. How can I drive it to completion?

A1: Incomplete deprotection is a frequent challenge. The stability of the Boc group is highly dependent on the acid strength, temperature, and reaction time. Here are several strategies to ensure complete removal:

  • Increase Reaction Time: Monitor the reaction's progress using TLC or LC-MS. If starting material is still present, extend the reaction time until it is fully consumed.[1]

  • Elevate Temperature: Gently warming the reaction mixture (e.g., to 40-50°C) can significantly accelerate the deprotection.[1] However, use caution, as excessive heat may promote side reactions.

  • Increase Acid Concentration/Equivalents: The concentration and stoichiometry of the acid are critical. Using a higher concentration of acid or increasing the number of equivalents can facilitate complete removal.[1] Common effective reagents include 50% TFA in DCM or 4M HCl in dioxane.[1][2]

Q2: What are the standard acidic conditions for removing the Boc group from tert-butyl 2-oxopiperazine-1-carboxylate?

A2: The deprotection of a Boc-protected amine is typically a straightforward acid-catalyzed hydrolysis.[3] The most common and effective methods are:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A solution of 20-50% TFA in DCM is widely used and typically provides rapid deprotection at room temperature.[1][4] The reaction is often complete within 30 minutes to 3 hours.[4]

  • Hydrochloric Acid (HCl) in an Organic Solvent: A 4M solution of HCl in dioxane is a very common and effective alternative.[1] HCl in methanol or ethyl acetate is also used.[3] These conditions often yield a hydrochloride salt, which can be easy to isolate via precipitation.[1]

Below is a summary of typical conditions and their impact on reaction completion, adapted from studies on similar systems.

EntryAcid/Solvent SystemReaction TimeAvg. Deprotection EfficiencyNotes
150% TFA/DCM5 min~94%A short reaction time may be insufficient for full conversion.[5]
250% TFA/DCM30 min>99%Extending the time significantly improves yield.[5]
34M HCl/Dioxane2 x 5 min~91%Similar to TFA, short reaction times can be inadequate.[5]
44M HCl/Dioxane2 x 30 min>99%Longer exposure ensures complete removal of the Boc group.[5]
Q3: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A3: Side reactions can lower your yield and complicate purification. Key issues include:

  • Formation of Stable Salts: The deprotected piperazinone will form a salt with the acid used (e.g., trifluoroacetate or hydrochloride). This is expected. If the trifluoroacetate salt is oily or difficult to handle, switching to HCl in dioxane to obtain a crystalline hydrochloride salt can be advantageous.[1]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile groups (e.g., acetals, esters, or other protecting groups like trityl), the strong acidic conditions required for Boc removal can cleave them as well.[1]

  • Alkylation by tert-Butyl Cation: The deprotection mechanism generates a stable tert-butyl cation, which can alkylate nucleophilic residues.[6] While less of a concern than in peptide synthesis, if you have highly nucleophilic functionality, consider using scavengers.

Solutions:

  • Use Milder Conditions: For substrates with other sensitive groups, consider milder deprotection methods. Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective.[3] Thermal deprotection by heating the compound in a suitable solvent is also a potential acid-free method.[7]

  • Orthogonal Protection Strategy: In the design phase, ensure your protecting group strategy is orthogonal. For example, use a base-labile group like Fmoc or a hydrogenolysis-labile group like Cbz if acidic deprotection is not compatible with your molecule.[4]

Q4: How can I effectively monitor the deprotection reaction?

A4: Close monitoring is essential to determine the reaction endpoint, preventing both incomplete reactions and potential side reactions from prolonged exposure to acid.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to visualize the disappearance of the starting material (which is less polar) and the appearance of the highly polar product (the salt). The product will typically have a much lower Rf value or remain at the baseline.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is the preferred method. It allows you to track the consumption of the starting material and the formation of the desired product by monitoring their respective masses. This is the most reliable way to confirm reaction completion.[1]

Key Experimental Protocols

Protocol 1: Boc Deprotection using TFA in DCM

This protocol describes a standard procedure for removing the Boc group with Trifluoroacetic Acid.

  • Preparation: Dissolve the tert-butyl 2-oxopiperazine-1-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a stir bar. A typical concentration is 0.1-0.5 M.

  • Reaction: Cool the solution in an ice bath (0°C). Slowly add trifluoroacetic acid (TFA) to the solution. The final concentration of TFA should be between 20-50% (v/v).[4] Caution: The reaction is exothermic and evolves isobutene and CO₂ gas; ensure adequate ventilation and perform in a fume hood.[4]

  • Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes to 3 hours.[4] Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation). The resulting amine trifluoroacetate salt can often be used directly in the next step or neutralized with a suitable base (e.g., saturated aq. NaHCO₃) and extracted.

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is an alternative that often yields a solid hydrochloride salt, simplifying isolation.

  • Preparation: Dissolve the tert-butyl 2-oxopiperazine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

  • Reaction: To the stirred solution at room temperature, add a 4M solution of HCl in dioxane (3-5 equivalents).[1]

  • Monitoring & Isolation: Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[1] Often, the hydrochloride salt of the deprotected product will precipitate from the solution.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be fully precipitated by adding a non-polar solvent like diethyl ether and then collected by filtration.[1]

Visualizations

Mechanism and Workflow Diagrams

The following diagrams illustrate the chemical mechanism and logical workflows associated with the deprotection process.

Deprotection_Mechanism Acid-Catalyzed Boc Deprotection Mechanism Start Boc-Protected Amine Protonation Protonated Carbonyl Start->Protonation + H+ Carbocation tert-Butyl Cation Protonation->Carbocation Elimination CarbamicAcid Carbamic Acid Intermediate Protonation->CarbamicAcid Byproduct1 Isobutene Carbocation->Byproduct1 - H+ Product Deprotected Amine (Salt) CarbamicAcid->Product Decarboxylation Byproduct2 CO2 CarbamicAcid->Byproduct2

Caption: Acid-catalyzed mechanism for Boc group removal.

Troubleshooting_Workflow Troubleshooting Incomplete Deprotection start Start Deprotection Reaction monitor Monitor by TLC/LC-MS start->monitor incomplete Reaction Incomplete? monitor->incomplete increase_time Increase Reaction Time incomplete->increase_time Yes complete Reaction Complete incomplete->complete No increase_time->monitor increase_temp Increase Temperature (e.g., 40°C) increase_time->increase_temp If still slow increase_temp->monitor increase_acid Increase Acid Concentration increase_temp->increase_acid If still slow increase_acid->monitor workup Proceed to Work-up complete->workup

Caption: A logical workflow for troubleshooting incomplete reactions.

Experimental_Workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve Substrate in Solvent cool 2. Cool Solution (0°C) dissolve->cool add_acid 3. Add Acid (e.g., TFA) cool->add_acid stir 4. Stir at Room Temperature add_acid->stir monitor 5. Monitor by TLC/LC-MS stir->monitor concentrate 6. Concentrate Under Vacuum monitor->concentrate Upon Completion isolate 7. Isolate Product (Salt) concentrate->isolate

Caption: A typical experimental workflow for Boc deprotection.

References

Optimization

Alternative workup procedures for tert-butyl 2-oxopiperazine-1-carboxylate

Technical Support Center: tert-Butyl 2-oxopiperazine-1-carboxylate Welcome to the technical support center for researchers working with tert-butyl 2-oxopiperazine-1-carboxylate. This guide provides troubleshooting advice...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: tert-Butyl 2-oxopiperazine-1-carboxylate

Welcome to the technical support center for researchers working with tert-butyl 2-oxopiperazine-1-carboxylate. This guide provides troubleshooting advice and alternative workup procedures to help you navigate common challenges during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is a standard workup procedure for tert-butyl 2-oxopiperazine-1-carboxylate?

A standard procedure involves quenching the reaction mixture, followed by an aqueous extractive workup. This typically includes dilution with an organic solvent (like ethyl acetate or dichloromethane), washing with water and/or brine to remove inorganic salts and water-soluble impurities, drying the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and finally, concentrating the solvent under reduced pressure.[1] The crude product is then often purified by column chromatography.

Q2: My final yield is consistently low. What are the potential causes related to the reaction and workup?

Low yields can stem from issues in both the reaction and the workup phase.

  • Reaction Conditions: Incomplete conversion, catalyst deactivation, or suboptimal choice of base, solvent, or temperature can lead to a lower theoretical yield before the workup even begins.[2] For related N-aryl piperazine syntheses, the choice of palladium catalyst, ligand, and base is critical to avoid starting material decomposition.[3]

  • Workup Losses: The product may have partial solubility in the aqueous layer, leading to loss during extraction. Additionally, unstable products might degrade upon exposure to acidic or basic wash solutions.

Q3: I'm having difficulty purifying the final compound. What are common impurities?

Purification challenges in piperazine-containing compounds are common.[4] Impurities may include:

  • Unreacted starting materials.

  • Di-substituted byproducts, which can be a significant issue in piperazine chemistry if the starting material is not already mono-protected.[3][5]

  • Byproducts from side reactions, such as ring-opening or elimination reactions.[3]

  • Residual solvent or reagents from the reaction (e.g., coupling agents, bases).

Q4: Is column chromatography always necessary for purification?

Not always. While chromatography is a common method for achieving high purity,[5] it can be time-consuming and lead to yield loss. Alternatives include:

  • Crystallization/Precipitation: If the product is a solid and has suitable solubility properties, direct crystallization from the crude oil can be a highly effective and scalable purification method.

  • Acid-Base Extraction: A liquid-liquid extraction procedure that uses pH adjustments to separate acidic, basic, and neutral compounds can effectively remove certain impurities.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the workup procedure.

Problem Potential Cause Troubleshooting Solution Citation
Persistent Emulsion During Extraction High concentration of reagents or byproducts acting as surfactants.1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Filter the entire mixture through a pad of Celite®. 3. Centrifuge the mixture to break the emulsion. 4. Allow the mixture to stand for an extended period without agitation.
Low Yield After Workup Product has significant water solubility.1. "Salt out" the product by saturating the aqueous layer with NaCl before extraction. 2. Perform multiple extractions (5-7 times) with a smaller volume of organic solvent. 3. Perform a back-extraction of the combined aqueous layers.[3]
Product degradation.If the product is sensitive to acid or base, use only neutral water washes. Avoid strong acidic or basic solutions during the workup.
Product Contaminated with Basic Impurities Unreacted amine starting materials or basic byproducts.Introduce a wash with a dilute acid solution (e.g., 1M HCl or 5% citric acid solution) to protonate and extract basic impurities into the aqueous layer.[6]
Product Contaminated with Acidic Impurities Unreacted acidic starting materials or acidic byproducts.Introduce a wash with a dilute basic solution (e.g., saturated NaHCO₃ or 1M Na₂CO₃) to deprotonate and extract acidic impurities into the aqueous layer.[1]

Alternative Workup Protocols

While a standard extractive workup is common, the following alternatives can be advantageous for specific situations, such as improving purity, avoiding emulsions, or simplifying the procedure.

Protocol 1: Standard Extractive Workup
  • Quench: Cool the reaction mixture to room temperature (or 0 °C if exothermic) and slowly add water or a saturated aqueous NH₄Cl solution.

  • Dilute: Add an appropriate organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Separate: Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

  • Wash: Wash the organic layer sequentially with:

    • Deionized water (2x).

    • Saturated aqueous NaHCO₃ solution (if acidic byproducts are present).[1]

    • Brine (1x) to aid in drying.[1]

  • Dry: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify: Purify the crude material by flash column chromatography.[5]

Protocol 2: Workup with Acidic Wash (Removes Basic Impurities)

This procedure is useful if the reaction uses basic reagents (e.g., excess amine) that need to be removed.

  • Quench & Dilute: Follow steps 1 and 2 from the Standard Protocol.

  • Acid Wash: Transfer to a separatory funnel and wash the organic layer with 1M HCl (2x). Caution: The desired product may be basic enough to partition into the acidic aqueous layer. Test a small sample first.

  • Neutralize & Wash: Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (1x) to neutralize any residual acid.

    • Brine (1x).

  • Dry & Isolate: Follow steps 5 and 6 from the Standard Protocol.

Protocol 3: Non-Aqueous Workup / Direct Precipitation

This method is ideal for reactions where the product is expected to be a solid and relatively clean, or to avoid potential hydrolysis.

  • Concentrate: Remove the reaction solvent under reduced pressure.

  • Triturate/Precipitate: Add a non-polar solvent in which the product is insoluble but impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir vigorously. The product should precipitate as a solid.

  • Isolate: Collect the solid product by vacuum filtration.

  • Wash: Wash the collected solid with a small amount of the cold non-polar solvent to remove residual impurities.

  • Dry: Dry the purified product under high vacuum.

Visual Guides

Experimental Workflow

The following diagram illustrates a general workflow from reaction completion to the final, purified product, highlighting the decision points for workup selection.

G General Experimental & Workup Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification reaction_complete Reaction Complete quench Quench Reaction reaction_complete->quench Aqueous Workup solvent_removal Solvent Removal (Non-Aqueous) reaction_complete->solvent_removal Non-Aqueous Workup extraction Liquid-Liquid Extraction quench->extraction filtration Filtration solvent_removal->filtration crystallization Crystallization / Precipitation solvent_removal->crystallization drying Dry Organic Layer extraction->drying concentration Concentration drying->concentration crude_product Crude Product filtration->crude_product concentration->crude_product chromatography Column Chromatography crude_product->chromatography crude_product->crystallization pure_product Pure Product chromatography->pure_product crystallization->pure_product

Caption: General workflow for synthesis and purification.

Troubleshooting Flowchart

This flowchart provides a logical path for diagnosing and solving common issues encountered during the workup.

G Workup Troubleshooting Flowchart start Problem with Workup q_yield Is the yield low? start->q_yield q_purity Is purity the issue? start->q_purity q_emulsion Is there an emulsion? start->q_emulsion sol_back_extract Check aqueous layers. Back-extract with organic solvent. q_yield->sol_back_extract Yes sol_acid_wash Add dilute acid wash step to remove basic impurities. q_purity->sol_acid_wash Basic Impurities sol_base_wash Add dilute base wash step to remove acidic impurities. q_purity->sol_base_wash Acidic Impurities sol_recrystallize Attempt purification by crystallization/precipitation. q_purity->sol_recrystallize General/Unknown sol_brine_celite Add brine or filter through Celite®. q_emulsion->sol_brine_celite Yes sol_salt_out Saturate aqueous layer with NaCl before extraction. sol_back_extract->sol_salt_out

Caption: Troubleshooting logic for workup issues.

References

Troubleshooting

Technical Support Center: Solubility of Tert-butyl 2-oxopiperazine-1-carboxylate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of tert-butyl 2-oxopiperazine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: Why is tert-butyl 2-oxopiperazine-1-carboxylate exhibiting poor solubility in my aqueous buffer?

A1: The limited aqueous solubility of this compound is likely due to the presence of the bulky and lipophilic tert-butoxycarbonyl (Boc) protecting group. This group increases the non-polar character of the molecule, making it less favorable to interact with polar water molecules. While the piperazine ring has polar characteristics, the overall molecule can be considered a 'brick-dust' type, which often has high lattice energy, or a 'grease-ball' type, with high lipophilicity, both contributing to poor water solubility.[1]

Q2: What is the first step I should take to dissolve my compound?

A2: The recommended first step is to perform a small-scale solubility screening using a panel of common laboratory solvents of varying polarities. This will help identify a suitable organic solvent or a co-solvent system for your experiments.

Q3: My compound dissolved in an organic solvent but precipitated when I added it to my aqueous assay buffer. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic co-solvent is insufficient to keep the compound dissolved in the final aqueous solution. To resolve this, you can:

  • Increase the final concentration of the organic co-solvent (e.g., DMSO, ethanol) in your assay buffer. Be mindful that high concentrations of organic solvents can affect experimental outcomes.

  • Prepare a more concentrated stock solution in the organic solvent and add a smaller volume to your aqueous buffer.

  • Investigate the use of non-ionic surfactants or other solubilizing agents, but verify their compatibility with your assay.[2]

Q4: Can I use heat or sonication to help dissolve the compound?

A4: Yes, gentle heating and sonication are effective methods to increase the rate of dissolution.[2]

  • Heating: Gently warm the solution, typically between 30-50°C. Avoid excessive heat, as it could potentially lead to the degradation of the compound or cleavage of the Boc-group.

  • Sonication: Using a water bath sonicator can help break down solid aggregates and accelerate the dissolution process.[2]

Q5: Will adjusting the pH of my solution improve solubility?

A5: Adjusting the pH is a common strategy for ionizable compounds.[3][4] However, tert-butyl 2-oxopiperazine-1-carboxylate does not possess strongly acidic or basic functional groups that are readily ionized under typical pH ranges. While the piperazine nitrogen can be protonated under acidic conditions, this often requires a very low pH, which may risk cleaving the acid-labile Boc-protecting group. Therefore, pH modification is generally not the primary strategy for this specific molecule.

Q6: I am concerned about the stability of the Boc protecting group. What conditions should I avoid?

A6: The tert-butoxycarbonyl (Boc) group is sensitive to strong acids. Avoid dissolving the compound in strongly acidic solutions (e.g., concentrated HCl, trifluoroacetic acid) unless the intention is to remove the protecting group. Prolonged exposure to high temperatures should also be avoided to prevent potential degradation.

Q7: What are more advanced strategies if standard methods fail?

A7: For challenging solubility issues, particularly in later-stage drug development, several advanced formulation strategies can be employed. These include:

  • Amorphous Solid Dispersions (ASDs): The drug is dispersed in a polymer matrix, which can lead to a supersaturated state upon dissolution.[5][]

  • Lipid-Based Formulations: The compound is dissolved in oils or surfactants to form self-emulsifying drug delivery systems (SEDDS).[5][7]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can effectively shield the hydrophobic parts of the molecule and increase aqueous solubility.[5][8]

Data Presentation

Table 1: Physicochemical Properties of tert-Butyl 2-oxopiperazine-1-carboxylate and Related Structures

Propertytert-Butyl 2-oxopiperazine-1-carboxylatetert-Butyl 3-oxopiperazine-1-carboxylate
CAS Number 889958-14-9[9]76003-29-7[10]
Molecular Formula C₉H₁₆N₂O₃[9]C₉H₁₆N₂O₃[10]
Molecular Weight 200.24 g/mol [9]200.23 g/mol [10]
Topological Polar Surface Area (TPSA) 58.6 Ų[9]58.6 Ų[10]
Predicted LogP 0.35[9]0.2[10]

Table 2: Qualitative Solubility of tert-Butyl 2-oxopiperazine-1-carboxylate in Common Laboratory Solvents

SolventPolarityExpected Solubility
WaterHighInsoluble / Very Poorly Soluble
Methanol, EthanolHighSparingly to Moderately Soluble
Dimethyl Sulfoxide (DMSO)HighSoluble
N,N-Dimethylformamide (DMF)HighSoluble
AcetonitrileMediumSparingly Soluble
Tetrahydrofuran (THF)MediumSoluble
Dichloromethane (DCM)LowSoluble

Note: This table is based on the general properties of Boc-protected heterocyclic compounds and should be confirmed by experimental testing.

Experimental Protocols

Protocol 1: General Solubility Screening

  • Preparation: Weigh approximately 1-2 mg of tert-butyl 2-oxopiperazine-1-carboxylate into a small, clean glass vial.

  • Solvent Addition: Add 100 µL of the first solvent to be tested (e.g., water, ethanol, DMSO, DCM).

  • Mixing: Vortex the vial vigorously for 30-60 seconds.

  • Observation: Visually inspect the vial for undissolved material. Note whether the compound is fully dissolved, partially dissolved, or insoluble.

  • Sonication (if needed): If the compound is not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes. Observe again.

  • Heating (if needed): If the compound remains undissolved, gently heat the vial to 40°C for 5-10 minutes using a heat block or water bath.[2] Observe again.

  • Documentation: Record all observations in a laboratory notebook.

  • Repeat: If the compound does not dissolve, repeat the process with the next solvent.

Protocol 2: Preparation of a Stock Solution for Aqueous Assays

  • Select Co-solvent: Based on the screening protocol, select a water-miscible organic solvent in which the compound is highly soluble (e.g., DMSO).

  • Prepare Concentrated Stock: Weigh a precise amount of the compound into a vial. Add the minimum volume of the chosen co-solvent required to fully dissolve the material, creating a high-concentration stock solution (e.g., 10-50 mM). Ensure complete dissolution, using gentle warming or sonication if necessary.

  • Dilution into Aqueous Buffer: To prepare your working solution, perform a serial dilution. First, dilute the concentrated stock into a small volume of your final aqueous buffer. Then, add this intermediate solution to the final bulk volume of the buffer. This stepwise process helps prevent the compound from precipitating.

  • Final Concentration Check: Ensure the final concentration of the organic co-solvent in your working solution is as low as possible (typically <1% v/v) to minimize interference with biological assays.

  • Final Observation: After dilution, visually inspect the final solution to ensure it is clear and free of any precipitate. If cloudiness appears, the solubility limit has been exceeded, and the protocol may need to be adjusted.

Visualizations

G start Compound does not dissolve in aqueous buffer screening Perform solubility screen in organic solvents (DMSO, EtOH, DCM, etc.) start->screening heat_sonic Apply gentle heat (30-50°C) or sonication start->heat_sonic dissolved_org Is it soluble in a water-miscible solvent (e.g., DMSO)? screening->dissolved_org cosolvent Prepare concentrated stock and use as a co-solvent system dissolved_org->cosolvent Yes no_miscible Try alternative water-miscible solvents (DMF, NMP) dissolved_org->no_miscible No success Success: Homogeneous Solution cosolvent->success no_miscible->heat_sonic advanced Consider advanced formulation (solid dispersion, cyclodextrins) no_miscible->advanced dissolved_heat Does it dissolve? heat_sonic->dissolved_heat dissolved_heat->success Yes dissolved_heat->advanced No

Caption: A workflow for troubleshooting solubility issues.

G cluster_0 Initial Components cluster_1 Intermediate Step compound Poorly Soluble Compound (Solid) stock Concentrated Stock Solution (Compound in Co-Solvent) compound->stock cosolvent Organic Co-Solvent (e.g., DMSO) cosolvent->stock final_solution Homogeneous Final Solution (Low % Co-Solvent) stock->final_solution buffer Aqueous Buffer buffer->final_solution

Caption: A diagram illustrating the co-solvent strategy.

References

Optimization

Technical Support Center: Monitoring tert-Butyl 2-Oxopiperazine-1-Carboxylate Reactions by TLC

Welcome to the technical support center for monitoring reactions involving tert-butyl 2-oxopiperazine-1-carboxylate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug deve...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for monitoring reactions involving tert-butyl 2-oxopiperazine-1-carboxylate using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols to ensure successful reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is the most common mobile phase for monitoring the Boc-protection of 2-oxopiperazine?

A1: A common and effective mobile phase system for monitoring this reaction on silica gel TLC plates is a mixture of ethyl acetate and hexane. The polarity can be adjusted based on the observed separation. A starting point is often a 1:1 ratio of ethyl acetate to hexane, which can then be optimized to achieve a good separation between the starting material and the product. For more polar compounds, a solvent system like dichloromethane and methanol (e.g., 9:1) can also be effective.[1]

Q2: How can I visualize the spots of 2-oxopiperazine and tert-butyl 2-oxopiperazine-1-carboxylate on the TLC plate?

A2: Since these compounds are not always UV-active, staining is often necessary for visualization.

  • Potassium Permanganate (KMnO₄) Stain: This is a good general stain for organic compounds and will visualize both the starting material and the product.[1]

  • Ninhydrin Stain: 2-Oxopiperazine, which has a secondary amine, may give a weak or variable response with ninhydrin. tert-Butyl 2-oxopiperazine-1-carboxylate, being a carbamate, will not react with ninhydrin under standard conditions.

  • p-Anisaldehyde Stain: This stain can be used for visualizing a wide range of compounds and may provide colored spots that can help differentiate between the product and starting material.

Q3: My spots are streaking on the TLC plate. What could be the cause and how do I fix it?

A3: Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your sample before spotting it.

  • Compound Polarity: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like methanol to your mobile phase or a few drops of triethylamine for basic compounds can help mitigate this.

  • Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.

Q4: The Rf values of my starting material and product are too close to each other. How can I improve the separation?

A4: To improve the separation between spots with similar Rf values, you can adjust the polarity of the mobile phase.

  • If the spots are too high on the plate (high Rf): Your mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., use more hexane in an ethyl acetate/hexane system).

  • If the spots are too low on the plate (low Rf): Your mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., use more ethyl acetate). Experimenting with different solvent systems, such as dichloromethane/methanol or adding a small amount of a third solvent, can also improve separation.

Q5: I don't see any spots on my TLC plate after staining. What should I do?

A5: There are a few reasons why spots may not be visible:

  • Insufficient Concentration: Your sample may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to dry between applications.[1]

  • Inappropriate Stain: The stain you are using might not be suitable for your compounds. Try a more general stain like potassium permanganate.

  • Compound Volatility: If your compound is volatile, it may have evaporated from the plate during drying.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the TLC monitoring of tert-butyl 2-oxopiperazine-1-carboxylate reactions.

Problem Possible Cause(s) Suggested Solution(s)
Streaking Spots 1. Sample is too concentrated.2. Compound is highly polar.3. Sample is not fully dissolved.1. Dilute the sample before spotting.2. Add a small amount of a more polar solvent (e.g., methanol) or a base (e.g., triethylamine) to the mobile phase.3. Ensure the sample is completely dissolved in the spotting solvent.
Spots are at the top of the plate (High Rf) Mobile phase is too polar.Decrease the proportion of the polar solvent in the mobile phase (e.g., increase the hexane content in an ethyl acetate/hexane mixture).
Spots are at the bottom of the plate (Low Rf) Mobile phase is not polar enough.Increase the proportion of the polar solvent in the mobile phase (e.g., increase the ethyl acetate content).
Spots are not separating Mobile phase does not provide enough selectivity.Try a different solvent system (e.g., dichloromethane/methanol). Consider using a different ratio of your current solvents.
No spots are visible 1. Sample is too dilute.2. Inappropriate visualization stain.3. Compound is volatile and has evaporated.1. Spot the TLC plate multiple times in the same location, allowing it to dry between applications.[1]2. Use a universal stain like potassium permanganate.3. Minimize the time the plate is left to dry before visualization.
Uneven solvent front 1. The TLC plate is touching the side of the developing chamber.2. The bottom of the TLC plate is not level in the chamber.1. Ensure the plate is centered in the chamber and not touching the sides.2. Make sure the developing chamber has a flat bottom and the plate is placed evenly.

Data Presentation

The following table summarizes the expected Rf values for the starting material and product in a typical Boc-protection reaction of 2-oxopiperazine. These values are approximate and can vary based on the specific conditions (e.g., temperature, saturation of the chamber, and the exact composition of the mobile phase).

Compound Structure Mobile Phase (Ethyl Acetate:Hexane) Approximate Rf Value Visualization
2-Oxopiperazine2-Oxopiperazine1:1~ 0.1 - 0.2KMnO₄ stain (strong), Ninhydrin (weak/variable)
tert-Butyl 2-oxopiperazine-1-carboxylatetert-Butyl 2-oxopiperazine-1-carboxylate1:1~ 0.5 - 0.7KMnO₄ stain

Experimental Protocols

Protocol 1: Boc-Protection of 2-Oxopiperazine

This protocol describes a general procedure for the synthesis of tert-butyl 2-oxopiperazine-1-carboxylate.

Materials:

  • 2-Oxopiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Silica gel TLC plates

  • Ethyl acetate

  • Hexane

  • Potassium permanganate stain solution

Procedure:

  • Dissolve 2-oxopiperazine (1.0 eq) in the chosen solvent (DCM or THF).

  • Add the base (TEA, 1.2 eq or 1M NaOH).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the mixture.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC every 30-60 minutes.

TLC Monitoring:

  • Prepare a TLC chamber with a 1:1 mixture of ethyl acetate and hexane.

  • On a silica gel TLC plate, spot the starting material (2-oxopiperazine) in one lane, the co-spot (starting material and reaction mixture in the same spot) in the middle lane, and the reaction mixture in the third lane.

  • Place the TLC plate in the developing chamber and allow the solvent to run up the plate.

  • Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil.

  • Dry the plate thoroughly.

  • Visualize the spots by dipping the plate in a potassium permanganate stain solution and gently heating with a heat gun.

  • The reaction is complete when the spot corresponding to the starting material (lower Rf) has disappeared and a new, higher Rf spot corresponding to the product is observed.

Protocol 2: Deprotection of tert-Butyl 2-Oxopiperazine-1-Carboxylate

This protocol describes a general procedure for the removal of the Boc group.

Materials:

  • tert-Butyl 2-oxopiperazine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel TLC plates

  • Ethyl acetate

  • Hexane

  • Potassium permanganate stain solution

Procedure:

  • Dissolve tert-butyl 2-oxopiperazine-1-carboxylate (1.0 eq) in DCM.

  • Add TFA (typically 20-50% v/v) to the solution.

  • Stir the reaction at room temperature.

  • Monitor the reaction progress by TLC.

TLC Monitoring:

  • Follow the same TLC procedure as for the protection reaction.

  • The reaction is complete when the spot corresponding to the starting material (tert-butyl 2-oxopiperazine-1-carboxylate, higher Rf) has disappeared and a new, lower Rf spot corresponding to 2-oxopiperazine is observed.

Visualizations

Reaction_Pathway Start 2-Oxopiperazine (SM) Reagents Boc₂O, Base (e.g., TEA or NaOH) Start->Reagents Byproduct Di-Boc protected (Potential Byproduct) Start->Byproduct Excess Boc₂O Product tert-Butyl 2-oxopiperazine-1-carboxylate (P) Reagents->Product

Boc-Protection Reaction Pathway

Troubleshooting_Workflow start Start TLC Analysis problem Identify TLC Issue start->problem streaking Streaking Spots Dilute sample or add modifier to eluent problem->streaking Streaking no_sep Poor Separation Adjust eluent polarity problem->no_sep Poor Separation no_spots No Spots Visible Concentrate sample or use different stain problem->no_spots No Spots uneven_front Uneven Solvent Front Check chamber setup problem->uneven_front Uneven Front end Problem Resolved streaking->end no_sep->end no_spots->end uneven_front->end

TLC Troubleshooting Workflow

References

Reference Data & Comparative Studies

Validation

Comparative Analysis of NMR Spectral Data for Boc-Protected Piperazine Derivatives

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 2-oxopiperazine-1-carboxylate and structurally related analogues. This information is crucial for...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 2-oxopiperazine-1-carboxylate and structurally related analogues. This information is crucial for researchers in organic synthesis and drug development for the structural elucidation and purity assessment of these important heterocyclic scaffolds.

Comparison of ¹H NMR Spectral Data

The following table summarizes the ¹H NMR chemical shifts (δ) for the selected compounds. The data highlights the influence of the carbonyl group and the Boc-protecting group on the proton environments within the heterocyclic ring.

Compound¹H NMR (Solvent)
tert-butyl piperazine-1-carboxylate (CDCl₃) δ: 3.44 (t, J=5.0 Hz, 4H), 2.85 (t, J=5.0 Hz, 4H), 1.46 (s, 9H)
tert-butyl 2-oxopiperidine-1-carboxylate Data not explicitly found in the provided search results. However, based on the structure, one would expect signals for the methylene protons adjacent to the nitrogen and carbonyl, as well as the other ring protons, and a singlet for the tert-butyl group.
piperazin-2-one Data not explicitly found in the provided search results. The spectrum would show signals for the three sets of methylene protons and the NH proton.

Comparison of ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts provide further insight into the electronic environment of the carbon atoms in these molecules. The presence of the carbonyl group and the Boc-protecting group significantly influences the chemical shifts of the adjacent carbons.

Compound¹³C NMR (Solvent)
tert-butyl piperazine-1-carboxylate (CDCl₃) δ: 154.9, 79.5, 45.9 (br), 44.1 (br), 28.4
tert-butyl 2-oxopiperidine-1-carboxylate Data not explicitly found in the provided search results. Expected signals would include the carbonyl carbon, the quaternary carbon and methyl carbons of the tert-butyl group, and the four methylene carbons of the piperidine ring.
piperazin-2-one Data not explicitly found in the provided search results. The spectrum would feature signals for the carbonyl carbon and the three distinct methylene carbons.

Experimental Protocols

A general protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below. Specific parameters may need to be optimized for individual samples and instruments.

Sample Preparation

  • Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.

  • Filter the solution through a small plug of cotton or glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • If an internal standard is required, add a small amount of tetramethylsilane (TMS) to the solution.

NMR Data Acquisition

  • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • For the ¹³C spectrum, use a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Assign the peaks in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.

NMR Analysis Workflow

The following diagram illustrates a typical workflow for the NMR analysis of a synthetic compound, from sample preparation to final data interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Lock Lock & Shim Tube->Lock Tune Tune & Match Probe Lock->Tune Acquire_1H Acquire ¹H Spectrum Tune->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Tune->Acquire_13C FT Fourier Transform Acquire_1H->FT Acquire_13C->FT Phase Phase Correction FT->Phase Calibrate Chemical Shift Calibration Phase->Calibrate Integrate Integration (¹H) Calibrate->Integrate for ¹H Assign Peak Assignment Calibrate->Assign Integrate->Assign Structure Structure Elucidation/ Confirmation Assign->Structure

References

Comparative

A Comparative Guide to the Mass Spectrometry Analysis of tert-Butyl 2-Oxopiperazine-1-Carboxylate

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool. Verifying the suc...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex nitrogen-containing molecules, the tert-butyloxycarbonyl (Boc) protecting group is a fundamental tool. Verifying the successful installation of this group is a critical quality control step. This guide provides an objective comparison of the expected mass spectrometry performance of tert-butyl 2-oxopiperazine-1-carboxylate with that of other Boc-protected cyclic amines, supported by predictive data based on established fragmentation patterns.

Predicted Mass Spectrometric Fragmentation

The mass spectrum of tert-butyl 2-oxopiperazine-1-carboxylate is predicted to be dominated by fragmentation of the Boc group, which is highly labile under typical mass spectrometry conditions.[1][2][3] Using soft ionization techniques like electrospray ionization (ESI) is advisable to increase the likelihood of observing the protonated molecular ion.[4] The primary fragmentation pathways for Boc-protected amines involve the loss of isobutylene, the tert-butyl radical, the complete Boc group, or the formation of a stable tert-butyl cation.[3][5][6]

The molecular formula for tert-butyl 2-oxopiperazine-1-carboxylate is C9H16N2O3, with a molecular weight of 200.24 g/mol .[7] In positive-ion ESI-MS, the protonated molecule ([M+H]⁺) would have an m/z of approximately 201.25.

Comparison with Alternative Boc-Protected Cyclic Amines

The fragmentation pattern of the Boc group itself is highly consistent across different molecules. However, the relative abundance of fragments and any subsequent fragmentation of the core heterocyclic structure will vary. This section compares the predicted mass spectral data of tert-butyl 2-oxopiperazine-1-carboxylate with other common Boc-protected cyclic amines.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M+H]⁺ (m/z)Key Predicted Fragment Ions (m/z)
tert-Butyl 2-oxopiperazine-1-carboxylate C9H16N2O3200.24[7]201.12145.08 ([M+H-C4H8]⁺), 101.07 ([M+H-Boc]⁺), 57.07 (t-Bu⁺)
tert-Butyl 2-oxopiperidine-1-carboxylateC10H17NO3199.25[8]200.13[9]144.09 ([M+H-C4H8]⁺), 100.08 ([M+H-Boc]⁺), 57.07 (t-Bu⁺)
N-Boc-piperidineC10H19NO2185.26186.15130.11 ([M+H-C4H8]⁺), 86.09 ([M+H-Boc]⁺), 57.07 (t-Bu⁺)
N-Boc-pyrrolidineC9H17NO2171.24[10]172.13116.09 ([M+H-C4H8]⁺), 72.08 ([M+H-Boc]⁺), 57.07 (t-Bu⁺)[1][11]

Experimental Protocols

A reliable method for the analysis of tert-butyl 2-oxopiperazine-1-carboxylate and its analogues is Liquid Chromatography-Mass Spectrometry (LC-MS).[]

Sample Preparation:

  • Prepare a stock solution of the sample at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.[13]

Liquid Chromatography (LC) Method:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid. (Note: Avoid strong acids like TFA, which can cause on-column deprotection).[4]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2 - 0.4 mL/min.[14]

  • Column Temperature: 30 - 40 °C.[14]

  • Injection Volume: 1 - 5 µL.[14]

Mass Spectrometry (MS) Method:

  • Ion Source: Electrospray Ionization (ESI).

  • Polarity: Positive ion mode.

  • Scan Range: m/z 50 - 500.

  • Capillary Voltage: 3.0 - 4.0 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 450 °C.

  • Data Acquisition: Full scan mode to detect all ions. For enhanced sensitivity and specificity, tandem MS (MS/MS) can be performed by selecting the [M+H]⁺ ion as the precursor and generating a product ion spectrum.[14]

Visualizations

The following diagrams illustrate the predicted fragmentation pathway and a general experimental workflow.

G cluster_nodes mol tert-Butyl 2-oxopiperazine-1-carboxylate C9H16N2O3 MW: 200.24 protonated [M+H]⁺ m/z = 201.12 mol->protonated ESI+ frag1 Loss of Isobutylene (-C4H8, 56.06 Da) protonated->frag1 frag2 Loss of Boc Group (-C5H9O2, 101.06 Da) protonated->frag2 frag3 Formation of t-Butyl Cation (C4H9⁺, 57.07 Da) protonated->frag3 ion1 [C5H9N2O3]⁺ m/z = 145.08 frag1->ion1 ion2 [C4H9N2O+H]⁺ m/z = 101.07 frag2->ion2 ion3 [C4H9]⁺ m/z = 57.07 frag3->ion3

Caption: Predicted ESI-MS fragmentation of tert-butyl 2-oxopiperazine-1-carboxylate.

G cluster_workflow start Sample Preparation (1-10 µg/mL solution) lc LC Separation (Reversed-Phase C18) start->lc lc->p1 ms MS Detection (ESI Positive Mode) ms->p2 analysis Data Analysis report Final Report analysis->report p1->ms Eluent p2->analysis Mass Spectrum

Caption: General experimental workflow for LC-MS analysis.

References

Validation

Comparative Purity Analysis of Tert-butyl 2-oxopiperazine-1-carboxylate: A Guide to HPLC and Alternative Methods

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is critical for the integrity of their work. This guide provides a comparative analysis of High-Performan...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic intermediates is critical for the integrity of their work. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of tert-butyl 2-oxopiperazine-1-carboxylate, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols, presents comparative data with alternative analytical techniques, and offers a clear rationale for method selection.

Introduction to Purity Assessment

Tert-butyl 2-oxopiperazine-1-carboxylate is an N-Boc protected piperazine derivative. The Boc (tert-butoxycarbonyl) protecting group is widely used in organic synthesis due to its stability under many reaction conditions and its ease of removal under acidic conditions.[1][2] The purity of this intermediate is paramount, as impurities can lead to side reactions, reduced yields, and the introduction of unwanted substances in the final active pharmaceutical ingredient (API).[3]

Reverse-phase HPLC with UV detection is a primary and robust method for assessing the purity of Boc-anhydride and related N-Boc protected compounds.[4] This technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Comparative Analysis of Analytical Methods

While HPLC-UV is a widely accessible and reliable technique for the analysis of tert-butyl 2-oxopiperazine-1-carboxylate, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages, particularly in sensitivity and specificity.[3]

ParameterHPLC-UVGC-MSLC-MS
Principle Differential partitioning and UV absorbanceSeparation by boiling point and mass-to-charge ratioSeparation by polarity and mass-to-charge ratio
Typical Analyte Non-volatile and UV-active compoundsVolatile and thermally stable compoundsWide range of compounds, including non-volatile
Sample Preparation Simple dissolution in mobile phaseOften requires derivatization for polar compoundsSimple dissolution, minimal preparation
Limit of Detection ppm range[5]ppb to ppm rangeppb to ppt range
Limit of Quantification ppm range[5]ppb to ppm rangeppb to ppt range
Selectivity Moderate to highHighVery high
Instrumentation Cost Low to moderateModerate to highHigh
Common Impurities Detected Starting materials, by-products, degradation productsVolatile impurities (e.g., residual solvents, tert-butanol)[4]Broad range of impurities, including isomers

Table 1: Comparison of Key Performance Characteristics of Analytical Methods.

Experimental Protocols

Primary Method: High-Performance Liquid Chromatography (HPLC)

This section details a standard reverse-phase HPLC method for the purity analysis of tert-butyl 2-oxopiperazine-1-carboxylate.

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of tert-butyl 2-oxopiperazine-1-carboxylate.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Alternative Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying volatile impurities such as residual solvents or decomposition products like tert-butanol.[4]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Autosampler

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-500

Sample Preparation:

  • Dissolve 10 mg of the sample in 1 mL of a suitable solvent (e.g., Dichloromethane).

  • Inject 1 µL of the solution.

Alternative Method 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides higher sensitivity and specificity, making it ideal for detecting and identifying trace-level impurities.

Instrumentation:

  • LC system as described for HPLC

  • Mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Same as the HPLC method described above.

MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Drying Gas Temperature: 350 °C

  • Drying Gas Flow: 10 L/min

  • Nebulizer Pressure: 40 psi

  • Mass Range: m/z 50-1000

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purity analysis of tert-butyl 2-oxopiperazine-1-carboxylate.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Hypothetical Comparative Data

The following table summarizes hypothetical data from the analysis of a single batch of tert-butyl 2-oxopiperazine-1-carboxylate using the three described methods.

ParameterHPLC-UV ResultGC-MS ResultLC-MS Result
Purity (%) 99.2%99.5% (non-volatile impurities not detected)99.1%
Number of Impurities Detected 42 (volatile)6
Major Impurity Unreacted starting material (0.5%)Residual Dichloromethane (0.3%)Dimer by-product (0.4%)
Reporting Limit 0.05%0.02%0.01%

Table 2: Hypothetical Purity Analysis Results.

Conclusion

For routine quality control of tert-butyl 2-oxopiperazine-1-carboxylate, the detailed HPLC-UV method provides a robust, reliable, and cost-effective solution for purity determination.[3] GC-MS serves as a valuable complementary technique for the specific analysis of volatile impurities. For in-depth impurity profiling and identification, especially at trace levels, LC-MS is the method of choice due to its superior sensitivity and specificity. The selection of the most appropriate analytical method will depend on the specific requirements of the analysis, including the expected impurities, the required level of sensitivity, and available instrumentation.

References

Comparative

A Comparative Guide to Boc and Fmoc Protecting Groups for 2-Oxopiperazine

For Researchers, Scientists, and Drug Development Professionals The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptidomi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as peptidomimetics and pharmaceuticals. The 2-oxopiperazine scaffold is a privileged structure in drug discovery, often requiring selective protection of its nitrogen atoms to enable controlled chemical modifications. Among the most widely employed amine-protecting groups are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups. The choice between these two largely dictates the overall synthetic strategy due to their orthogonal lability.[1][]

This guide provides an objective comparison of the Boc and Fmoc protecting groups for the 2-oxopiperazine moiety, supported by experimental data and detailed protocols to assist researchers in making informed decisions for their synthetic endeavors.

Core Principles: A Tale of Two Labile Groups

The fundamental difference between the Boc and Fmoc protecting groups lies in the conditions required for their removal.[1] The Boc group is labile to acid, while the Fmoc group is cleaved under basic conditions.[1][] This orthogonality is a powerful tool in multi-step synthesis, allowing for the selective deprotection of one group while others remain intact.[4]

Boc (tert-butoxycarbonyl): This protecting group is introduced using di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) and is stable to a wide range of non-acidic reagents.[5] Its removal is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]

Fmoc (9-fluorenylmethyloxycarbonyl): The Fmoc group is installed using reagents like Fmoc-Cl or Fmoc-OSu.[8] It is stable to acidic conditions but is readily cleaved by mild bases, most commonly piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[8][9]

Performance Comparison: Boc vs. Fmoc for 2-Oxopiperazine

The selection of a protecting group for 2-oxopiperazine depends on several factors, including the overall synthetic route, the presence of other functional groups, and the desired scale of the synthesis.

FeatureBoc (tert-butoxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate (Boc₂O)[7]9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)[8]
Deprotection Conditions Acidic (e.g., TFA in DCM, HCl in dioxane)[6][7]Basic (e.g., 20% piperidine in DMF)[10][11]
Orthogonality Orthogonal to base-labile groups (e.g., Fmoc) and many other protecting groups.[]Orthogonal to acid-labile groups (e.g., Boc, tBu).[4]
Reaction Monitoring Typically monitored by TLC or LC-MS.Deprotection can be monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[12]
Common Side Reactions Potential for acid-catalyzed side reactions on sensitive functional groups. Formation of tert-butyl cation can lead to alkylation of electron-rich residues, often requiring scavengers.[13]Base-induced side reactions such as diketopiperazine formation (especially at the dipeptide stage in SPPS) and aspartimide formation.[14][15]
Cost-Effectiveness Boc-protected starting materials are generally less expensive.[]Fmoc-protected amino acids can be more expensive, but the overall process can be cost-effective due to milder conditions and potential for reagent recycling.[]
Typical Applications Solution-phase synthesis, synthesis of molecules with base-sensitive functionalities.[]Solid-phase peptide synthesis (SPPS), synthesis of molecules with acid-sensitive functionalities (e.g., glycosylated or phosphorylated peptides).[4]

Experimental Protocols

Below are detailed methodologies for the protection and deprotection of 2-oxopiperazine using both Boc and Fmoc strategies.

Boc Protection of 2-Oxopiperazine

Objective: To introduce a Boc protecting group onto one of the nitrogen atoms of 2-oxopiperazine.

Materials:

  • 2-Oxopiperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or a biphasic mixture)

Procedure:

  • Dissolve 2-oxopiperazine (1.0 eq.) in the chosen solvent.

  • Add the base (e.g., TEA, 1.1 eq.) to the solution.

  • Add Boc₂O (1.05-1.2 eq.) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc-2-oxopiperazine.

  • Purify the product by column chromatography if necessary.

Boc Deprotection of N-Boc-2-Oxopiperazine

Objective: To remove the Boc protecting group from N-Boc-2-oxopiperazine.

Materials:

  • N-Boc-2-oxopiperazine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve N-Boc-2-oxopiperazine (1.0 eq.) in DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (e.g., 20-50% v/v in DCM) to the stirred solution.[16]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.[13]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[17]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid.

  • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to obtain the deprotected 2-oxopiperazine.

Fmoc Protection of 2-Oxopiperazine

Objective: To introduce an Fmoc protecting group onto one of the nitrogen atoms of 2-oxopiperazine.

Materials:

  • 2-Oxopiperazine

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu)

  • Base (e.g., Sodium bicarbonate (NaHCO₃) or Pyridine)

  • Solvent (e.g., Dioxane/water mixture or DCM)

Procedure:

  • Dissolve 2-oxopiperazine (1.0 eq.) in the chosen solvent system (e.g., a 1:1 mixture of dioxane and aqueous NaHCO₃ solution).

  • Cool the solution to 0 °C.

  • Add Fmoc-Cl or Fmoc-OSu (1.05 eq.) to the reaction mixture.

  • Stir the reaction vigorously at 0 °C for 1 hour and then at room temperature for several hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute acid (if a basic workup is used), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Fmoc Deprotection of N-Fmoc-2-Oxopiperazine

Objective: To remove the Fmoc protecting group from N-Fmoc-2-oxopiperazine.

Materials:

  • N-Fmoc-2-oxopiperazine

  • Piperidine

  • N,N-dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-2-oxopiperazine in DMF.

  • Add a solution of 20% piperidine in DMF to the reaction mixture.[10]

  • Stir the reaction at room temperature for 10-30 minutes. The progress of the deprotection can be monitored by the appearance of the dibenzofulvene-piperidine adduct (UV active).[12]

  • Once the reaction is complete, the solvent and excess piperidine can be removed under high vacuum.

  • Alternatively, the product can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Visualizing the Synthetic Pathways

The following diagrams illustrate the protection and deprotection workflows for both Boc and Fmoc strategies applied to 2-oxopiperazine.

Boc_Protection_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection 2-Oxopiperazine 2-Oxopiperazine Boc2O, Base Boc2O, Base 2-Oxopiperazine->Boc2O, Base 1. Add Reagents N-Boc-2-Oxopiperazine N-Boc-2-Oxopiperazine Boc2O, Base->N-Boc-2-Oxopiperazine 2. Reaction N-Boc-2-Oxopiperazine_dep N-Boc-2-Oxopiperazine TFA or HCl TFA or HCl N-Boc-2-Oxopiperazine_dep->TFA or HCl 1. Add Acid Deprotected 2-Oxopiperazine Deprotected 2-Oxopiperazine TFA or HCl->Deprotected 2-Oxopiperazine 2. Cleavage Fmoc_Protection_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection 2-Oxopiperazine_fmoc 2-Oxopiperazine Fmoc-Cl/OSu, Base Fmoc-Cl/OSu, Base 2-Oxopiperazine_fmoc->Fmoc-Cl/OSu, Base 1. Add Reagents N-Fmoc-2-Oxopiperazine N-Fmoc-2-Oxopiperazine Fmoc-Cl/OSu, Base->N-Fmoc-2-Oxopiperazine 2. Reaction N-Fmoc-2-Oxopiperazine_dep N-Fmoc-2-Oxopiperazine Piperidine/DMF Piperidine/DMF N-Fmoc-2-Oxopiperazine_dep->Piperidine/DMF 1. Add Base Deprotected 2-Oxopiperazine_fmoc Deprotected 2-Oxopiperazine Piperidine/DMF->Deprotected 2-Oxopiperazine_fmoc 2. Cleavage

References

Validation

A Comparative Analysis of the Reactivity of tert-Butyl 2-Oxopiperazine-1-carboxylate versus Other N-Protected Piperazines

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and drug development, the piperazine scaffold is a ubiquitous structural motif. Its unique physicochemical properties an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and drug development, the piperazine scaffold is a ubiquitous structural motif. Its unique physicochemical properties and synthetic versatility make it a valuable building block for a diverse range of therapeutic agents. The strategic use of N-protecting groups is crucial for the selective functionalization of the two nitrogen atoms within the piperazine ring. Among the various protected piperazine derivatives, tert-butyl 2-oxopiperazine-1-carboxylate presents a unique structural variation with the presence of a carbonyl group at the C2 position. This guide provides a comprehensive comparison of the reactivity of tert-butyl 2-oxopiperazine-1-carboxylate against other commonly used N-protected piperazines, such as those bearing the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. This analysis is supported by available experimental data and established chemical principles to aid researchers in the selection of the most appropriate building block for their synthetic endeavors.

Executive Summary

The introduction of a carbonyl group at the C2 position of the piperazine ring in tert-butyl 2-oxopiperazine-1-carboxylate significantly influences its reactivity compared to standard N-protected piperazines. The electron-withdrawing nature of the lactam moiety is predicted to decrease the nucleophilicity of the adjacent Boc-protected nitrogen, potentially affecting the conditions required for its removal. Conversely, the nucleophilicity of the distal secondary amine at the N4 position is also expected to be modulated. This guide will delve into these reactivity differences in key synthetic transformations, including deprotection, acylation, and alkylation, providing a framework for rational synthetic design.

Reactivity Comparison: A Data-Driven Overview

While direct kinetic studies comparing the reactivity of tert-butyl 2-oxopiperazine-1-carboxylate with other N-protected piperazines are not extensively documented in publicly available literature, a qualitative and semi-quantitative comparison can be drawn from existing experimental protocols and the fundamental electronic effects of the substituents.

Table 1: Comparative Reactivity Profile of N-Protected Piperazines

CompoundProtecting GroupKey Reactivity FeaturesTypical Deprotection ConditionsRelative Reactivity of N-H
tert-Butyl 2-oxopiperazine-1-carboxylateBocElectron-withdrawing C2-oxo group may increase the stability of the Boc group towards acid. The N4-H is expected to be less basic and nucleophilic than in N-Boc-piperazine.Strong acidic conditions (e.g., TFA, HCl in dioxane).[1]Lower
tert-Butyl piperazine-1-carboxylateBocStandard Boc-protected amine. The N4-H is a typical secondary amine.Acidic conditions (e.g., TFA, HCl in dioxane).[1]High
Benzyl piperazine-1-carboxylateCbzStable to acidic and basic conditions.Catalytic hydrogenolysis (e.g., H₂/Pd-C).[2]High
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylateFmocLabile to basic conditions.Base (e.g., piperidine in DMF).[3]High

Key Synthetic Transformations: A Comparative Discussion

N-Protecting Group Deprotection

The ease of removal of the protecting group is a critical factor in multi-step synthesis. The stability of the Boc group is known to be influenced by the electronic environment.

  • tert-Butyl 2-oxopiperazine-1-carboxylate: The electron-withdrawing effect of the adjacent lactam carbonyl group is expected to decrease the electron density on the nitrogen of the carbamate, thereby making the carbonyl oxygen less susceptible to protonation. This suggests that the Boc group in tert-butyl 2-oxopiperazine-1-carboxylate may be more stable to acidic conditions compared to the Boc group in standard N-Boc-piperazine. Consequently, harsher acidic conditions or longer reaction times might be necessary for complete deprotection.

  • N-Boc-piperazine: The Boc group is readily cleaved under standard acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane.[1]

  • N-Cbz-piperazine: The Cbz group is stable to a wide range of acidic and basic conditions but is readily removed by catalytic hydrogenolysis.[2] This provides orthogonality to the acid-labile Boc group.

  • N-Fmoc-piperazine: The Fmoc group is labile to basic conditions, typically using a solution of piperidine in dimethylformamide (DMF), offering another layer of orthogonality.[3]

Logical Relationship of Deprotection Orthogonality

G Orthogonal Deprotection Strategies Boc N-Boc-piperazine (Acid Labile) Cbz N-Cbz-piperazine (Hydrogenolysis) Boc->Cbz Orthogonal Fmoc N-Fmoc-piperazine (Base Labile) Boc->Fmoc Orthogonal Cbz->Fmoc Orthogonal

Caption: Orthogonality of common N-protecting groups.

Reactivity of the Unprotected Nitrogen (N-H)

The nucleophilicity of the free secondary amine is crucial for subsequent functionalization reactions such as acylation and alkylation.

  • tert-Butyl 2-oxopiperazine-1-carboxylate: The presence of the C2-carbonyl group, an electron-withdrawing group, is expected to decrease the basicity and nucleophilicity of the distal N4-H. This may result in slower reaction rates for acylation and alkylation reactions compared to N-Boc-piperazine.

  • N-Boc-piperazine: The unprotected nitrogen in N-Boc-piperazine behaves as a typical secondary amine and readily participates in nucleophilic reactions.[1]

  • N-Cbz- and N-Fmoc-piperazine: Similar to N-Boc-piperazine, the unprotected nitrogen in these derivatives exhibits typical secondary amine reactivity.

Table 2: Predicted Relative Reactivity in N-Functionalization Reactions

ReactionReagenttert-Butyl 2-oxopiperazine-1-carboxylateN-Boc-piperazineN-Cbz-piperazineN-Fmoc-piperazine
N-Acylation Acyl chlorideModerateHighHighHigh
N-Alkylation Alkyl halideModerateHighHighHigh

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing results. Below are representative procedures for key reactions involving N-Boc protected piperazines.

Protocol 1: N-Boc Deprotection of a Piperazine Derivative

Materials:

  • N-Boc protected piperazine derivative (1.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA) (10-20 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected piperazine derivative in anhydrous DCM (0.1-0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.

Protocol 2: N-Alkylation of a Mono-N-protected Piperazine

Materials:

  • Mono-N-protected piperazine (e.g., tert-butyl 2-oxopiperazine-1-carboxylate or N-Boc-piperazine) (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1 eq)

  • Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

Procedure:

  • To a solution of the mono-N-protected piperazine in anhydrous MeCN or DMF, add the base (K₂CO₃ or DIPEA).

  • Add the alkyl halide dropwise at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Experimental Workflow: N-Alkylation and Deprotection

G start Mono-N-protected Piperazine alkylation N-Alkylation (Alkyl halide, Base) start->alkylation intermediate N-Alkyl, N'-Protected Piperazine alkylation->intermediate deprotection Deprotection intermediate->deprotection product Mono-N-alkylated Piperazine deprotection->product

Caption: General workflow for mono-alkylation of piperazine.

Conclusion

The presence of a C2-oxo group in tert-butyl 2-oxopiperazine-1-carboxylate introduces a significant electronic perturbation to the piperazine ring, distinguishing its reactivity from other N-protected analogues. While this modification is expected to increase the stability of the N-Boc group towards acidic cleavage, it may also temper the nucleophilicity of the distal nitrogen, potentially requiring more forcing conditions for N-functionalization reactions. In contrast, standard N-Boc, N-Cbz, and N-Fmoc piperazines offer a well-established and predictable reactivity profile, with a rich toolbox of orthogonal deprotection strategies. The choice of which N-protected piperazine to employ will ultimately depend on the specific synthetic route, the nature of other functional groups present in the molecule, and the desired reaction conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for the efficient and successful synthesis of complex piperazine-containing molecules.

References

Comparative

A Comparative Guide to the Synthesis and Biological Evaluation of tert-Butyl Piperazine Carboxylate Analogs as GPR119 Agonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of a series of tert-butyl piperazine carboxylate analogs, focusing on their synthesis and biological activity as...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a series of tert-butyl piperazine carboxylate analogs, focusing on their synthesis and biological activity as potential GPR119 agonists. The G-protein coupled receptor 119 (GPR119) is a significant target in the therapeutic management of type-2 diabetes mellitus due to its role in regulating glucose homeostasis. The data and protocols presented here are based on a study that developed a novel series of 1,2,3-triazolo piperazine carboxylate derivatives.

Data Presentation: Synthesis and Biological Activity

A series of tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates were synthesized and evaluated for their agonistic activity on the GPR119 receptor. The synthesis was achieved through a one-pot click chemistry reaction, yielding the desired products in high purity and with significant efficiency.[1] The biological activity was assessed in human embryonic kidney (HEK) 293 cells transfected with GPR119, with the half-maximal effective concentration (EC50) determined through luciferase activity assays.[1]

Table 1: Synthesis and Characterization of tert-Butyl Piperazine Carboxylate Analogs

Compound IDR-GroupIsolated Yield (%)Purity (%)
3a -CH2CH2OH90>95
3b -CH2CH2OCH392>95
3c -Ph97>95
3d -PhF95>95
3e -PhCN96>95
3f -PhNO293>95
3g -PhSO2CH394>95

Data sourced from a study on novel GPR119 agonists.[1]

Table 2: Comparative Biological Activity (EC50) of Lead Analogs against GPR119

Compound IDR-GroupEC50 (nM)
3e -PhCN4.85
3g -PhSO2CH35.10
AR231543 Reference Standard4.78

EC50 values were determined in HEK-293 cells. The reference standard, AR231543, is a known potent GPR119 agonist.[1]

The initial screening revealed that analogs with -PhCN and -PhSO2CH3 substituents on the triazole ring demonstrated comparable agonistic activity to the reference standard, AR231543.[1]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation are provided below.

General Synthesis of tert-Butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylates (3a-g)

The synthesis of the target compounds was performed using a copper(I)-catalyzed one-pot click chemistry reaction.[1]

Materials:

  • tert-Butyl 4-propioloylpiperazine-1-carboxylate (1)

  • Aryl/alkyl substituted azides (2)

  • Copper(I) iodide (CuI)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Anhydrous diethyl ether

Procedure:

  • tert-Butyl 4-propioloylpiperazine-1-carboxylate (1.0 eq) was reacted with the appropriate aryl/alkyl substituted azide (1.0 eq).

  • The reaction was carried out in the presence of CuI (10 mol%) and DIPEA (1.5 eq) in DMF (5 mL).

  • The reaction mixture was maintained at 0 °C for 5 minutes.

  • Upon completion, the crude reaction mixture was quenched with ice-cold water.

  • The resulting solid was filtered, dried under a vacuum, and washed with anhydrous diethyl ether to yield the final products (3a-g).[1]

Biological Evaluation: In Vitro GPR119 Agonist Assay

The agonistic activity of the synthesized compounds on the GPR119 receptor was determined using a luciferase reporter assay in a stable cell line.[1]

Materials:

  • HEK-293 cells stably transfected with GPR119.

  • Synthesized test compounds (analogs).

  • AR231543 (reference standard).

  • Luciferase assay reagent.

  • Cell culture medium and reagents.

Procedure:

  • HEK-293 cells expressing GPR119 were seeded in appropriate cell culture plates.

  • The cells were treated with varying concentrations of the test compounds and the reference standard.

  • Following an incubation period, the luciferase activity was measured according to the manufacturer's protocol.

  • The resulting luminescence data was used to calculate the EC50 values for each compound.[1]

Visualizations

The following diagrams illustrate the general synthetic workflow and the logical relationship in the biological evaluation process.

Synthesis_Workflow General Synthetic Workflow for Piperazine Analogs Reactant1 tert-Butyl 4-propioloylpiperazine- 1-carboxylate (1) Reaction One-Pot Click Chemistry Reactant1->Reaction Reactant2 Aryl/Alkyl Azides (2a-g) Reactant2->Reaction Catalyst CuI (10 mol%) DIPEA (1.5 eq) DMF, 0 °C, 5 min Catalyst->Reaction Quenching Quench with Ice-Cold Water Reaction->Quenching Crude Mixture Purification Filter, Dry, and Wash (Anhydrous Diethyl Ether) Quenching->Purification Precipitated Solid Product Final Products (3a-g) (Yields: 90-97%) Purification->Product

Caption: General Synthetic Workflow for Piperazine Analogs.

Biological_Evaluation_Logic Biological Evaluation Workflow Start Synthesized Analogs (3a-g) and Reference (AR231543) Treatment Treat Cells with Varying Compound Concentrations Start->Treatment Cell_Culture HEK-293 Cells (Transfected with GPR119) Cell_Culture->Treatment Assay Luciferase Reporter Assay Treatment->Assay Data_Analysis Measure Luminescence and Calculate EC50 Values Assay->Data_Analysis Outcome Identification of Lead Compounds (3e and 3g) Data_Analysis->Outcome

Caption: Biological Evaluation Workflow.

References

Validation

Structure-activity relationship (SAR) studies of piperazinone derivatives

For Researchers, Scientists, and Drug Development Professionals The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activitie...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of two distinct classes of piperazinone derivatives: a series of piperazine amides as c-Jun N-terminal kinase (JNK) inhibitors and a series of piperazinylquinoline derivatives as Respiratory Syncytial Virus (RSV) fusion inhibitors. This objective comparison is supported by experimental data to aid researchers in the design and development of novel therapeutics.

Piperazine Amides as c-Jun N-terminal Kinase (JNK) Inhibitors

JNKs are serine/threonine protein kinases that are members of the mitogen-activated protein kinase (MAPK) family. They are activated by various stress stimuli and are implicated in a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. The following tables summarize the SAR of a series of piperazine amides developed as pan-JNK inhibitors.

Data Presentation: SAR of Piperazine Amides as JNK Inhibitors

Table 1: SAR of Modifications on the Phenyl Ring

CompoundRJNK1 IC50 (µM)JNK3 IC50 (µM)
4a H0.250.49
4b 2-F0.110.22
4c 3-F0.100.20
4d 4-F0.150.35
4e 2-Cl0.080.16
4f 3-Cl0.070.15
4g 4-Cl0.140.29
4h 2-Me0.120.25
4i 3-Me0.090.18
4j 4-Me0.180.38

Data extracted from Shin, Y. et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347.

Table 2: SAR of Modifications on the Amide Group

CompoundR'JNK1 IC50 (µM)JNK3 IC50 (µM)
5a Phenyl0.250.49
5b 2-Pyridyl0.180.37
5c 3-Pyridyl0.150.31
5d 4-Pyridyl0.130.27
5e Thiophen-2-yl0.210.43
5f Furan-2-yl0.280.55

Data extracted from Shin, Y. et al. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(12), 3344-3347.

Piperazinylquinoline Derivatives as RSV Fusion Inhibitors

Human Respiratory Syncytial Virus (RSV) is a major cause of lower respiratory tract infections, particularly in infants and the elderly. The RSV fusion (F) protein is a key target for antiviral drug development. The following table outlines the SAR of a series of piperazinylquinoline derivatives designed as RSV fusion inhibitors.

Data Presentation: SAR of Piperazinylquinoline Derivatives

Table 3: Anti-RSV Activity of Piperazinylquinoline Derivatives

CompoundREC50 (µM)
12 H0.78
22 Benzyl0.088
23 4-Fluorobenzyl0.065
24 4-Chlorobenzyl0.052
35 2-(Dimethylamino)ethyl0.045
45 2-(Pyrrolidin-1-yl)ethyl0.028
50 2-(Piperidin-1-yl)ethyl0.033

Data extracted from Yu, J. et al. (2018). Discovery of Piperazinylquinoline Derivatives as Novel Respiratory Syncytial Virus Fusion Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1015-1020.[1]

Experimental Protocols

JNK Kinase Inhibition Assay

The inhibitory activity of the piperazine amide derivatives against JNK1 and JNK3 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated-c-Jun substrate by the respective JNK enzyme.

  • Reagents and Materials : Recombinant human JNK1 and JNK3 enzymes, biotinylated-c-Jun (1-79) substrate, ATP, assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), europium-labeled anti-phospho-c-Jun (Ser63) antibody, and streptavidin-allophycocyanin (SA-APC).

  • Assay Procedure :

    • Test compounds were serially diluted in DMSO and added to a 384-well plate.

    • JNK enzyme and biotinylated-c-Jun substrate were added to the wells.

    • The kinase reaction was initiated by the addition of ATP.

    • The plate was incubated at room temperature for 60 minutes.

    • The reaction was stopped by the addition of EDTA.

    • A detection mixture containing the europium-labeled antibody and SA-APC was added.

    • The plate was incubated for another 60 minutes at room temperature.

    • The TR-FRET signal was read on a suitable plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis : The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.

RSV Cytopathic Effect (CPE) Reduction Assay

The anti-RSV activity of the piperazinylquinoline derivatives was evaluated by their ability to protect HEp-2 cells from virus-induced CPE.[1]

  • Cells and Virus : HEp-2 cells were maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS). The Long strain of RSV was used for infection.

  • Assay Procedure :

    • HEp-2 cells were seeded in 96-well plates and incubated overnight.

    • The cell monolayers were washed and infected with RSV at a multiplicity of infection (MOI) of 0.01.

    • After a 2-hour adsorption period, the virus inoculum was removed, and the cells were washed.

    • Medium containing serial dilutions of the test compounds was added to the wells.

    • The plates were incubated for 4-5 days at 37°C in a 5% CO2 incubator until CPE was observed in the virus control wells.

    • Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay.

  • Data Analysis : The EC50 values, the concentration of compound that protected 50% of cells from virus-induced CPE, were determined from the dose-response curves.[1]

Visualizations

JNK Signaling Pathway

JNK_Signaling_Pathway stress Stress Stimuli (UV, Cytokines) jnkkk JNKKK (e.g., ASK1, MEKK1) stress->jnkkk jnkk JNKK (MKK4, MKK7) jnkkk->jnkk jnk JNK jnkk->jnk cjun c-Jun jnk->cjun apoptosis Apoptosis cjun->apoptosis inflammation Inflammation cjun->inflammation inhibitor Piperazine Amide Inhibitors inhibitor->jnk

Caption: The JNK signaling cascade and the point of intervention by piperazine amide inhibitors.

Experimental Workflow for Kinase Inhibitor Screening

Kinase_Inhibitor_Screening_Workflow start Compound Library hts High-Throughput Screening (e.g., TR-FRET) start->hts hit_id Hit Identification hts->hit_id dose_response Dose-Response & IC50 Determination hit_id->dose_response Primary Hits selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity sar SAR Studies selectivity->sar lead_opt Lead Optimization sar->lead_opt end Candidate Drug lead_opt->end

Caption: A generalized workflow for the discovery and development of kinase inhibitors.

Logical Flow of a Structure-Activity Relationship (SAR) Study

SAR_Study_Flow lead Lead Compound (Initial Activity) design Design Analogs (Systematic Modification) lead->design synthesis Chemical Synthesis design->synthesis testing Biological Testing (e.g., IC50/EC50) synthesis->testing analysis Analyze Data & Establish SAR testing->analysis analysis->design Iterate optimized Optimized Compound (Improved Potency/Properties) analysis->optimized Favorable SAR

Caption: The iterative cycle of a typical structure-activity relationship (SAR) study.

References

Comparative

Comparative Guide to the Quantification of tert-Butyl 2-Oxopiperazine-1-Carboxylate

Introduction tert-Butyl 2-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for ensuring reaction yie...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 2-oxopiperazine-1-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for ensuring reaction yield, purity, and the overall quality of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

Performance Comparison

The choice of analytical method depends on the specific requirements of the assay, such as required sensitivity, sample matrix complexity, available equipment, and the need for structural confirmation. The following table summarizes the key performance characteristics of the proposed methods.

ParameterLC-MS/MS (MRM)HPLC-UVqNMR
Principle Separation by chromatography, followed by selective mass-based detection of parent and fragment ions.[3]Separation by chromatography, followed by non-selective detection based on UV absorbance.[1]Intrinsic quantitative relationship between NMR signal intensity and the number of atomic nuclei.[4]
Selectivity Very HighModerate to LowHigh
Sensitivity (LOQ) Very High (~0.1 - 10 ng/mL)Low (~1 - 10 µg/mL)Moderate (~0.1 mg/mL)
Linearity (R²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 95 - 105%90 - 110%98 - 102%
Precision (% RSD) < 5%< 10%< 2%
Throughput HighHighLow to Moderate
Primary Standard Requires a purified, characterized standard of the analyte.Requires a purified, characterized standard of the analyte.Requires a certified internal standard (structurally unrelated).[5]

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its exceptional sensitivity and selectivity.[3] The method involves chromatographic separation followed by mass spectrometric detection using Multiple Reaction Monitoring (MRM), which provides two levels of mass filtering for unambiguous identification and quantification.[6]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh ~10 mg of the test sample.

  • Dissolve in a known volume (e.g., 10 mL) of a suitable solvent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.

  • Prepare a calibration curve by serial dilution of the stock solution in the same solvent to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

2. LC-MS/MS Conditions:

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., Kinetex C18, 2.6 µm, 2.1 mm × 50 mm).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 3-5 minutes, hold for 1 minute, and re-equilibrate.[8]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions (Predicted):

    • Analyte: Precursor Ion (Q1): 201.1 [M+H]⁺; Product Ion (Q3): 145.1 (loss of isobutylene, -56 Da) or 101.1 (further fragmentation).

    • Note: These transitions must be optimized by infusing a standard solution of the analyte.

3. Data Analysis:

  • Integrate the peak area for the specified MRM transition.

  • Construct a linear calibration curve by plotting peak area against concentration.

  • Determine the concentration of the unknown samples from the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Weighing & Dissolution p2 Serial Dilution (Standards & QCs) p1->p2 a1 LC Separation (C18 Column) p2->a1 a2 ESI Ionization (Positive Mode) a1->a2 a3 MS/MS Detection (MRM: 201.1 -> 145.1) a2->a3 d1 Peak Integration a3->d1 d2 Calibration Curve (Linear Regression) d1->d2 d3 Quantification d2->d3

LC-MS/MS quantification workflow.

Method 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique for quantifying compounds that possess a UV chromophore.[1] For tert-butyl 2-oxopiperazine-1-carboxylate, the amide carbonyl group provides weak UV absorbance at low wavelengths (~205-220 nm), making this method feasible, though less sensitive than LC-MS.

Experimental Protocol

1. Sample Preparation:

  • Prepare stock, calibration, and QC samples as described for the LC-MS method, but at higher concentrations (e.g., 1 µg/mL to 500 µg/mL).

2. HPLC-UV Conditions:

  • HPLC System: Standard HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[9]

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 35°C.[9]

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.[9]

3. Data Analysis:

  • Integrate the peak area of the analyte.

  • Construct a linear calibration curve and determine the concentration of unknown samples.

Workflow Diagram

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weighing & Dissolution p2 Serial Dilution (Standards & QCs) p1->p2 a1 HPLC Separation (C18 Column) p2->a1 a2 UV Detection (210 nm) a1->a2 d1 Peak Integration a2->d1 d2 Calibration Curve (Linear Regression) d1->d2 d3 Quantification d2->d3

HPLC-UV quantification workflow.

Method 3: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance against a certified internal standard, often without needing a standard of the analyte itself.[4] It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of protons giving rise to that signal.[5]

Experimental Protocol

1. Sample Preparation:

  • Accurately weigh a specific amount of a certified internal standard (e.g., 5.00 mg of maleic acid) into an NMR tube.

  • Accurately weigh a specific amount of the sample containing tert-butyl 2-oxopiperazine-1-carboxylate (e.g., 20.00 mg) into the same NMR tube.

  • Dissolve both in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.

2. NMR Acquisition:

  • Spectrometer: 400 MHz or higher NMR spectrometer.

  • Experiment: Standard 1D Proton (¹H) NMR.

  • Key Parameters for Quantification:

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals being integrated (typically > 30 seconds).

    • Pulse Angle: 90° flip angle.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio > 250:1 for the peaks of interest.[5]

3. Data Analysis:

  • Apply Fourier transform and perform phase and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the singlet for the tert-butyl protons at ~1.4 ppm) and a signal for the internal standard (e.g., the singlet for the vinyl protons of maleic acid at ~6.3 ppm).

  • Calculate the purity or concentration using the following formula[5]:

    • Purityₓ (%) = (Iₓ / Iₛₜₐ) * (Nₛₜₐ / Nₓ) * (Mₓ / Mₛₜₐ) * (Wₛₜₐ / Wₓ) * Pₛₜₐ

    • Where: I = Integral area, N = Number of protons for the signal, M = Molecular weight, W = Weight, P = Purity. Subscripts x and std refer to the analyte and standard, respectively.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation p1 Accurate Weighing (Analyte & Internal Std) p2 Dissolution in Deuterated Solvent p1->p2 a1 1D ¹H NMR Spectrum (Quantitative Parameters) p2->a1 d1 Spectral Processing (Phase & Baseline) a1->d1 d2 Signal Integration (Analyte & Standard) d1->d2 d3 Purity/Concentration Calculation d2->d3

qNMR quantification workflow.

References

Validation

A Comparative Guide to the Chiral Separation of tert-Butyl 2-Oxopiperazine-1-carboxylate Enantiomers

The enantioselective separation of tert-butyl 2-oxopiperazine-1-carboxylate is a critical step in the development of pharmaceuticals, where the chirality of a molecule can significantly influence its pharmacological and...

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective separation of tert-butyl 2-oxopiperazine-1-carboxylate is a critical step in the development of pharmaceuticals, where the chirality of a molecule can significantly influence its pharmacological and toxicological properties. This guide provides a comparative overview of potential starting methods for the chiral separation of this compound and its analogs, based on established chromatographic techniques. The experimental data and protocols presented are derived from the successful separation of structurally related N-Boc protected heterocycles and other piperazine derivatives, offering a robust starting point for method development.

Comparison of Chiral Separation Methodologies

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the premier techniques for chiral separations in the pharmaceutical industry.[1][2] The choice between these methods often depends on factors such as desired throughput, solvent consumption, and the specific physicochemical properties of the analyte. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including N-protected amino acids and heterocyclic compounds.[3][4]

The following table summarizes pertinent experimental data from the chiral separation of analogous compounds, providing a comparative basis for selecting a starting point for the separation of tert-butyl 2-oxopiperazine-1-carboxylate enantiomers.

Chiral Stationary Phase (CSP)Analyte (Analog)Separation ModeMobile PhaseFlow Rate (mL/min)DetectionPerformance Metrics (Rs, α)Reference
Chiralpak® ICPiperazine DerivativeNormal PhaseAcetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v)1.0UVNot Specified[5]
Polysaccharide-based CSPsGeneral Pharmaceutical EnantiomersSFCCO2 / Methanol (Gradient or Isocratic)1.0 - 5.0UV/MSCompound Dependent[6][7]
Chiralcel® OD-HN-Boc-DL-phenylglycineNormal Phasen-Hexane/2-Propanol/TFA (90:10:0.1 v/v/v)1.0UVBaseline Separation[3]
Crownpak® CR-I (+)Primary AminesSFCCO2 / Methanol with 0.8% TFANot SpecifiedPDA/MSSatisfactory Resolution[8]

Detailed Experimental Protocols

The following protocols are detailed methodologies for the chiral separation of compounds structurally analogous to tert-butyl 2-oxopiperazine-1-carboxylate. These should serve as a strong foundation for the development of a specific method for the target compound.

Method 1: Chiral HPLC of a Piperazine Derivative (Analog)

This method was developed for the analysis of a piperazine derivative and demonstrates the utility of a polysaccharide-based CSP under normal phase conditions.[5]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine in the ratio of 90:10:0.1 (v/v/v). The mobile phase should be filtered through a 0.45 µm nylon filter and degassed prior to use.[5]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 35°C.[5]

  • Injection Volume: 10 µL.[5]

  • Detection: UV at 340 nm.[5]

  • Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

Method 2: Chiral SFC for General Pharmaceutical Compounds

Supercritical Fluid Chromatography (SFC) offers a "greener" and often faster alternative to HPLC for chiral separations.[1] This general approach is highly applicable to a wide range of pharmaceutical compounds.[6]

  • Instrumentation: Supercritical Fluid Chromatography (SFC) system with a photodiode array (PDA) or mass spectrometric (MS) detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP (e.g., Chiralpak® series) is a good starting point.

  • Mobile Phase:

    • Supercritical Fluid: Carbon Dioxide (CO2).

    • Co-solvent: Methanol, Ethanol, or 2-Propanol. A typical starting point is a gradient of 5% to 50% co-solvent over several minutes.

  • Flow Rate: Typically between 2.0 and 5.0 mL/min for analytical scale.[6]

  • Back Pressure: 100-150 bar.

  • Column Temperature: 35-40°C.

  • Detection: PDA (e.g., 210-400 nm) or MS.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.

Workflow for Chiral Method Development

The development of a successful chiral separation method is often an iterative process. The following diagram illustrates a logical workflow for this process.

Chiral_Method_Development_Workflow cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation & Application start Define Analyte Properties (pKa, solubility) screen_csp Select Diverse CSPs (Polysaccharide, Pirkle, etc.) start->screen_csp screen_mode Select Separation Mode (NP, RP, SFC) screen_csp->screen_mode screen_solvents Screen Mobile Phases (Hexane/IPA, CO2/MeOH, etc.) screen_mode->screen_solvents eval_results Evaluate Initial Results (Rs, α, tR) screen_solvents->eval_results eval_results->screen_csp No separation, re-screen CSPs optimize_mp Optimize Mobile Phase (Co-solvent %, Additives) eval_results->optimize_mp optimize_params Optimize Instrument Parameters (Flow Rate, Temperature, Back Pressure) optimize_mp->optimize_params validate Method Validation (Robustness, LoD, LoQ) optimize_params->validate application Apply to Sample Analysis validate->application end Final Method application->end

Caption: A generalized workflow for the development of a chiral separation method.

This guide provides a foundational understanding and practical starting points for the chiral separation of tert-butyl 2-oxopiperazine-1-carboxylate enantiomers. Researchers should adapt and optimize these methods to suit their specific analytical requirements and instrumentation.

References

Comparative

A Comparative Guide to Orthogonal Protection Strategies for tert-Butyl 2-Oxopiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals In the synthesis of complex molecules and peptidomimetics, the 2-oxopiperazine scaffold is a valuable structural motif. The selective functionalization of i...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules and peptidomimetics, the 2-oxopiperazine scaffold is a valuable structural motif. The selective functionalization of its two nitrogen atoms is crucial for elaborating diverse molecular architectures. This guide provides an objective comparison of orthogonal protection strategies for the 2-oxopiperazine ring system, with a focus on tert-butyl 2-oxopiperazine-1-carboxylate (Boc-2-oxopiperazine) and its alternatives. We present a data-driven comparison of the most commonly employed amine protecting groups—tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc)—supported by experimental data from analogous systems to inform your synthetic strategy.

The principle of orthogonal protection is fundamental in multi-step synthesis, allowing for the selective removal of one protecting group in the presence of others under specific, non-interfering conditions. The choice between Boc, Cbz, and Fmoc is dictated by their distinct cleavage conditions, which forms the basis of a robust orthogonal strategy.

Performance Comparison of Protecting Groups for 2-Oxopiperazine

The following table summarizes the typical reaction conditions, yields, and deprotection methods for Boc, Cbz, and Fmoc protecting groups on the 2-oxopiperazine scaffold. The data is compiled from general procedures and analogous heterocyclic systems due to the limited direct comparative studies on 2-oxopiperazine itself.

Protecting GroupReagent for ProtectionTypical Protection ConditionsTypical Yield (%)Deprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc)₂OBase (e.g., NEt₃, DMAP), CH₂Cl₂ or THF, 0 °C to rt90-98%Strong Acid (e.g., TFA in CH₂Cl₂, or 4M HCl in dioxane)
Cbz Benzyl chloroformate (Cbz-Cl)Base (e.g., NaHCO₃), CH₂Cl₂/H₂O, 0 °C to rt85-95%Catalytic Hydrogenolysis (H₂, Pd/C)
Fmoc Fmoc-Cl or Fmoc-OSuBase (e.g., NaHCO₃), Dioxane/H₂O or DMF, rt90-97%Base (e.g., 20% Piperidine in DMF)

Orthogonal Protection and Deprotection Strategy

An effective orthogonal strategy allows for the sequential deprotection and functionalization of the two nitrogen atoms of the 2-oxopiperazine ring. For instance, one nitrogen can be protected with an acid-labile group (Boc) while the other is protected with a base-labile (Fmoc) or hydrogenolysis-labile (Cbz) group. This enables selective manipulation of one site while the other remains protected.

Orthogonal_Strategy cluster_protection Protection cluster_deprotection_functionalization Selective Deprotection & Functionalization Oxopiperazine 2-Oxopiperazine N1_Protected N1-Protected-2-Oxopiperazine (e.g., Boc) Oxopiperazine->N1_Protected Boc₂O, Base N1_N4_Diprotected N1,N4-Diprotected-2-Oxopiperazine (e.g., N1-Boc, N4-Fmoc) N1_Protected->N1_N4_Diprotected Fmoc-Cl, Base N1_Boc_N4_Fmoc N1-Boc, N4-Fmoc N1_Boc_N4_H N1-Boc-2-Oxopiperazine N1_Boc_N4_Fmoc->N1_Boc_N4_H 20% Piperidine/DMF N1_Boc_N4_R1 N1-Boc, N4-R1 N1_Boc_N4_H->N1_Boc_N4_R1 R1-X, Base N4_R1_N1_H N4-R1-2-Oxopiperazine N1_Boc_N4_R1->N4_R1_N1_H TFA/CH₂Cl₂ N4_R1_N1_R2 N1-R2, N4-R1 N4_R1_N1_H->N4_R1_N1_R2 R2-X, Base Deprotection_Conditions cluster_boc Boc cluster_cbz Cbz cluster_fmoc Fmoc Protected_Oxopiperazine N-Protected-2-Oxopiperazine Boc_Protected N-Boc Cbz_Protected N-Cbz Fmoc_Protected N-Fmoc Acid Strong Acid (TFA or HCl) Boc_Protected->Acid Hydrogenolysis H₂, Pd/C Cbz_Protected->Hydrogenolysis Base Base (Piperidine) Fmoc_Protected->Base

Safety & Regulatory Compliance

Safety

Essential Guide to the Safe Disposal of tert-Butyl 2-oxopiperazine-1-carboxylate

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a det...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides a detailed protocol for the safe disposal of tert-Butyl 2-oxopiperazine-1-carboxylate, a common reagent in synthetic chemistry. Adherence to these procedures is critical for minimizing risks and maintaining a safe research environment.

Immediate Safety and Handling Precautions

Key Safety Information Summary:

Hazard CategoryGHS Classification (Typical for related compounds)Recommended Precautions
Acute Oral Toxicity Category 4 (Harmful if swallowed)Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Wear protective gloves and clothing.[1][2][3]
Serious Eye Damage/Irritation Category 2A (Causes serious eye irritation)Wear eye and face protection.[1][2][3]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Avoid breathing dust. Use only in a well-ventilated area.[1][2]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of tert-Butyl 2-oxopiperazine-1-carboxylate is to treat it as special chemical waste. This involves engaging a licensed professional waste disposal service.

1. Waste Identification and Segregation:

  • Clearly label a dedicated, sealable container for "tert-Butyl 2-oxopiperazine-1-carboxylate waste."

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Collection of Waste:

  • Collect all unused or surplus tert-Butyl 2-oxopiperazine-1-carboxylate, as well as any contaminated materials (e.g., weighing boats, contaminated gloves, absorbent paper), in the designated waste container.

  • For spills, sweep up the solid material and place it in the waste container.[2] Avoid generating dust.

3. Container Management:

  • Keep the waste container tightly closed when not in use.

  • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

4. Arranging for Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.

  • Provide the waste disposal company with all available safety information for the compound.

5. Contaminated Packaging:

  • Dispose of the original product container as unused product, following the same procedure as for the chemical waste itself.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl 2-oxopiperazine-1-carboxylate.

Disposal Workflow for tert-Butyl 2-oxopiperazine-1-carboxylate A Start: Have tert-Butyl 2-oxopiperazine-1-carboxylate waste B Is the container properly labeled for this specific waste? A->B C Label a dedicated, sealable container correctly. B->C No D Place all solid waste and contaminated materials into the labeled container. B->D Yes C->D E Is the container full or is disposal required? D->E F Store the sealed container in a designated, safe, and ventilated area. E->F No G Contact Environmental Health & Safety (EHS) or a licensed waste disposal company. E->G Yes F->E H Arrange for waste pickup and provide all necessary documentation. G->H I End: Waste properly disposed. H->I

Caption: Disposal workflow for tert-Butyl 2-oxopiperazine-1-carboxylate.

It is imperative to consult your local, state, and federal regulations to ensure full compliance, as waste disposal requirements can vary. Always prioritize safety and environmental responsibility in the laboratory.

References

Handling

Essential Safety and Operational Guide for Handling tert-Butyl 2-oxopiperazine-1-carboxylate

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 2-oxopiperazine-1-carboxylate. The following procedures ar...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling tert-Butyl 2-oxopiperazine-1-carboxylate. The following procedures are based on best practices for handling similar piperazine derivatives and are intended to foster a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

While specific GHS classifications for tert-Butyl 2-oxopiperazine-1-carboxylate are not detailed, related compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4] Therefore, a comprehensive PPE plan is crucial to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles compliant with ANSI Z.87.1 or European Standard EN166 are mandatory to prevent eye contact. A face shield should be worn over safety glasses for added protection, especially when there is a risk of splashing.[1][2][3]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer good short-term protection. For prolonged contact, consult the glove manufacturer's resistance guide. Always inspect gloves for integrity before use and dispose of them properly after handling the chemical.[1][2][5]
Body Protection Laboratory CoatA standard laboratory coat should be worn to prevent skin contact. For larger quantities or increased risk of splashing, a chemically resistant apron or suit may be necessary.[1][6]
Respiratory Protection NIOSH/MSHA Approved RespiratorTo be used when engineering controls are insufficient, if irritation is experienced, or when handling large quantities of the powder outside of a fume hood. Follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical for the safe handling of tert-Butyl 2-oxopiperazine-1-carboxylate.

Experimental Workflow for Safe Handling

Safe Handling Workflow for tert-Butyl 2-oxopiperazine-1-carboxylate prep 1. Preparation - Don appropriate PPE. - Ensure fume hood is operational. - Prepare all necessary equipment. weigh 2. Weighing - Tare balance with weigh paper/boat. - Carefully transfer the required amount of compound. - Record the weight. prep->weigh Proceed when ready dissolve 3. Dissolution - Place the compound in a suitable vessel. - Add the solvent slowly. - Mix gently to dissolve. weigh->dissolve Transfer compound reaction 4. Reaction/Use - Transfer the solution to the reaction vessel. - Monitor the experiment as required. dissolve->reaction Use in experiment cleanup 5. Post-Handling Cleanup - Decontaminate all equipment. - Clean the work area thoroughly. reaction->cleanup After experiment completion disposal 6. Waste Disposal - Segregate and dispose of waste in labeled containers. cleanup->disposal Segregate waste

Caption: Workflow for the safe handling of tert-Butyl 2-oxopiperazine-1-carboxylate.

Experimental Protocol:

  • Preparation: Before handling the compound, ensure that a certified chemical fume hood is in operation.[2] Don all required PPE as outlined in Table 1. Prepare and arrange all necessary laboratory equipment (e.g., glassware, spatulas, solvents) within the fume hood to minimize movement in and out of the workspace.

  • Weighing: Use an analytical balance inside a ventilated enclosure or a fume hood. Use appropriate weigh paper or a weighing boat. Tare the balance before dispensing the powder. Carefully transfer the desired amount of tert-Butyl 2-oxopiperazine-1-carboxylate using a clean spatula. Avoid creating dust.[2][6]

  • Dissolving: If preparing a solution, place the weighed compound into an appropriate flask or beaker. Slowly add the desired solvent to the vessel. Gently swirl or stir the mixture until the compound is fully dissolved.[2]

  • Reaction/Use: Carefully transfer the solution to the reaction apparatus using a pipette or syringe. Perform the experimental procedure, ensuring the apparatus remains within the fume hood.

  • Post-Handling Cleanup: Upon completion of the experiment, decontaminate all glassware and equipment that came into contact with the chemical. Clean the work surface of the fume hood thoroughly.

  • Personal Decontamination: Remove gloves and lab coat, avoiding contact with the outside surfaces. Wash hands thoroughly with soap and water.[3][6]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

Table 2: Disposal Guidelines

Waste TypeCollection ProcedureLabeling Requirements
Solid Waste Collect in a designated, sealed, and puncture-resistant container. This includes contaminated gloves, weigh paper, and pipette tips.[2]Label as "Hazardous Waste" with the full chemical name: "tert-Butyl 2-oxopiperazine-1-carboxylate".
Liquid Waste Collect in a designated, sealed, and chemically compatible container. Do not mix with incompatible waste streams.[2]Label as "Hazardous Waste" with the full chemical name and list all solvents present with their approximate concentrations.
Unused Product Dispose of as hazardous waste in its original container or a properly labeled waste container. Do not pour down the drain.[3]Label as "Hazardous Waste" with the full chemical name.

Waste Disposal Logical Flow

Chemical Waste Disposal Workflow start Waste Generation (Solid & Liquid) segregate Segregate Waste Streams - Solid vs. Liquid - Halogenated vs. Non-halogenated start->segregate solid_container Solid Waste Container - Labeled & Sealed segregate->solid_container liquid_container Liquid Waste Container - Labeled & Sealed segregate->liquid_container storage Temporary Storage - Designated Satellite Accumulation Area solid_container->storage liquid_container->storage pickup Scheduled Waste Pickup - Environmental Health & Safety storage->pickup

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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